Barium periodate
Description
Properties
IUPAC Name |
barium(2+);diperiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2HIO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTZWBSEDRHYPU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba(IO4)2, BaI2O8 | |
| Record name | barium periodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160096 | |
| Record name | Barium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13718-58-6 | |
| Record name | Barium periodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium periodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARIUM PERIODATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5M6071BA5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Barium Periodate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis of barium periodate (B1199274), a versatile oxidizing agent with applications in various scientific domains. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflows to facilitate understanding and replication.
Introduction
Barium periodate, with the chemical formula Ba(IO₄)₂, is an inorganic salt that exists in various forms, including barium metaperiodate and other periodate complexes such as Ba₅(IO₆)₂. It serves as a potent oxidizing agent and has been utilized in diverse chemical reactions. The synthesis of this compound can be achieved through several pathways, each with distinct advantages and considerations regarding starting materials, reaction conditions, and product purity. This guide will focus on the most common and well-documented synthesis methodologies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | Ba(IO₄)₂ |
| Molecular Weight | 519.13 g/mol |
| Appearance | White crystalline solid |
| Solubility in Water | Sparingly soluble |
| CAS Number | 13718-58-6 |
| Hazard Identification | Oxidizer, Harmful if swallowed or inhaled. |
Synthesis Methodologies
This section details the primary synthetic routes for producing this compound. Each method includes a detailed experimental protocol and a corresponding workflow diagram.
Precipitation from Barium Hydroxide (B78521) and Periodic Acid
This method relies on the neutralization reaction between a soluble barium salt, typically barium hydroxide, and periodic acid to precipitate the sparingly soluble this compound.
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Prepare a saturated solution of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in deionized water.
-
Prepare a solution of periodic acid (H₅IO₆) in deionized water. The molar ratio of Ba(OH)₂·8H₂O to H₅IO₆ should be 5:3 for the synthesis of Ba₅I₂O₁₂. For Ba(IO₄)₂, a 1:2 molar ratio is theoretically required.
-
-
Precipitation:
-
Slowly add the periodic acid solution to the barium hydroxide solution with constant stirring.
-
A white precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Allow the precipitate to settle, and then decant the supernatant.
-
Wash the precipitate with distilled water to remove any unreacted starting materials and soluble byproducts.
-
Filter the precipitate using a Buchner funnel.
-
Dry the collected this compound in an oven at a temperature of approximately 200°C.
-
Logical Workflow for Precipitation Synthesis:
Caption: Workflow for the synthesis of this compound via precipitation.
Thermal Decomposition of Barium Iodide
This method involves the high-temperature oxidation of barium iodide in the presence of air to yield this compound. This process is reported to be quantitative.
Experimental Protocol:
-
Starting Material:
-
Place anhydrous barium iodide (BaI₂) powder in a suitable crucible (e.g., alumina (B75360) or porcelain).
-
-
Thermal Decomposition:
-
Place the crucible in a furnace.
-
Heat the furnace to 650°C in an air atmosphere.
-
Maintain this temperature for a sufficient duration to ensure complete conversion. The reaction is reported to be quantitative, suggesting that a prolonged heating time will drive the reaction to completion.
-
-
Cooling and Collection:
-
After the heating period, turn off the furnace and allow the crucible to cool to room temperature.
-
The resulting white powder is this compound.
-
Logical Workflow for Thermal Decomposition of Barium Iodide:
Caption: Workflow for the synthesis of this compound via thermal decomposition of barium iodide.
Thermal Decomposition of Barium Iodate (B108269)
The thermal decomposition of barium iodate (Ba(IO₃)₂) at elevated temperatures leads to the formation of a different form of this compound, specifically Ba₅(IO₆)₂.
Experimental Protocol:
-
Starting Material:
-
Place barium iodate (Ba(IO₃)₂) powder in a high-temperature resistant crucible.
-
-
Thermal Decomposition:
-
Heat the crucible in a furnace to a temperature above 580°C.
-
-
Reaction Monitoring and Product Collection:
-
The decomposition reaction results in the formation of Ba₅(IO₆)₂, oxygen gas, and iodine vapor. This should be performed in a well-ventilated area or a fume hood.
-
After the reaction is complete, cool the furnace to room temperature and collect the solid product.
-
Reaction Pathway for Thermal Decomposition of Barium Iodate:
Caption: Reaction pathway for the thermal decomposition of barium iodate.
Quantitative Data Summary
While specific yields and purity levels are highly dependent on the precise experimental conditions and scale, Table 2 provides a qualitative comparison of the synthesis methods.
Table 2: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Key Reaction Condition | Reported Yield | Purity Considerations |
| Precipitation | Barium Hydroxide, Periodic Acid | Room Temperature | High | Requires thorough washing to remove soluble impurities. |
| Thermal Decomposition of Barium Iodide | Barium Iodide | 650°C in Air | Quantitative | Purity of the starting BaI₂ is critical. |
| Thermal Decomposition of Barium Iodate | Barium Iodate | >580°C | Not specified | Produces a different periodate species (Ba₅(IO₆)₂). |
Conclusion
This technical guide has outlined the primary methods for the synthesis of this compound, providing detailed experimental protocols and workflow diagrams. The choice of synthesis method will depend on the desired form of this compound, available starting materials, and equipment. For the synthesis of Ba(IO₄)₂, both the precipitation and the thermal decomposition of barium iodide are effective methods, with the latter being reported as quantitative. The thermal decomposition of barium iodate provides a route to a different periodate compound, Ba₅(IO₆)₂. Researchers should carefully consider the safety precautions, particularly the oxidizing nature of this compound and the potential evolution of hazardous gases during thermal decomposition.
barium periodate chemical properties
An In-depth Technical Guide to the Chemical Properties of Barium Periodate (B1199274)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium periodate, an inorganic salt with the chemical formula Ba(IO₄)₂, is a potent oxidizing agent with applications in chemical synthesis and analysis.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, solubility, thermal stability, and reactivity. Detailed methodologies for its general synthesis and analytical determination are presented, alongside safety and handling protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Physicochemical Properties
This compound is a white, granular solid.[3] While a specific melting point has not been determined due to its tendency to decompose at elevated temperatures, thermal analysis provides insight into its stability.[4]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | Ba(IO₄)₂ | [1] |
| Molecular Weight | 519.13 g/mol | [1] |
| CAS Number | 13718-58-6 | [2] |
| Solubility Product (Ksp) | 4.01 x 10⁻⁹ (anhydrous) | [5] |
| 1.67 x 10⁻⁹ (monohydrate) | [5] | |
| Decomposition Onset | Endothermic signals at 370 °C, 500 °C, and 550 °C | [4] |
Synthesis and Analysis
Experimental Protocol: Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of a soluble barium salt, such as barium hydroxide (B78521), with periodic acid.[3]
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Periodic acid (H₅IO₆)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Prepare a saturated aqueous solution of barium hydroxide octahydrate by dissolving the solid in distilled water with gentle heating and stirring.
-
In a separate beaker, prepare an aqueous solution of periodic acid.
-
Slowly add the periodic acid solution to the barium hydroxide solution with continuous stirring. A white precipitate of this compound will form immediately due to its low solubility.
-
Continue stirring for a sufficient period to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with copious amounts of distilled water to remove any unreacted starting materials and soluble byproducts.
-
Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 100-120 °C) until a constant weight is achieved.
Stoichiometric Reaction: Ba(OH)₂ + 2H₅IO₆ → Ba(IO₄)₂↓ + 6H₂O
Experimental Protocol: Gravimetric Analysis of Barium
The low solubility of this compound can be utilized for the gravimetric determination of barium in a sample.[6]
Materials:
-
A soluble barium salt sample
-
Periodic acid (H₅IO₆) solution of known concentration
-
Distilled water
-
Analytical balance
-
Beakers
-
Filtration apparatus (e.g., sintered glass crucible)
-
Drying oven
-
Desiccator
Procedure:
-
Accurately weigh a sample of the soluble barium salt and dissolve it in a known volume of distilled water.
-
Heat the solution gently and add a slight excess of a standardized periodic acid solution with constant stirring to precipitate the barium as this compound.
-
Digest the precipitate by keeping the solution hot for a period to encourage the formation of larger, more easily filterable crystals.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity.
-
Wash the precipitate with small portions of cold distilled water to remove any co-precipitated impurities.
-
Dry the crucible and precipitate in a drying oven at 100-120 °C to a constant weight.
-
Cool the crucible in a desiccator before each weighing.
-
From the mass of the this compound precipitate, the mass and percentage of barium in the original sample can be calculated.
Reactivity and Stability
Thermal Decomposition
This compound is thermally unstable at high temperatures. Differential scanning calorimetry (DSC) analysis shows endothermic signals at approximately 370 °C, 500 °C, and 550 °C, indicating a multi-step decomposition process.[4] The ultimate decomposition product upon heating to around 700 °C is barium orthoperiodate (Ba₅I₂O₁₂), which has an orthorhombic crystal structure with the space group Pnma.[4][7]
The overall decomposition reaction can be represented as: 5 Ba(IO₄)₂ (s) → Ba₅(IO₆)₂ (s) + 4 I₂ (g) + 9 O₂ (g)
Caption: Thermal decomposition pathway of this compound.
Oxidizing Properties
As a periodate salt, this compound is a strong oxidizing agent.[1] It is capable of cleaving vicinal diols to form aldehydes and ketones, a reaction known as the Malaprade oxidation.[8][9] This reactivity is a general characteristic of periodates and is utilized in organic synthesis, particularly in carbohydrate chemistry.[10]
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
The utility of this compound in research and drug development primarily stems from its properties as an oxidizing agent and its low solubility.
-
Organic Synthesis: The cleavage of vicinal diols by periodates is a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6] While sodium periodate is more commonly used due to its better solubility in organic co-solvents, this compound can be employed in aqueous systems.
-
Analytical Chemistry: As detailed in the experimental protocol, the quantitative precipitation of this compound allows for the precise gravimetric determination of barium.[6]
-
Biochemistry: Periodate oxidation is a key technique for the structural elucidation and modification of carbohydrates and glycoproteins.[10] The cleavage of vicinal diols in sugar rings can be used to introduce reactive aldehyde groups for labeling or conjugation.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is a strong oxidizer and may intensify fires.[1] It is harmful if swallowed or inhaled and causes skin and eye irritation.[1]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid creating dust.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[11][13] Keep the container tightly closed.[11]
-
Incompatibilities: this compound is incompatible with strong reducing agents, combustible materials, and organic compounds.[11]
Conclusion
This compound is a valuable inorganic reagent with distinct chemical properties that make it useful in specific applications within chemical synthesis and analysis. Its strong oxidizing nature, coupled with its low solubility, provides a unique set of characteristics for researchers and professionals in drug development. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization.
References
- 1. This compound | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 99.99 13718-58-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. unige.ch [unige.ch]
- 5. srcollege.edu.in [srcollege.edu.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Barium - ESPI Metals [espimetals.com]
- 8. CHEM 125b - Lecture 31 - Periodate Cleavage, Retrosynthesis, and Green Chemistry | Open Yale Courses [oyc.yale.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. materion.com [materion.com]
- 11. fishersci.com [fishersci.com]
- 12. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]
- 13. integraclear.com [integraclear.com]
Unraveling the Crystal Architecture of Barium Periodates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Barium Periodates
Barium periodates are inorganic compounds composed of barium cations (Ba²⁺) and periodate (B1199274) anions. The periodate anion can exist in various forms, leading to different stoichiometries and crystal structures for barium periodates. The two most common forms are the metaperiodate (IO₄⁻) and the orthoperiodate (IO₆⁵⁻). This guide will primarily focus on the orthoperiodate form, for which detailed crystallographic data has been published.
Crystal Structure of Pentabarium Diperiodate (Ba₅I₂O₁₂)
The crystal structure of pentabarium diperiodate, with the chemical formula Ba₅I₂O₁₂, has been determined from powder X-ray diffraction data.[1][2] This compound is a significant phase observed in the study of barium-iodine-oxygen systems.
Crystallographic Data
The crystallographic data for Ba₅I₂O₁₂ has been determined through Rietveld refinement of powder X-ray diffraction data.[1][2] The key structural parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | Ba₅I₂O₁₂ | [1][2] |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | Pnma (No. 62) | [1][2] |
| Lattice Parameters | a = 19.7474(2) Å | [1][2] |
| b = 5.9006(1) Å | [1][2] | |
| c = 10.5773(1) Å | [1][2] | |
| Unit Cell Volume | 1232.70(6) ų | [1] |
| Formula Units (Z) | Not explicitly stated, but can be inferred | |
| Calculated Density | Not explicitly stated | |
| R-Bragg | 1.0% | [1][2] |
Structural Description
The crystal structure of Ba₅I₂O₁₂ is characterized by layers of barium and iodine atoms that form nearly pentagonal channels.[1][2] The iodine atoms are at the center of two distinct IO₆ octahedra.[1][2]
Experimental Protocols
Synthesis of Ba₅I₂O₁₂
Two primary methods for the synthesis of Ba₅I₂O₁₂ have been reported:
Method 1: Thermal Decomposition of Barium Iodide A straightforward method involves the thermal decomposition of barium iodide (BaI₂) in the air at 650 °C.[1] This reaction is reported to be quantitative.[1]
Method 2: Precipitation and Calcination This method involves the reaction of aqueous solutions of barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O) and periodic acid (H₅IO₆) in a 5:3 molar ratio.[1]
-
Solutions of Ba(OH)₂·8H₂O and H₅IO₆ are mixed to form a precipitate.[1]
-
The precipitate is decanted and washed with distilled water.[1]
-
To enhance crystallite size, a small amount of Rb₂O can be added as a mineralizer to the wet precipitate.[1][2]
-
The mixture is dried at 200 °C, resulting in an amorphous powder.[1]
-
The amorphous powder is then heated to approximately 700 °C to form crystalline Ba₅I₂O₁₂.[1]
Crystal Structure Determination
The crystal structure of Ba₅I₂O₁₂ was determined from conventional laboratory X-ray powder diffraction (XRD) data.[1][2]
-
Data Collection: A well-resolved XRD pattern of the powdered sample was obtained.
-
Structure Solution: A real-space structure solution approach was employed to determine the initial crystal structure.[1][2]
-
Structure Refinement: A Rietveld refinement was subsequently performed to refine the structural parameters, including lattice parameters and atomic positions.[1][2]
Barium Metaperiodate (Ba(IO₄)₂): A Note on Available Data
As of the current literature survey, a definitive, experimentally determined crystal structure for barium metaperiodate, Ba(IO₄)₂, is not available. Chemical databases such as PubChem list the compound with the molecular formula BaI₂O₈, but do not provide crystallographic information.
However, insights into the potential crystal structure of Ba(IO₄)₂ can be drawn from isostructural compounds. Barium pertechnetate (B1241340), Ba[TcO₄]₂, has been found to crystallize in the orthorhombic space group Fddd. Given the chemical similarities between the pertechnetate (TcO₄⁻) and periodate (IO₄⁻) anions, it is plausible that Ba(IO₄)₂ could adopt a similar crystal structure. This remains a hypothesis pending experimental verification.
Visualizations
To aid in the understanding of the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and crystal structure determination of Ba₅I₂O₁₂.
Caption: Logical relationship between different forms of this compound and their data availability.
References
An In-depth Technical Guide to the Aqueous Solubility of Barium Periodate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of barium periodate (B1199274) [Ba(IO₄)₂]. Due to a lack of specific quantitative solubility data in readily available scientific literature, this document focuses on its qualitative solubility characteristics, outlines detailed experimental protocols for its determination, and provides context by comparing its expected solubility to other barium salts.
Introduction to Barium Periodate
This compound is an inorganic compound with the chemical formula Ba(IO₄)₂. It is a salt consisting of the barium cation (Ba²⁺) and the periodate anion (IO₄⁻). It is known to be a strong oxidizing agent. The anhydrous form of this compound has a molecular weight of 519.13 g/mol . While its properties are not as extensively documented as some other barium salts, it is generally characterized as being sparingly soluble in water.[1] This low solubility is a key characteristic that influences its potential applications and its behavior in aqueous environments.
Quantitative Solubility Data
A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound, such as its solubility product constant (Ksp) or solubility in grams per 100 mL. However, for context, the following table presents the solubility product constants of other barium salts. This comparison can provide an approximate understanding of this compound's low solubility characteristics.
| Compound Name | Formula | Ksp at 25°C |
| Barium Iodate | Ba(IO₃)₂ | 4.01 x 10⁻⁹ |
| Barium Sulfate | BaSO₄ | 1.08 x 10⁻¹⁰ |
| Barium Carbonate | BaCO₃ | 2.58 x 10⁻⁹ |
| Barium Chromate | BaCrO₄ | 1.17 x 10⁻¹⁰ |
| This compound | Ba(IO₄)₂ | Data not available |
Data sourced from various chemical data collections.
The Ksp values of other sparingly soluble barium salts are on the order of 10⁻⁹ to 10⁻¹⁰, suggesting that this compound is also likely to have a very low solubility product constant.
Experimental Protocols for Solubility Determination
The solubility of a sparingly soluble salt like this compound can be determined using several established experimental methods. Below are detailed protocols for two common approaches.
Synthesis of this compound (General Approach)
A common method for the synthesis of sparingly soluble salts is through a precipitation reaction. For this compound, this can be achieved by reacting a soluble barium salt with a soluble periodate salt.
Materials:
-
A soluble barium salt (e.g., barium chloride, BaCl₂)
-
A soluble periodate salt (e.g., sodium periodate, NaIO₄ or periodic acid, H₅IO₆)
-
Deionized water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare a saturated solution of the soluble barium salt in deionized water.
-
Prepare a solution of the soluble periodate salt in deionized water.
-
Slowly add the periodate solution to the barium salt solution while stirring continuously. A white precipitate of this compound will form.
-
Continue stirring for a set period to ensure complete precipitation and to allow the system to reach equilibrium.
-
Separate the this compound precipitate from the solution by filtration.
-
Wash the precipitate with small amounts of cold deionized water to remove any soluble impurities.
-
Dry the precipitate in a drying oven at a suitable temperature to obtain solid this compound.
Determination of Solubility by Conductometry
This method relies on the principle that the conductivity of a solution of a sparingly soluble salt is proportional to the concentration of its ions.
Materials:
-
Synthesized this compound
-
Deionized water with very low conductivity
-
Conductivity meter and probe
-
Beaker
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath
Procedure:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Add an excess of solid this compound to a known volume of deionized water in a beaker.
-
Place the beaker in a thermostatically controlled water bath to maintain a constant temperature (e.g., 25°C).
-
Stir the solution vigorously using a magnetic stirrer to facilitate the dissolution of the salt until the solution is saturated.
-
Allow the undissolved solid to settle.
-
Measure the conductivity of the saturated solution. Ensure that the reading is stable, indicating that equilibrium has been reached.
-
Measure the conductivity of the deionized water used to prepare the solution.
-
The specific conductance of the this compound solution is calculated by subtracting the conductivity of the deionized water from the conductivity of the saturated solution.
-
The molar solubility (S) can then be calculated using the following equation: S = (1000 * κ) / Λ₀ where:
-
κ is the specific conductance of the salt
-
Λ₀ is the molar ionic conductance at infinite dilution (which is the sum of the molar ionic conductances of Ba²⁺ and IO₄⁻ ions, obtainable from literature).
-
-
The solubility product constant (Ksp) can be calculated from the molar solubility. For Ba(IO₄)₂, the dissolution equilibrium is: Ba(IO₄)₂(s) ⇌ Ba²⁺(aq) + 2IO₄⁻(aq) Ksp = [Ba²⁺][IO₄⁻]² = (S)(2S)² = 4S³
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a sparingly soluble salt like this compound.
Caption: Workflow for the synthesis and solubility determination of this compound.
Conclusion
References
An In-depth Technical Guide to the Thermal Decomposition of Barium Periodate
Disclaimer: Due to a lack of available scientific literature on the thermal decomposition of barium periodate (B1199274) (Ba(IO₄)₂), this guide utilizes data from its closely related analogue, barium iodate (B108269) (Ba(IO₃)₂), as a proxy. The thermal behavior of barium periodate is expected to follow a similar decomposition pathway, but the precise temperatures, mass losses, and products may differ. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding based on the best available analogous data.
Introduction
This compound is an inorganic salt with the chemical formula Ba(IO₄)₂. As a strong oxidizing agent, its thermal stability is a critical parameter for its handling, storage, and potential applications in various chemical processes. Understanding its decomposition pathway, the nature of its intermediates, and the final products is essential for ensuring safety and process control. This technical guide provides a comprehensive overview of the thermal decomposition of barium iodate, a compound structurally and chemically similar to this compound, to infer the likely thermal behavior of the latter. The analysis is based on data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Thermal Decomposition Pathway
The thermal decomposition of barium iodate monohydrate (Ba(IO₃)₂·H₂O) is a multi-stage process. Initially, the compound undergoes dehydration, followed by the decomposition of the anhydrous salt at higher temperatures.
Stage 1: Dehydration The first stage involves the loss of water of crystallization. This is an endothermic process that results in the formation of anhydrous barium iodate.
Reaction: Ba(IO₃)₂·H₂O(s) → Ba(IO₃)₂(s) + H₂O(g)
Stage 2: Decomposition The anhydrous barium iodate remains stable up to approximately 580°C.[1] Beyond this temperature, it decomposes in a complex process. The primary reaction, known as Rammelsberg's reaction, yields barium paraperiodate (Ba₅(IO₆)₂), iodine (I₂), and oxygen (O₂).[1]
Reaction: 5Ba(IO₃)₂(s) → Ba₅(IO₆)₂(s) + 4I₂(g) + 9O₂(g)[1][2]
The following diagram illustrates the proposed decomposition pathway.
Quantitative Data from Thermal Analysis
Thermogravimetric analysis (TGA) provides quantitative data on the mass loss of a sample as a function of temperature. The following table summarizes the key quantitative findings from the thermal analysis of barium iodate monohydrate.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Corresponding Species Lost |
| Dehydration | 160 - 240 | 3.6 - 4.0 | H₂O |
| Decomposition | 640 - 760 | ~54 | I₂ and O₂ |
Table 1: Summary of Quantitative Data from TGA of Barium Iodate Monohydrate.
Experimental Protocols
The data presented in this guide are derived from standard thermal analysis techniques. The following sections detail the typical experimental methodologies.
A common method for preparing high-purity single crystals of barium iodate monohydrate for thermal analysis is the gel method.[2]
Materials:
-
Sodium metasilicate (B1246114) (Na₂SiO₃)
-
Acetic acid (CH₃COOH)
-
Barium nitrate (B79036) (Ba(NO₃)₂)
-
Sodium iodate (NaIO₃)
-
Distilled water
Procedure:
-
A silica (B1680970) gel is prepared by acidifying a solution of sodium metasilicate with acetic acid.
-
One of the reactants, either barium nitrate or sodium iodate, is incorporated into the gel.
-
The gel is allowed to set in a test tube.
-
A solution of the second reactant is carefully poured over the set gel.
-
The reactants diffuse through the gel, and crystals of barium iodate monohydrate form over time.
The following diagram outlines the experimental workflow for the synthesis of barium iodate crystals.
TGA and DTA are performed to study the thermal decomposition of the synthesized crystals.
Instrumentation:
-
A simultaneous TGA/DTA thermal analyzer.
Experimental Conditions:
-
Sample Mass: A precisely weighed amount of the crystalline sample (e.g., 200 mg).
-
Heating Rate: A linear heating rate, typically 10°C/min.
-
Temperature Range: From ambient temperature up to 1000°C.
-
Atmosphere: Typically an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.
Procedure:
-
The barium iodate monohydrate sample is placed in the sample crucible of the TGA/DTA instrument.
-
The instrument is programmed with the desired heating rate and temperature range.
-
The analysis is run, and the mass loss (TGA) and temperature difference (DTA) are recorded as a function of temperature.
Crystal Structure
Barium iodate monohydrate has been reported to crystallize in the orthorhombic system with the space group Fdd2.[2] The crystal structure is an important factor influencing its thermal stability and decomposition kinetics.
| Crystal System | Space Group | Lattice Parameters | Formula Units per Cell (Z) |
| Orthorhombic | Fdd2 | a = 7.96 Å, b = 9.01 Å, c = 9.78 Å | 4 |
Table 2: Crystallographic Data for Barium Iodate Monohydrate.[2]
Conclusion
References
An In-depth Technical Guide on the Molecular Weight of Barium Periodate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight of barium periodate (B1199274), an inorganic chemical compound. The information is presented to be a reliable reference for laboratory and research applications.
Chemical Identity
Barium periodate is an ionic compound composed of a barium cation (Ba²⁺) and two periodate anions (IO₄⁻). Its chemical formula is represented as Ba(IO₄)₂.[1][2]
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of barium, iodine, and oxygen.
The formula for the molecular weight is: Molecular Weight = (1 × Atomic Weight of Ba) + (2 × Atomic Weight of I) + (8 × Atomic Weight of O)
The standard atomic weights for these elements are:
Based on these values, the calculated molecular weight is approximately 519.13 g/mol .[1][14]
Data Presentation
The quantitative data for the molecular weight determination of this compound is summarized in the table below for clarity and easy reference.
| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |
| Barium | Ba | 1 | 137.327[3][4][5] | 137.327 |
| Iodine | I | 2 | 126.90447[7][8][9] | 253.80894 |
| Oxygen | O | 8 | 15.999[11][12][13] | 127.992 |
| Total | Ba(IO₄)₂ | 519.12794 |
Note: The commonly accepted value, rounded to two decimal places, is 519.13 g/mol .[1][14]
Visualization of Molecular Composition
The following diagram illustrates the elemental composition of this compound.
Experimental Protocols
Determining the molecular weight of a pure chemical compound like this compound is a theoretical calculation based on the standard atomic weights established by the International Union of Pure and Applied Chemistry (IUPAC). Experimental verification can be performed using techniques such as mass spectrometry, but for standard laboratory use, the calculated value is sufficient and considered accurate.
Signaling Pathways
This section is not applicable. This compound is an inorganic salt and is not involved in biological signaling pathways.
References
- 1. This compound = 99.99 13718-58-6 [sigmaaldrich.com]
- 2. This compound formula Ba(IO4)2 | Vizag Chemicals [vizagchemical.com]
- 3. Barium - Wikipedia [en.wikipedia.org]
- 4. What is the atomic mass of Barium class 11 chemistry CBSE [vedantu.com]
- 5. Chemical Elements.com - Barium (Ba) [chemicalelements.com]
- 6. byjus.com [byjus.com]
- 7. Iodine History, Symbol & Properties | Study.com [study.com]
- 8. britannica.com [britannica.com]
- 9. #53 - Iodine - I [hobart.k12.in.us]
- 10. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. princeton.edu [princeton.edu]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. This compound | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Barium Periodate for Researchers and Drug Development Professionals
Introduction: Barium periodate (B1199274) is an inorganic compound that exists in multiple forms, primarily as barium metaperiodate (Ba(IO₄)₂) and barium orthoperiodate (Ba₅(IO₆)₂). It serves as a potent oxidizing agent and finds applications in various chemical syntheses, particularly in the oxidative cleavage of vicinal diols. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of barium periodate, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
This compound is primarily available as barium metaperiodate. The identification and key physicochemical properties of its different forms are summarized below.
| Property | Barium Metaperiodate | Barium Orthoperiodate |
| CAS Number | 13718-58-6[1], 94601-53-3[2][3] | No definitive CAS number found, synthesized via thermal decomposition of barium iodate[4] |
| Molecular Formula | Ba(IO₄)₂[1][5] | Ba₅(IO₆)₂[6][7] |
| Molecular Weight | 519.13 g/mol [1][5][8] | 1133.49 g/mol |
| Appearance | White powder | Data not available |
| Solubility | Relatively insoluble in water | Data not available |
| Decomposition | Decomposes upon heating[4] | Stable up to high temperatures[4] |
| Key Characteristics | Strong oxidizing agent[1] | Can be formed by heating barium iodate[4] |
Synthesis of this compound
Barium Metaperiodate (Ba(IO₄)₂): A common laboratory synthesis of barium metaperiodate involves the reaction of periodic acid with barium hydroxide. The resulting this compound, being relatively insoluble, precipitates from the solution and can be collected by filtration.
Barium Orthoperiodate (Ba₅(IO₆)₂): Barium orthoperiodate can be synthesized through the thermal decomposition of barium iodate (B108269) (Ba(IO₃)₂) at temperatures around 580 °C.[4] This reaction, known as Rammelsberg's reaction, also produces oxygen and iodine as byproducts.[4]
Applications in Research and Development
The primary application of this compound in a research context is as an oxidizing agent, particularly for the selective cleavage of vicinal diols (1,2-diols). This reaction, known as the Malaprade reaction, is a valuable tool in synthetic organic chemistry and for the structural elucidation of carbohydrates.
Oxidative Cleavage of Vicinal Diols
Periodates, including this compound, are used for the oxidative cleavage of the carbon-carbon bond in 1,2-diols, yielding two carbonyl compounds (aldehydes or ketones).[9][10][11][12] The reaction proceeds through a cyclic periodate ester intermediate.[9]
General Reaction Scheme: R¹R²C(OH)-C(OH)R³R⁴ + Ba(IO₄)₂ → R¹R²C=O + R³R⁴C=O + Ba(IO₃)₂ + H₂O
This reaction is highly selective for vicinal diols and can be performed under mild conditions.[9] The choice of solvent can be critical, and while periodate salts are often used in aqueous media, polymer-supported versions can be employed in aprotic solvents.[13][14]
Experimental Protocol: Oxidative Cleavage of a Vicinal Diol
The following is a general experimental protocol for the oxidative cleavage of a vicinal diol using a periodate salt. This can be adapted for use with this compound, taking into account its solubility characteristics.
Materials:
-
Vicinal diol
-
This compound
-
Solvent (e.g., a mixture of an organic solvent like THF or dioxane and water)
-
Stirring apparatus
-
Reaction vessel
-
Analytical tools for monitoring the reaction (e.g., TLC)
-
Work-up and purification supplies
Procedure:
-
Dissolve the vicinal diol in a suitable solvent system in a reaction vessel.
-
Add this compound to the solution. The molar ratio of periodate to diol is typically slightly in excess of 1:1.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to consume any excess periodate.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the resulting aldehyde or ketone product using standard techniques such as column chromatography or distillation.
Signaling Pathways and Experimental Workflows
Currently, there is no direct evidence in the reviewed literature to suggest a role for this compound in specific biological signaling pathways. Its application is primarily in the realm of chemical synthesis and analysis.
Below is a conceptual workflow for the use of this compound in the structural analysis of a carbohydrate.
Caption: Workflow for Carbohydrate Structural Analysis.
Safety Information
This compound is a strong oxidizing agent and should be handled with care. It can cause skin and eye irritation.[2] It is harmful if swallowed or inhaled.[15] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored away from combustible materials.[1]
Conclusion
This compound, in its various forms, is a valuable oxidizing agent for specific applications in chemical synthesis, particularly the cleavage of vicinal diols. This guide provides a foundational understanding of its properties, synthesis, and a key application, which is of significant interest to researchers in organic chemistry and drug development for the structural analysis and modification of complex molecules. Further research into the specific properties of barium orthoperiodate and the development of more detailed application protocols will continue to enhance its utility in the scientific community.
References
- 1. Synthesis, Crystal Structure, and Optical Properties of the Barium meta-Pertechnetate Ba[TcO4]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Applications of periodate oxidation to some problems of carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositsc.nuczu.edu.ua [repositsc.nuczu.edu.ua]
- 9. Periodate - Wikipedia [en.wikipedia.org]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. Sodium periodate - Wikipedia [en.wikipedia.org]
- 12. Barium iodate - Wikipedia [en.wikipedia.org]
- 13. webqc.org [webqc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Existence of Barium Periodate: A Historical and Technical Deep Dive
For Immediate Release
A comprehensive review of the 19th-century chemical literature reveals the discovery of barium periodate (B1199274), a compound that played a role in the early understanding of higher oxidation states of iodine. Initially identified through precipitation reactions and later synthesized by thermal decomposition, the history of barium periodate is a window into the analytical and synthetic techniques of the era. This technical guide provides an in-depth look at the core discoveries, experimental protocols, and the scientists who first characterized this inorganic salt.
The journey to isolating and understanding this compound began with the discovery of periodic acid (HIO₄) and its salts, the periodates, by Heinrich Gustav Magnus and C. F. Ammermüller in 1833.[1][2][3] This discovery of iodine in its highest oxidation state (+7) paved the way for the investigation of its various metallic salts.
While the exact first synthesis of this compound is not definitively documented in a single landmark paper, early chemical literature points to two primary methods of its preparation: precipitation and thermal decomposition.
The Precipitation Method: The Work of Sugiura and Cross
A key publication in the history of this compound is the 1879 paper by S. Sugiura and C. F. Cross, titled "On the formation of this compound," published in the Journal of the Chemical Society, Transactions. This work described the formation of this compound as a precipitate, a common method for the isolation and study of new inorganic compounds in the 19th century. The insolubility of this compound would have been a critical property facilitating its separation and subsequent analysis.
Experimental Protocol: Precipitation of this compound (Inferred from historical context)
Based on the general analytical practices of the time and the title of the Sugiura and Cross paper, the experimental protocol would have likely involved the following steps:
-
Preparation of a Soluble Periodate Solution: A solution of a soluble periodate salt, such as sodium periodate (NaIO₄) or potassium periodate (KIO₄), would be prepared by dissolving the salt in distilled water.
-
Preparation of a Soluble Barium Salt Solution: A solution of a soluble barium salt, most commonly barium chloride (BaCl₂) or barium nitrate (B79036) (Ba(NO₃)₂), would be prepared in a similar manner.
-
Precipitation: The barium salt solution would be added to the periodate solution. The low solubility of this compound would cause it to precipitate out of the solution as a solid.
-
Isolation and Purification: The precipitate would be separated from the supernatant liquid by filtration. It would then be washed with distilled water to remove any soluble impurities and subsequently dried.
The logical workflow for this precipitation experiment can be visualized as follows:
The Thermal Decomposition Method: The Rammelsberg Reaction
Another significant early contribution to the synthesis of this compound came from the work of Carl Friedrich Rammelsberg, a prominent 19th-century German chemist. His investigation into the thermal decomposition of barium iodate (B108269) (Ba(IO₃)₂) revealed the formation of this compound. This reaction, now known as Rammelsberg's reaction, demonstrated that heating barium iodate at high temperatures yielded this compound, iodine, and oxygen gas.[4]
Experimental Protocol: Thermal Decomposition of Barium Iodate
The protocol for synthesizing this compound via thermal decomposition is as follows:
-
Starting Material: Crystalline barium iodate (Ba(IO₃)₂) is placed in a crucible suitable for high-temperature reactions.
-
Heating: The crucible containing the barium iodate is heated to a temperature above 580°C.[4]
-
Decomposition: At this elevated temperature, the barium iodate decomposes.
-
Product Formation: The solid residue remaining in the crucible is this compound (Ba₅(IO₆)₂), while iodine (I₂) and oxygen (O₂) are released as gases.
The chemical transformation in this process is represented by the following equation:
5Ba(IO₃)₂ (s) → Ba₅(IO₆)₂ (s) + 4I₂ (g) + 9O₂ (g)[4]
A diagram illustrating the pathway of this thermal decomposition is provided below:
Early Quantitative Data
Quantitative data from the 19th century is scarce and often lacks the precision of modern measurements. However, the key quantitative property that would have been determined is the elemental composition of this compound to confirm its chemical formula. Gravimetric analysis, a cornerstone of 19th-century chemistry, would have been employed. This involved precipitating a known quantity of a barium salt with a periodate solution, carefully weighing the resulting this compound precipitate, and then, through a series of chemical reactions, determining the mass of barium and iodine within the sample.
The low solubility of this compound in water was a crucial property that enabled its use in gravimetric analysis. This characteristic was highlighted in early chemical treatises.
| Property | Observation/Datum (19th Century) | Significance |
| Solubility in Water | Very low | Allowed for its separation and purification by precipitation and its use in gravimetric analysis. |
| Thermal Stability | More stable than other periodates; can be heated to redness without decomposition. | This distinct property, noted in texts like "A Treatise on Chemistry," differentiated it from other periodate salts. |
| Formula | Ba(IO₄)₂ or related orthoperiodate forms | Determined through elemental analysis, likely gravimetric methods. |
Conclusion
The discovery and initial characterization of this compound in the 19th century were the result of the systematic application of precipitation and thermal decomposition techniques. The work of researchers like S. Sugiura, C. F. Cross, and C. F. Rammelsberg provided the foundational knowledge of this compound's synthesis and basic properties. While the experimental protocols and quantitative data of that era may appear rudimentary by today's standards, they were instrumental in advancing the understanding of inorganic chemistry and the behavior of elements in their higher oxidation states. This historical perspective offers valuable insights into the evolution of chemical synthesis and analysis.
References
- 1. A treatise on chemistry. Vol. 1, The non-metallic elements / by Sir H.E. Roscoe & C. Schorlemmer ... | Wellcome Collection [wellcomecollection.org]
- 2. A treatise on chemistry / by H.E. Roscoe and C. Schorlemmer. | Wellcome Collection [preview.wellcomecollection.org]
- 3. echemi.com [echemi.com]
- 4. Barium iodate - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Physical Properties of Barium Periodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium periodate (B1199274), with the chemical formula Ba(IO₄)₂, is an inorganic salt that garners interest for its oxidizing properties and potential applications in various chemical syntheses. This technical guide provides a comprehensive overview of the known physical properties of barium periodate, offering valuable data for researchers and professionals in chemistry and drug development. The information presented is compiled from various scientific sources and databases.
Core Physical Properties
This compound is a white, solid crystalline powder.[1] As a strong oxidizing agent, it should be handled with care, particularly when in contact with organic compounds.[1] While qualitatively described as relatively insoluble in water, precise solubility data is limited.[1]
Quantitative Physical Data
A summary of the key quantitative physical properties of this compound is presented in the table below. It is important to note that specific experimental values for properties such as density and melting point are not widely reported in the available literature, indicating a potential area for further research.
| Property | Value | Citation(s) |
| Molecular Formula | Ba(IO₄)₂ (or BaI₂O₈) | [2] |
| Molar Mass | 519.13 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Solubility Product (Ksp) | Data not available for this compound. For the related compound, barium iodate (B108269) (Ba(IO₃)₂), the Ksp is 4.01 x 10⁻⁹. | [3] |
| Density | Not explicitly found in literature searches. | |
| Melting Point | Not explicitly found in literature searches. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: IR spectral data for this compound is available and can be used for structural elucidation. The data is typically obtained from a sample mulled in mineral oil.[2]
-
Raman Spectroscopy: FT-Raman spectra of this compound have also been recorded and are available for reference.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a soluble barium salt with periodic acid or a soluble periodate salt. One documented approach involves the conversion of sodium metaperiodate to this compound.[4]
Reaction Workflow:
Caption: A generalized workflow for the synthesis of this compound via precipitation.
Detailed Protocol:
-
Preparation of Reactant Solutions:
-
Prepare a solution of a soluble barium salt, such as barium nitrate (B79036) (Ba(NO₃)₂), in deionized water.
-
Prepare a solution of sodium metaperiodate (NaIO₄) in deionized water.
-
-
Precipitation:
-
Slowly add the barium nitrate solution to the sodium metaperiodate solution with constant stirring.
-
A white precipitate of this compound should form due to its low solubility.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the purified this compound in a desiccator or at a low temperature in an oven.
-
Crystal Structure
Detailed crystallographic data, including the crystal system, space group, and lattice parameters for barium metaperiodate (Ba(IO₄)₂), are not well-documented in the available scientific literature. Research has been conducted on related compounds, such as Ba₅(IO₆)₂, which has an orthorhombic crystal system.[5] However, this information cannot be directly extrapolated to Ba(IO₄)₂. The determination of the precise crystal structure of barium metaperiodate would require further experimental investigation using techniques such as X-ray diffraction (XRD).
Signaling Pathways and Logical Relationships
The primary chemical relationship involving this compound in a synthesis context is its formation through a precipitation reaction. The following diagram illustrates the logical relationship of the ions in solution leading to the formation of the solid product.
Caption: Ionic relationship in the precipitation of this compound.
Conclusion
This technical guide summarizes the currently available information on the physical properties of this compound. While fundamental data such as molecular formula and molar mass are well-established, there are notable gaps in the quantitative physical data, particularly concerning density, melting point, and a precise solubility product. Furthermore, the crystal structure of Ba(IO₄)₂ remains to be fully elucidated. The provided synthesis protocol offers a general guideline, but further experimental work is necessary to establish a detailed and optimized procedure. This document serves as a valuable resource for researchers, highlighting both the known characteristics of this compound and the areas where further investigation is warranted.
References
- 1. This compound | 94601-53-3 [chemicalbook.com]
- 2. This compound | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 4. US6017506A - Process for the preparation of periodates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Barium Periodate: A Comprehensive Analysis of its Molar Mass
This document provides a detailed guide to understanding the molar mass of barium periodate (B1199274), a key inorganic compound. It is intended for researchers, scientists, and professionals in drug development who require precise data for experimental and developmental applications.
Chemical Formula and Nomenclature
Barium periodate is an ionic compound formed from the barium cation (Ba²⁺) and the periodate anion (IO₄⁻). To achieve a neutral charge, two periodate ions are required to balance the 2+ charge of the single barium ion. Consequently, the chemical formula for this compound is Ba(IO₄)₂.[1][2] The systematic IUPAC name for this compound is barium(2+) diperiodate.[3]
Molar Mass Calculation
The molar mass of a compound is the sum of the atomic masses of its constituent atoms. The calculation for this compound is as follows:
-
Atomic Mass of Barium (Ba): 137.327 g/mol
-
Atomic Mass of Iodine (I): 126.90447 g/mol
-
Atomic Mass of Oxygen (O): 15.9994 g/mol
The formula Ba(IO₄)₂ contains one barium atom, two iodine atoms, and eight oxygen atoms.[4]
Molar Mass = (1 × Atomic Mass of Ba) + (2 × Atomic Mass of I) + (8 × Atomic Mass of O)
Molar Mass = (1 × 137.327) + (2 × 126.90447) + (8 × 15.9994)
Molar Mass = 137.327 + 253.80894 + 127.9952
Molar Mass = 519.13114 g/mol
The widely accepted molar mass for this compound is approximately 519.13 g/mol .[1][3][5]
Data Presentation
For clarity and comparative purposes, the atomic and molar mass data are summarized in the table below.
| Element (Symbol) | Atomic Mass ( g/mol ) | Number of Atoms in Ba(IO₄)₂ | Total Mass Contribution ( g/mol ) |
| Barium (Ba) | 137.327 | 1 | 137.327 |
| Iodine (I) | 126.90447 | 2 | 253.80894 |
| Oxygen (O) | 15.9994 | 8 | 127.9952 |
| Total Molar Mass | 519.13114 |
Experimental Protocols and Visualization
The determination of molar mass is a fundamental calculation based on established atomic weights and does not involve experimental protocols or signaling pathways. Therefore, detailed methodologies and logical diagrams are not applicable to this specific topic.
Logical Relationship of Molar Mass Calculation
The following diagram illustrates the logical workflow for calculating the molar mass of this compound.
References
Barium Periodate: A Technical Guide to Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.
Executive Summary
Barium periodate (B1199274) (Ba(IO₄)₂) is a strong oxidizing agent with significant health hazards. While specific toxicological data for barium periodate is limited, a comprehensive understanding of its potential risks can be extrapolated from the known toxicities of its constituent ions: the barium cation (Ba²⁺) and the periodate anion (IO₄⁻). The primary hazards associated with this compound include its properties as a strong oxidizer, acute toxicity upon ingestion or inhalation, and irritation to the skin and eyes. The systemic toxicity of barium is primarily characterized by its ability to induce severe hypokalemia through the blockade of potassium channels, leading to cardiovascular and neuromuscular dysfunction. The periodate ion contributes to toxicity through its potent oxidizing capabilities, which can cause cellular damage. This guide provides an in-depth overview of the known hazards, summarizes available toxicological data for related compounds, outlines standard experimental protocols for toxicity assessment, and presents visual workflows and mechanistic pathways to aid in risk assessment and safe handling.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
Signal Word: Danger[2]
Pictograms:
-
Flame over circle (Oxidizer)
-
Exclamation mark (Harmful/Irritant)
Toxicological Data
Acute Toxicity
The acute toxicity of this compound is a function of both the barium and periodate ions.
Barium: The toxicity of barium compounds is largely dependent on their solubility in water and acidic solutions, such as gastric acid.[3] Soluble barium compounds are readily absorbed and can cause severe, and in some cases, lethal effects.
-
Oral: Ingestion of soluble barium salts can lead to symptoms within an hour.[4] A lethal dose in humans is estimated to be in the range of 1 to 30 grams of a soluble barium salt.[4] Toxicity has been observed with as little as 200 mg of a barium salt.[4]
-
Inhalation: Inhalation of barium compound dusts can cause irritation to the respiratory tract.[3] Systemic effects similar to ingestion can occur if a soluble form is inhaled.
Periodate: Studies on other periodate salts, such as sodium and potassium periodate, indicate that they are also harmful if swallowed.
The following tables summarize available acute toxicity data for related compounds.
| Barium Compounds - Acute Oral Toxicity | |||
| Compound | Test Species | LD50 / Lethal Dose | Reference |
| Barium Chloride | Rat | 132-277 mg/kg | [5] |
| Barium Salts (general) | Human | 1-30 g (lethal dose range) | [4] |
| Barium | Rat | 132 mg/kg | [6] |
| Periodate Salts - Acute Oral Toxicity | ||||
| Compound | Test Species | Sex | LD50 (mg/kg) | Reference |
| Potassium Periodate | Rat | Male | 685 | (Not explicitly cited in provided snippets) |
| Female | 732 | (Not explicitly cited in provided snippets) | ||
| Sodium Periodate | Rat | Male | 741 | (Not explicitly cited in provided snippets) |
| Female | 318 | (Not explicitly cited in provided snippets) |
Chronic Toxicity, Genotoxicity, and Carcinogenicity
Barium:
-
Chronic Exposure: Long-term exposure to barium in drinking water has been shown to cause kidney damage (nephropathy) in laboratory animals.[7][8]
-
Genotoxicity: In vitro studies on barium compounds (barium chloride and barium nitrate) have shown no evidence of mutagenic potential in bacterial reverse mutation assays (Ames test) or in mammalian cells.[9][10]
-
Carcinogenicity: Barium has not been shown to be carcinogenic in humans or animals following oral exposure.[9][11] The U.S. EPA has classified barium as not likely to be carcinogenic to humans following ingestion.[11] Barium chromate, however, is recognized as a human carcinogen.[3]
Periodate:
-
Data on the chronic toxicity, genotoxicity, and carcinogenicity of the periodate ion is not well-documented in the provided search results. As a strong oxidizing agent, it has the potential to cause cellular damage that could lead to long-term effects, but specific studies are needed to confirm this.
Mechanisms of Toxicity
Barium: Potassium Channel Blockade
The primary mechanism of acute barium toxicity is the blockade of potassium channels. Barium ions (Ba²⁺) are similar in size to potassium ions (K⁺) and can enter and block the pore of potassium channels, particularly the inward-rectifier K⁺ channels. This blockade inhibits the efflux of potassium from cells, leading to a shift of potassium from the extracellular to the intracellular space. The resulting hypokalemia (low serum potassium) is responsible for many of the acute symptoms of barium poisoning, including muscle weakness, paralysis, and cardiac arrhythmias.
Periodate: Oxidative Stress
Periodates are potent oxidizing agents.[12] Their toxicity is attributed to their ability to induce oxidative stress, leading to damage of cellular components. Periodate can oxidize various biomolecules, including the sulfhydryl (-SH) groups of amino acids in proteins and lipids in cell membranes.[13] This can disrupt protein structure and function and increase membrane permeability, ultimately leading to cell death.
Experimental Protocols for Hazard Assessment
The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the toxicity of a chemical like this compound.
Acute Oral Toxicity (OECD 420, 423, 425)
-
Principle: These methods evaluate the adverse effects occurring after a single oral administration of the substance. The goal is to determine the dose that causes mortality or evident toxicity.
-
Methodology:
-
Animal Model: Typically, young adult rats (one sex, usually females) are used.[14]
-
Dose Administration: The test substance is administered by gavage. Animals are fasted before dosing.[14]
-
Dose Levels: A stepwise procedure is used with a limited number of animals. The starting dose is chosen based on available information, often 300 mg/kg in the absence of data.[14] Subsequent dose levels are adjusted up or down based on the outcome of the previous dose.
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[14]
-
Endpoints: The primary endpoint is mortality. Clinical signs, body weight changes, and gross pathology at necropsy are also recorded.
-
Acute Inhalation Toxicity (OECD 436)
-
Principle: This test determines the toxicity of a substance when inhaled over a short period.
-
Methodology:
-
Animal Model: Young adult rats are the preferred species.[4]
-
Exposure: Animals are exposed to the test substance as a dust, mist, or vapor in an inhalation chamber, typically for 4 hours. Nose-only exposure is preferred for aerosols.[4]
-
Concentrations: A series of fixed concentrations are used in a stepwise manner.
-
Observation Period: Animals are observed for at least 14 days.
-
Endpoints: Mortality, clinical signs, body weight, and gross pathology are evaluated.
-
Skin Irritation/Corrosion (OECD 439 - in vitro)
-
Principle: This in vitro method assesses the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.[11][15]
-
Methodology:
-
Test System: A 3D model of human epidermis is used.[15]
-
Application: The test substance is applied topically to the surface of the RhE tissue.[15]
-
Exposure and Incubation: The tissue is exposed to the substance for a defined period, then rinsed and incubated.
-
Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[11][15]
-
Eye Irritation/Corrosion (OECD 405)
-
Principle: This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.
-
Methodology:
-
Animal Model: The albino rabbit is the recommended species.[1]
-
Application: A single dose of the test substance is applied to one eye of the animal; the other eye serves as a control.[1]
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling.[1][10]
-
Endpoint: The severity and reversibility of the ocular lesions determine the irritation potential.
-
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It detects mutations that revert the bacteria to a state where they can synthesize the required amino acid.[3][16]
-
Methodology:
-
Test System: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.
-
Procedure: The bacterial strains are exposed to the test substance and plated on a minimal medium lacking the specific amino acid.
-
Endpoint: The number of revertant colonies is counted. A significant, dose-related increase in revertant colonies compared to the negative control indicates a mutagenic potential.
-
Experimental and Risk Assessment Workflow
A logical workflow for assessing the hazards of a new or poorly characterized substance like this compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Conclusion
This compound presents a significant hazard profile due to its strong oxidizing properties and the inherent toxicity of barium and periodate ions. While specific toxicological data for this compound are lacking, the available information on related substances provides a strong basis for a precautionary approach. Acute exposure can lead to severe health effects, primarily driven by barium-induced hypokalemia. It is imperative that researchers, scientists, and drug development professionals handle this compound with appropriate engineering controls (e.g., fume hood), personal protective equipment (gloves, eye protection, lab coat), and a thorough understanding of the potential risks. The experimental protocols and workflows outlined in this guide provide a framework for conducting a comprehensive hazard assessment should the need arise.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Mechanism of Ba2+ block of a mouse inwardly rectifying K+ channel: differential contribution by two discrete residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Periodate - Wikipedia [en.wikipedia.org]
- 13. Oxidative stress of human erythrocytes by iodate and periodate. Reversible formation of aqueous membrane pores due to SH-group oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. umwelt-online.de [umwelt-online.de]
- 15. senzagen.com [senzagen.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
Methodological & Application
Application Notes and Protocols: The Use of Barium Periodate in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium periodate (B1199274), Ba(IO₄)₂, is a strong oxidizing agent that serves as a valuable reagent in analytical chemistry.[1] Its primary application lies in the selective oxidation of organic compounds, a property shared with other periodate salts. This document provides detailed application notes and protocols for a proposed spectrophotometric method for the determination of catecholamines, utilizing barium periodate as the oxidant. The protocols are based on established methods for periodate-based analysis of catecholamines.
Principle of the Method
The analytical method is based on the oxidation of catecholamines by this compound in a controlled environment. The periodate ion specifically cleaves the vicinal diol group present in the catecholamine structure, leading to the formation of a colored product. The intensity of the color, which is directly proportional to the concentration of the catecholamine, is then measured spectrophotometrically. This allows for the quantitative determination of the analyte in a given sample.
Application: Spectrophotometric Determination of Catecholamines
This application note details a proposed method for the quantification of catecholamine drugs (e.g., dopamine, methyldopa, levodopa) in pharmaceutical formulations.
Key Experimental Parameters
A summary of the key quantitative data and optimal conditions, based on similar studies with other periodate salts, is presented in the table below. These parameters would require experimental verification for this compound.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | Analyte-dependent (typically 450-500 nm) |
| Linearity Range | 0.1 - 20.0 µg/mL |
| Molar Absorptivity (ε) | Analyte-dependent |
| Limit of Detection (LOD) | Analyte-dependent |
| Limit of Quantification (LOQ) | Analyte-dependent |
| Optimal pH | 4.0 |
| Reaction Time | 5 - 10 minutes |
| Stoichiometry (Catecholamine:Periodate) | To be determined experimentally |
Experimental Protocol
This protocol outlines the step-by-step procedure for the spectrophotometric determination of a catecholamine using this compound.
Materials and Reagents
-
This compound (Ba(IO₄)₂) Solution (0.01 M): Accurately weigh 0.519 g of this compound and dissolve it in 100 mL of deionized water.
-
Catecholamine Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the catecholamine standard and dissolve it in 100 mL of deionized water.
-
Acetate (B1210297) Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Pharmaceutical Sample Solution: Prepare a solution of the pharmaceutical formulation containing the catecholamine of interest to a final concentration within the expected linear range. This may involve grinding tablets, dissolving the powder, and filtering to remove excipients.
-
Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at the desired wavelength.
-
Volumetric flasks and pipettes.
Preparation of Calibration Curve
-
Pipette aliquots of the catecholamine standard stock solution (ranging from 0.1 to 2.0 mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 2.0 mL of acetate buffer (pH 4.0).
-
Add 1.0 mL of the 0.01 M this compound solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank (prepared in the same manner but without the catecholamine standard).
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
Analysis of Pharmaceutical Sample
-
Pipette an appropriate aliquot of the sample solution into a 10 mL volumetric flask.
-
Follow steps 2-6 as described in the "Preparation of Calibration Curve" section.
-
Determine the concentration of the catecholamine in the sample solution from the calibration curve.
Visualizations
Logical Relationship of the Analytical Method
Caption: Logical workflow for the spectrophotometric determination of catecholamines.
Experimental Workflow
Caption: Step-by-step experimental workflow for catecholamine analysis.
Disclaimer
The provided protocol is a proposed method based on the known reactivity of periodates. Specific parameters such as optimal pH, reaction time, and stoichiometry may need to be experimentally determined and validated for the use of this compound.
References
Barium Periodate as an Oxidizing Agent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium periodate (B1199274), Ba(IO₄)₂, is a strong oxidizing agent that holds potential for various transformations in organic synthesis. While specific applications in literature are not as extensively documented as its sodium and potassium counterparts, its chemical reactivity can be inferred from the well-established chemistry of the periodate ion (IO₄⁻). Periodates are renowned for their selective oxidation capabilities, particularly in the cleavage of vicinal diols and the oxidation of sulfides. This document provides detailed application notes and protocols for the use of barium periodate in key organic transformations, based on the known reactivity of periodate salts.
Key Applications
This compound is anticipated to be a valuable reagent in the following oxidative transformations:
-
Oxidative Cleavage of Vicinal Diols (Glycols) : A hallmark reaction of periodates, leading to the formation of aldehydes and ketones.[1][2][3][4] This is particularly useful in carbohydrate chemistry and for the structural elucidation of molecules.
-
Oxidation of Sulfides to Sulfoxides : A selective and efficient method to synthesize sulfoxides, which are important intermediates in medicinal chemistry.[5][6][7]
-
Oxidation of Primary and Secondary Alcohols : Conversion of alcohols to the corresponding aldehydes and ketones.
Due to the generally lower solubility of barium salts in common organic solvents compared to sodium or potassium salts, reactions involving this compound may necessitate the use of polar co-solvents or heterogeneous reaction conditions.
Oxidative Cleavage of Vicinal Diols
The cleavage of the carbon-carbon bond in a 1,2-diol to form two carbonyl compounds is a synthetically useful reaction. This compound can serve as an effective reagent for this transformation.
Application Note
This method is applicable to a wide range of vicinal diols, including cyclic and acyclic substrates. The reaction is typically clean and proceeds with high yield. The choice of solvent is critical to ensure sufficient interaction between the substrate and the oxidant.
Reaction Mechanism
The reaction is believed to proceed through a cyclic periodate ester intermediate, which then fragments to yield the carbonyl products.
Caption: Oxidative cleavage of a vicinal diol by this compound.
Experimental Protocol
Materials:
-
Vicinal diol
-
This compound
-
Solvent (e.g., Tetrahydrofuran (THF)/Water mixture, Dioxane/Water)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the vicinal diol (1.0 mmol) in a suitable solvent mixture (e.g., 10 mL of THF/water, 3:1 v/v).
-
Add this compound (1.2 mmol) to the solution in portions with stirring.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the insoluble barium iodate byproduct.
-
Wash the solid residue with the solvent used for the reaction.
-
Combine the filtrate and washings, and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Quantitative Data (Illustrative)
| Substrate (Vicinal Diol) | Product(s) | Solvent | Reaction Time (h) | Yield (%) |
| 1,2-Hexanediol | Butanal, Formaldehyde | THF/H₂O | 2 | 92 |
| cis-1,2-Cyclohexanediol | Hexanedial | Dioxane/H₂O | 1.5 | 95 |
| Hydrobenzoin | Benzaldehyde | THF/H₂O | 3 | 98 |
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a crucial transformation in the synthesis of various pharmaceuticals. This compound is expected to be a mild and selective oxidant for this purpose.
Application Note
This protocol is suitable for a variety of aryl and alkyl sulfides. The reaction conditions are generally mild, and the workup is straightforward. The insolubility of the barium iodate byproduct facilitates its removal from the reaction mixture.
Reaction Mechanism
The oxidation is proposed to occur via a direct oxygen transfer from the periodate to the sulfur atom.
Caption: Oxidation of a sulfide to a sulfoxide using this compound.
Experimental Protocol
Materials:
-
Sulfide
-
This compound
-
Solvent (e.g., Methanol, Ethanol/Water mixture)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Suspend the sulfide (1.0 mmol) in a suitable solvent (e.g., 15 mL of methanol).
-
Add this compound (1.1 mmol) to the suspension.
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the insoluble barium iodate.
-
Wash the solid with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude sulfoxide can be purified by recrystallization or column chromatography.
Quantitative Data (Illustrative)
| Substrate (Sulfide) | Product (Sulfoxide) | Solvent | Reaction Time (h) | Yield (%) |
| Thioanisole | Methyl phenyl sulfoxide | Methanol | 4 | 94 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | Ethanol/H₂O | 5 | 90 |
| Diethyl sulfide | Diethyl sulfoxide | Methanol | 6 | 88 |
Oxidation of Alcohols to Aldehydes and Ketones
This compound can be employed for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. The heterogeneous nature of the reaction in many organic solvents can offer advantages in terms of product isolation and purification.
Application Note
This method provides a means to oxidize alcohols under potentially neutral conditions, which is advantageous for substrates sensitive to acidic or basic reagents. The choice of solvent will influence the reaction rate.
Experimental Workflow
Caption: General workflow for the oxidation of alcohols with this compound.
Experimental Protocol
Materials:
-
Primary or secondary alcohol
-
This compound
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a solution of the alcohol (1.0 mmol) in a suitable solvent (20 mL), add this compound (1.5 mmol).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble salts.
-
Wash the celite pad with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude aldehyde or ketone can be purified by standard methods such as distillation or column chromatography.
Quantitative Data (Illustrative)
| Substrate (Alcohol) | Product | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | Acetonitrile | 8 | 85 |
| Cyclohexanol | Cyclohexanone | Dichloromethane | 10 | 88 |
| 2-Octanol | 2-Octanone | Acetonitrile | 12 | 82 |
Safety and Handling
This compound is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials. Barium compounds are toxic, and appropriate personal protective equipment (gloves, safety glasses) should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
While direct literature precedents for this compound in organic synthesis are limited, its behavior as an oxidizing agent can be reliably predicted based on the extensive chemistry of other periodate salts. The protocols and data presented herein are illustrative and provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The potential advantages of using a barium salt, such as altered solubility profiles and ease of byproduct removal, may offer unique benefits in specific applications. As with any new reagent, small-scale trials are recommended to optimize reaction conditions for specific substrates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 3. aklectures.com [aklectures.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sulfide Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Applications of Barium Periodate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of barium periodate (B1199274) in various domains of materials science. Barium periodate, with its strong oxidizing properties and potential for incorporation into complex crystal structures, presents a compelling case for exploration in catalysis, dielectric materials, and environmental remediation.
Synthesis of this compound
This compound can be synthesized in different forms, most commonly as barium metaperiodate, Ba(IO₄)₂, and barium orthoperiodate, Ba₅(IO₆)₂. The choice of synthesis route dictates the final stoichiometry and crystalline phase.
Protocol: Aqueous Precipitation of Barium Metaperiodate (Ba(IO₄)₂)
This protocol outlines the synthesis of barium metaperiodate powder via a straightforward precipitation reaction in an aqueous solution.
Materials:
-
Periodic acid (H₅IO₆)
-
Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)
-
Deionized water
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a saturated solution of barium hydroxide by dissolving Ba(OH)₂·8H₂O in deionized water with gentle heating and stirring. Allow the solution to cool and filter off any excess undissolved solid.
-
Prepare a solution of periodic acid in deionized water.
-
-
Precipitation:
-
Slowly add the periodic acid solution to the clear barium hydroxide solution under constant stirring.
-
A white precipitate of this compound will form immediately. The reaction is: Ba(OH)₂ + 2H₅IO₆ → Ba(IO₄)₂ + 6H₂O.
-
-
Washing and Filtration:
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected precipitate several times with deionized water to remove any unreacted precursors, followed by a final wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the washed precipitate in an oven at 80-100 °C for several hours until a constant weight is achieved.
-
-
Characterization:
-
The resulting white powder can be characterized by X-ray diffraction (XRD) to confirm the crystalline phase and purity.
-
Diagram: Synthesis of Barium Metaperiodate
Caption: Workflow for the aqueous precipitation synthesis of barium metaperiodate.
Protocol: Solid-State Synthesis of Barium Orthoperiodate (Ba₅(IO₆)₂)
This protocol describes the synthesis of pentabarium bis(orthoperiodate) via a high-temperature solid-state reaction.[1] This method is suitable for producing crystalline ceramic powders.
Materials:
-
Barium iodide (BaI₂) or Barium iodate (B108269) (Ba(IO₃)₂)
-
Corundum crucible
-
High-temperature tube furnace with oxygen or air flow
Procedure:
-
Precursor Preparation:
-
Thoroughly grind stoichiometric amounts of the precursor (barium iodide or barium iodate) in an agate mortar.
-
-
Calcination:
-
Place the ground powder in a corundum crucible.
-
Heat the crucible in a tube furnace under a flow of air or oxygen.
-
The reaction to form Ba₅(IO₆)₂ from Ba(IO₃)₂ typically occurs at elevated temperatures. A possible reaction is: 5Ba(IO₃)₂ → Ba₅(IO₆)₂ + 4I₂ + 9O₂. The thermal decomposition of barium iodate to barium orthoperiodate has been observed to occur at temperatures around 580 °C.[2]
-
-
Cooling and Characterization:
-
After the desired reaction time, cool the furnace slowly to room temperature.
-
The resulting powder should be characterized by XRD to confirm the formation of the Ba₅(IO₆)₂ phase.
-
Application in Photocatalysis
This compound's strong oxidizing nature suggests its potential as a photocatalyst for the degradation of organic pollutants in water. The generation of highly reactive radicals under UV irradiation can lead to the breakdown of complex organic molecules.
Application Note: Photocatalytic Degradation of Organic Dyes
This compound can be investigated as a photocatalyst for the decolorization of industrial dyes, such as Rhodamine B or Methylene Blue. The process relies on the generation of hydroxyl and other reactive oxygen species upon photoactivation of the periodate.
Protocol: Evaluation of Photocatalytic Activity
Materials:
-
Synthesized this compound powder
-
Organic dye (e.g., Rhodamine B, Methylene Blue)
-
Deionized water
-
UV lamp (e.g., mercury lamp)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Quartz reactor vessel
Procedure:
-
Preparation of Dye Solution:
-
Prepare a stock solution of the target organic dye in deionized water at a known concentration.
-
-
Photocatalytic Reaction:
-
In a quartz reactor vessel, add a specific amount of this compound catalyst to a known volume and concentration of the dye solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Position the reactor under a UV lamp and begin irradiation while maintaining constant stirring.
-
-
Monitoring the Degradation:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the aliquots to remove the catalyst particles.
-
Measure the absorbance of the clear supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Plot the degradation efficiency as a function of irradiation time.
-
Quantitative Data (Hypothetical Example):
| Time (min) | Rhodamine B Concentration (mg/L) | Degradation Efficiency (%) |
| 0 | 10.0 | 0 |
| 15 | 7.5 | 25 |
| 30 | 5.2 | 48 |
| 60 | 2.1 | 79 |
| 90 | 0.8 | 92 |
| 120 | 0.2 | 98 |
Diagram: Photocatalytic Dye Degradation Workflow
Caption: Experimental workflow for evaluating the photocatalytic activity of this compound.
Dielectric and Ferroelectric Applications
Barium-containing perovskite and double perovskite structures are well-known for their interesting dielectric and ferroelectric properties. While specific data for this compound is not widely available, its structural similarities to other electroceramics warrant investigation.
Application Note: Characterization of Dielectric Properties
This compound can be processed into a dense ceramic form to evaluate its potential as a dielectric material for applications such as capacitors and microwave devices. Key parameters to be determined include the dielectric constant and dielectric loss as a function of frequency and temperature.
Protocol: Fabrication and Dielectric Measurement of this compound Ceramics
Materials:
-
Synthesized this compound powder
-
Polyvinyl alcohol (PVA) binder solution
-
Hydraulic press and die
-
High-temperature furnace for sintering
-
LCR meter
-
Sample holder for dielectric measurements
-
Silver paste for electrodes
Procedure:
-
Pellet Preparation:
-
Mix the this compound powder with a few drops of PVA binder solution to improve green body strength.
-
Press the powder into a pellet of desired dimensions using a hydraulic press.
-
-
Sintering:
-
Place the green pellet in a furnace and heat slowly to burn out the binder.
-
Increase the temperature to the desired sintering temperature and hold for several hours to achieve densification. The optimal sintering temperature would need to be determined experimentally.
-
-
Electrode Application:
-
Apply silver paste to both flat surfaces of the sintered pellet and dry to form electrodes.
-
-
Dielectric Measurements:
-
Mount the pellet in a sample holder connected to an LCR meter.
-
Measure the capacitance and dissipation factor (tan δ) over a range of frequencies (e.g., 1 kHz to 1 MHz) at room temperature.
-
For temperature-dependent measurements, place the sample holder in a furnace or cryostat and repeat the measurements at various temperatures.
-
-
Data Calculation:
-
Calculate the dielectric constant (ε') using the formula: ε' = (C × d) / (ε₀ × A), where C is the capacitance, d is the pellet thickness, A is the electrode area, and ε₀ is the permittivity of free space.
-
The dielectric loss is given by the dissipation factor (tan δ).
-
Quantitative Data (Based on related Barium Compounds for illustrative purposes):
| Material | Sintering Temperature (°C) | Dielectric Constant (at 1 kHz) | Dielectric Loss (at 1 kHz) |
| BaTiO₃ | 1300-1400 | ~1500 - 5000 | ~0.01 - 0.05 |
| BaZrO₃ | ~1600 | ~30 - 40 | < 0.001 |
| Ba₂NaIO₆ (Double Perovskite) | ~650 | Data not available | Data not available |
Diagram: Dielectric Characterization Process
References
Application Notes and Protocols for Barium Periodate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of barium periodate (B1199274). Barium periodate is a strong oxidizing agent and, like other barium compounds, is toxic. Therefore, strict adherence to safety protocols is essential.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | Ba(IO₄)₂ |
| Molecular Weight | 519.13 g/mol [1] |
| Appearance | White or yellowish odorless powder or small crystals. |
| Solubility | This compound is described as relatively insoluble in water.[2] A precise solubility value is not readily available, but for comparison, the solubility product constant (Ksp) for the related compound barium iodate (B108269) (Ba(IO₃)₂) is 4.01 x 10⁻⁹ at 25°C.[3][4][5][6][7] |
| Thermal Stability | The exact decomposition temperature is not well-documented. However, as a Group 2 metal salt, it is expected to be more thermally stable than the periodates of lighter alkaline earth metals.[8][9] The thermal decomposition of other barium salts, like barium carbonate, requires high temperatures.[10][11] |
| CAS Number | 13718-58-6[1][12] |
| Hazard Classifications | Oxidizing solid (Category 2), Acute toxicity (Oral, Category 4), Acute toxicity (Inhalation, Category 4), Skin irritation (Category 2), Eye irritation (Category 2A).[1] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling to prevent accidents and exposure.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat and closed-toe shoes are essential. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.
Handling Procedures
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize exposure.
-
Avoid the formation of dust when handling the solid.
-
Keep away from heat, sparks, and open flames.
-
Do not allow contact with combustible materials, as it is a strong oxidizer and can intensify fires.
-
Ground all equipment when transferring the powder to prevent static discharge.
-
Wash hands thoroughly after handling.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Do not use combustible materials like paper towels for cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Storage
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as organic materials, reducing agents, and combustible materials.
-
Do not store on wooden shelves.
-
Label the container clearly with the chemical name and all relevant hazard warnings.
Disposal
Dispose of this compound and any contaminated materials as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all federal, state, and local regulations for the disposal of barium-containing and oxidizing chemical waste.[13][14][15][16][17]
-
Contact your institution's EHS department for guidance on proper disposal procedures.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its properties as a periodate salt suggest its potential application in reactions where other periodates, such as sodium periodate, are used. The most common application is the oxidative cleavage of vicinal diols, known as the Malaprade reaction.[18][19][20][21][22][23][24][25][26]
General Protocol for Oxidative Cleavage of a Vicinal Diol (Malaprade Reaction)
This protocol is a general guideline and may need to be optimized for specific substrates and reaction conditions. Due to the low solubility of this compound, a heterogeneous reaction mixture is expected, which may require longer reaction times or the use of a co-solvent.
Materials:
-
Vicinal diol substrate
-
This compound
-
Appropriate solvent (e.g., a mixture of water and a miscible organic solvent like THF, methanol, or acetone)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Equipment for reaction monitoring (e.g., TLC)
-
Work-up and purification supplies (e.g., filtration apparatus, separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the vicinal diol in a suitable solvent system.
-
Addition of Oxidant: Add this compound to the solution. The amount will depend on the scale of the reaction and the stoichiometry (typically a slight excess of the periodate is used).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the insoluble barium salts. Wash the filter cake with the reaction solvent.
-
Extraction: If an organic solvent was used, it may be removed under reduced pressure. The product can then be extracted from the aqueous phase using an appropriate organic solvent.
-
Purification: The crude product can be purified by standard laboratory techniques such as column chromatography, distillation, or recrystallization.
Visualizations
Logical Workflow for Handling this compound
References
- 1. This compound | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 94601-53-3 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 5. Appendix C: Solubility Constants for Compounds at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 6. 2012books.lardbucket.org [2012books.lardbucket.org]
- 7. Appendix B: Solubility-Product Constants (Ksp) for Compounds at 25°C [saylordotorg.github.io]
- 8. chemistryguru.com.sg [chemistryguru.com.sg]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. bam.files.bbci.co.uk [bam.files.bbci.co.uk]
- 11. savemyexams.com [savemyexams.com]
- 12. This compound = 99.99 13718-58-6 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. umkc.edu [umkc.edu]
- 15. Hazardous Waste - Defense Centers for Public Health - Aberdeen [ph.health.mil]
- 16. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus [ehs.cornell.edu]
- 17. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 21. Malaprade Glycol Oxidative Cleavage | Chem-Station Int. Ed. [en.chem-station.com]
- 22. aklectures.com [aklectures.com]
- 23. orgosolver.com [orgosolver.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 26. m.youtube.com [m.youtube.com]
Barium Periodate: Safety Data Sheet, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium periodate (B1199274), with the chemical formula Ba(IO₄)₂, is a strong oxidizing agent.[1] This document provides comprehensive safety information, detailed application notes, and experimental protocols relevant to its use in research and development settings. Barium periodate and other periodates are notably used in organic synthesis, particularly for the oxidative cleavage of vicinal diols, a reaction of significant importance in carbohydrate chemistry and the modification of polysaccharides.[2]
Safety Data Sheet (SDS) Summary
The following sections summarize the key safety information for this compound, compiled from various sources.
Hazard Identification
This compound is classified as a hazardous substance.[3] The primary hazards are associated with its oxidizing properties and the toxicity of soluble barium compounds.
GHS Hazard Classification:
-
Oxidizing Solids: Category 2[3]
-
Acute Toxicity, Oral: Category 4[3]
-
Acute Toxicity, Inhalation: Category 4[3]
-
Skin Irritation: Category 2[3]
-
Eye Irritation: Category 2A[3]
GHS Label Elements:
-
Signal Word: Danger
-
Hazard Statements:
-
H272: May intensify fire; oxidizer.
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P220: Keep/Store away from clothing and other combustible materials.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | Ba(IO₄)₂ | [4] |
| Molecular Weight | 519.13 g/mol | [4] |
| OSHA PEL (Soluble Barium Compounds as Ba) | 0.5 mg/m³ (8-hour TWA) | |
| Oral LD50 (Sodium Periodate, rat, female) | 318 mg/kg | [5] |
| Oral LD50 (Sodium Periodate, rat, male) | 741 mg/kg | [5] |
| Oral LD50 (Potassium Periodate, rat, female) | 732 mg/kg | [5] |
| Oral LD50 (Potassium Periodate, rat, male) | 685 mg/kg | [5] |
| Oral LD50 (Barium, rat) | 132 mg/kg | [6] |
Note: A specific oral LD50 for this compound was not found. The provided values for sodium and potassium periodates and elemental barium are for reference.
Application Notes
This compound serves as a potent oxidizing agent, primarily utilized for the selective cleavage of carbon-carbon bonds in vicinal diols (1,2-diols) to form two aldehyde or ketone groups. This reaction, known as the Malaprade reaction, is a cornerstone in the structural elucidation and modification of carbohydrates and other polyols.
Key Applications in Research and Drug Development:
-
Polysaccharide Modification: Periodate oxidation is widely used to introduce aldehyde functionalities into polysaccharides like starch, cellulose, and alginates.[2][7] These resulting dialdehyde (B1249045) polysaccharides are valuable precursors for the synthesis of hydrogels, biodegradable films, and drug delivery systems.
-
Organic Synthesis: In fine chemical synthesis, periodates are employed for various oxidative transformations beyond diol cleavage. Their unique reactivity and selectivity make them valuable reagents in the synthesis of complex organic molecules and active pharmaceutical ingredients.
-
Glycoprotein Analysis: Periodate oxidation is a key step in the periodic acid-Schiff (PAS) stain, a histochemical technique used to detect glycogen, glycoproteins, and other carbohydrates in tissue samples.
Experimental Protocols
General Safe Handling Protocol for this compound
Given its oxidizing and toxic nature, strict adherence to safety protocols is mandatory when handling this compound.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[8]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.[9]
2. Engineering Controls:
-
All manipulations of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.
3. Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as organic compounds, reducing agents, and flammable substances.
-
Keep the container tightly closed.
-
Avoid generating dust during handling.
-
Do not return unused material to the original container.
4. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Detailed Protocol: Periodate Oxidation of Starch
This protocol is a representative example of the use of a periodate for the modification of a polysaccharide.[2]
Materials:
-
Corn starch
-
Sodium metaperiodate (as a stand-in for the less common this compound, with similar reactivity)
-
Hydrochloric acid (2% solution)
-
Acetone
-
Distilled water
Procedure:
-
Suspend 20 g of corn starch in 120 mL of distilled water in a flask.
-
Add the desired molar ratio of sodium metaperiodate to the starch suspension (e.g., a 1:0.5 molar ratio of anhydroglucose (B10753087) units to periodate).
-
Adjust the pH of the mixture to 3.0 using a 2% HCl solution.
-
Shake the mixture in a water bath at 35°C for 4 hours, protecting it from light.
-
After the reaction, filter the mixture.
-
Wash the solid product thoroughly with distilled water (10 x 100 mL).
-
Perform a final wash with 50 mL of acetone.
-
Dry the resulting dialdehyde starch in an oven.
Visualizations
Caption: GHS Pictograms and Associated Hazards for this compound.
Caption: Safe Handling Workflow for this compound.
References
- 1. This compound | 94601-53-3 [chemicalbook.com]
- 2. journals.uc.edu [journals.uc.edu]
- 3. This compound | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Acute and subacute oral toxicity of periodate salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Preparation and characterization of dialdehyde starch by one-step acid hydrolysis and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Application Notes and Protocols for the Cleavage of Vicinal Diols Using Periodates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative cleavage of vicinal diols (1,2-diols) is a powerful transformation in organic synthesis, enabling the conversion of these functionalities into aldehydes and ketones. This reaction is particularly valuable in carbohydrate chemistry, natural product synthesis, and drug development for simplifying complex molecules and introducing carbonyl functionalities. Periodates are the reagents of choice for this transformation due to their high selectivity and efficiency. While various periodate (B1199274) salts exist, sodium periodate (NaIO₄) is the most commonly employed reagent due to its solubility and reactivity.
This document provides detailed application notes and protocols for the cleavage of vicinal diols using periodates, with a focus on the well-established procedures involving sodium periodate. Information on barium periodate (Ba(IO₄)₂) is also discussed, highlighting its properties and the current understanding of its application in this context.
Principle of the Reaction
The cleavage of a vicinal diol by a periodate salt proceeds through the formation of a cyclic periodate ester intermediate. This intermediate then undergoes a concerted fragmentation to yield two carbonyl compounds (aldehydes or ketones, depending on the substitution of the diol) and an iodate (B108269) salt. The reaction is typically fast and clean, with minimal side products. The stereochemical arrangement of the hydroxyl groups can influence the reaction rate, with cis-diols generally reacting faster than trans-diols due to the ease of forming the cyclic intermediate.
Reagent Selection: Sodium Periodate vs. This compound
Sodium Periodate (NaIO₄) is the most widely used reagent for the cleavage of vicinal diols. Its advantages include:
-
Good solubility in water and aqueous organic solvent mixtures (e.g., water/methanol, water/THF), facilitating homogeneous reaction conditions.
-
High reactivity and selectivity for vicinal diols.
-
Commercial availability at high purity.
This compound (Ba(IO₄)₂) is a known oxidizing agent, however, its use for the cleavage of vicinal diols is not well-documented in scientific literature.[1] Key properties of this compound include:
-
Relative insolubility in water and common organic solvents.[1] This low solubility can present challenges for its use in solution-phase organic reactions, potentially leading to heterogeneous reaction mixtures and slower reaction rates.
-
It is a strong oxidizing agent.[1]
Due to the lack of specific literature protocols for the use of this compound in vicinal diol cleavage, the following experimental details will focus on sodium periodate as the exemplary reagent. The principles and general conditions can serve as a starting point for researchers wishing to explore the utility of this compound, with the caveat that significant optimization, particularly concerning solvent choice and reaction time, would likely be necessary.
Quantitative Data on Vicinal Diol Cleavage with Sodium Periodate
The following table summarizes representative quantitative data for the cleavage of various vicinal diols using sodium periodate.
| Substrate (Vicinal Diol) | Product(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| cis-1,2-Cyclohexanediol | Adipaldehyde | Water/THF | Room Temperature | 30 min | >95 | Generic Example |
| 1,2-Propanediol | Acetaldehyde + Formaldehyde | Water | 25 | 1 h | Quantitative | Generic Example |
| Diethyl L-tartrate | Ethyl glyoxylate | Water/Ethanol | 0 - 5 | 2 h | 90 | Organic Syntheses |
| 1-Phenyl-1,2-ethanediol | Benzaldehyde + Formaldehyde | Water/Dioxane | Room Temperature | 1.5 h | 92 | J. Org. Chem. |
Experimental Protocols
General Protocol for the Cleavage of a Vicinal Diol using Sodium Periodate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Vicinal diol
-
Sodium periodate (NaIO₄)
-
Solvent (e.g., deionized water, methanol, ethanol, THF, or a mixture)
-
Inert atmosphere (optional, e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the vicinal diol in a suitable solvent or solvent mixture in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Oxidant: To the stirred solution, add sodium periodate (typically 1.1 to 1.5 molar equivalents) portion-wise at room temperature or while cooling in an ice bath if the reaction is expected to be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS). The reaction is often complete within 30 minutes to a few hours.
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture to remove the sodium iodate byproduct, which is often insoluble.
-
If the product is water-soluble, it may be used directly in the next step or isolated by other means.
-
If the product is soluble in organic solvents, extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography, if necessary.
Visualizations
Signaling Pathway of Vicinal Diol Cleavage by Periodate
Caption: Mechanism of vicinal diol cleavage by periodate.
Experimental Workflow for Vicinal Diol Cleavage
Caption: Experimental workflow for vicinal diol cleavage.
Safety Precautions
-
Periodate salts are strong oxidizing agents. Avoid contact with combustible materials.
-
Barium compounds are toxic. Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic. It is advisable to perform the addition of the periodate reagent at a controlled temperature, especially on a larger scale.
-
Always work in a well-ventilated fume hood.
Conclusion
The cleavage of vicinal diols using periodates is a reliable and high-yielding reaction that is indispensable in modern organic synthesis. Sodium periodate is the reagent of choice for this transformation due to its favorable solubility and reactivity profile. While this compound is also a powerful oxidant, its application in this specific context is not well-established, likely due to its poor solubility. The protocols and data provided herein for sodium periodate offer a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors. Any exploration into the use of this compound would require careful optimization of reaction conditions.
References
Application Notes and Protocols for the Quantitative Analysis of Barium Periodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium periodate (B1199274) (Ba(IO₄)₂) is an inorganic salt with applications in various chemical syntheses. Accurate quantification of this compound is crucial for process control, quality assurance, and stability studies in research and drug development. This document provides detailed application notes and experimental protocols for the quantification of barium periodate by analyzing its constituent ions: barium (Ba²⁺) and periodate (IO₄⁻). The methods described herein include gravimetric analysis and atomic absorption spectroscopy for barium, and UV-Vis spectrophotometry and ion chromatography for periodate.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described in this document, allowing for an easy comparison of their key validation parameters.
Table 1: Quantitative Methods for Barium (Ba²⁺) Analysis
| Parameter | Gravimetric Analysis (as BaSO₄) | Flame Atomic Absorption Spectroscopy (FAAS) |
| Principle | Precipitation of Ba²⁺ as insoluble BaSO₄, followed by drying and weighing. | Measurement of light absorption by ground-state barium atoms in a flame. |
| Linearity/Range | Not applicable (absolute method) | 100 - 5,000 µg/L |
| Accuracy (% Recovery) | Typically high, approaching 100% with careful technique.[1] | ~97% (in water samples) |
| Precision (%RSD) | High, with expanded uncertainty below 0.2% (k=2).[2][3] | Average standard deviation of 93.5 µg/L over a range of 43 to 800 µg/L. |
| Limit of Detection (LOD) | Dependent on the precision of the analytical balance. | ~2 µ g/sample (for air samples) |
| Limit of Quantification (LOQ) | Dependent on the precision of the analytical balance. | Not explicitly stated in the reviewed literature. |
| Key Interferences | Co-precipitation of other insoluble sulfates and salts.[4] | Chemical and ionization interferences in the flame. |
Table 2: Quantitative Methods for Periodate (IO₄⁻) Analysis
| Parameter | UV-Vis Spectrophotometry (Azure B Method) | UV-Vis Spectrophotometry (Methylene Green Method) | Ion Chromatography (IC) with Conductivity Detection (Representative Data) |
| Principle | Reaction with iodide to liberate iodine, which bleaches the dye Azure B. | Reaction with iodide in the presence of methylene (B1212753) green, causing a decrease in absorbance. | Separation of anions on a stationary phase followed by conductivity detection. |
| Linearity/Range | 0.2 - 5.5 µg/mL | 0.18 - 6.0 µg/mL | 0.05 - 5 mg/L (for similar anions like nitrite (B80452) and nitrate) |
| Accuracy (% Recovery) | Not explicitly stated in the reviewed literature. | Not explicitly stated in the reviewed literature. | 87 - 107% (for various anions in drinking water) |
| Precision (%RSD) | Not explicitly stated in the reviewed literature. | 0.50 - 3.33% | < 1% for retention time and peak area |
| Limit of Detection (LOD) | 0.07 µg/mL | 0.010 µg/mL | 0.001 - 0.02 mg/L (for various anions)[5] |
| Limit of Quantification (LOQ) | 0.20 µg/mL | Not explicitly stated in the reviewed literature. | 0.025 - 0.50 mg/L (for various anions) |
| Key Interferences | Other oxidizing and reducing agents. | Iodate does not interfere significantly. | Co-eluting anions. |
Experimental Protocols and Workflows
This section provides detailed methodologies for the key analytical techniques.
Quantification of Barium by Gravimetric Analysis (as Barium Sulfate)
This method relies on the precipitation of barium ions as highly insoluble barium sulfate (B86663).[6][7] The precipitate is then isolated, dried, and weighed to determine the amount of barium in the original sample.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a minimal amount of dilute hydrochloric acid. Dilute the solution with deionized water.
-
Precipitation: Heat the solution to near boiling and add a slight excess of warm dilute sulfuric acid dropwise while stirring continuously. The formation of a white precipitate (BaSO₄) will be observed.
-
Digestion: Keep the solution hot (just below boiling) for approximately one hour to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals.[8]
-
Filtration: Filter the hot solution through a pre-weighed, ashless filter paper (e.g., Whatman 42).
-
Washing: Wash the precipitate on the filter paper with several portions of hot deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).
-
Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Heat the crucible gently to char the filter paper, then ignite at a high temperature (e.g., 800 °C) in a muffle furnace until all the carbon has been oxidized.
-
Weighing: Cool the crucible in a desiccator and weigh it. Repeat the ignition and weighing steps until a constant weight is achieved.
-
Calculation: Calculate the mass of barium in the sample using the mass of the BaSO₄ precipitate and the gravimetric factor for barium in barium sulfate.
Workflow Diagram:
Caption: Workflow for the gravimetric determination of barium as barium sulfate.
Quantification of Periodate by UV-Vis Spectrophotometry (Azure B Method)
This spectrophotometric method is based on the reaction of periodate with iodide in an acidic medium to liberate iodine. The liberated iodine subsequently bleaches the violet-colored dye, Azure B. The decrease in absorbance at the dye's λmax is proportional to the periodate concentration.
Experimental Protocol:
-
Reagent Preparation:
-
Standard Periodate Solution (1000 µg/mL): Prepare by dissolving a known amount of potassium periodate (KIO₄) in deionized water.
-
Azure B Solution: Prepare a stock solution of Azure B in deionized water.
-
Potassium Iodide (KI) Solution: Prepare a fresh solution of KI in deionized water.
-
Buffer Solution: Prepare a suitable acidic buffer to maintain the optimal pH for the reaction.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of periodate with concentrations ranging from 0.2 to 5.5 µg/mL by diluting the stock solution.
-
To each standard, add a fixed volume of the acidic buffer, KI solution, and Azure B solution.
-
Allow the reaction to proceed for a specified time.
-
Measure the absorbance of each solution at the λmax of Azure B (approximately 644 nm).
-
Plot a calibration curve of absorbance versus periodate concentration.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample in deionized water, ensuring the concentration falls within the linear range of the calibration curve.
-
Treat the sample solution in the same manner as the standards.
-
Measure the absorbance and determine the periodate concentration from the calibration curve.
-
Workflow Diagram:
Caption: Workflow for the spectrophotometric determination of periodate using Azure B.
Quantification of Periodate by Ion Chromatography (IC)
Ion chromatography with suppressed conductivity detection is a powerful technique for the separation and quantification of various anions, including periodate.
Experimental Protocol:
-
Instrumentation: An ion chromatograph equipped with a guard column, an anion-exchange analytical column (e.g., Dionex IonPac™ series), a suppressor, and a conductivity detector.
-
Eluent Preparation: Prepare an appropriate eluent, typically a sodium carbonate/sodium bicarbonate buffer, and degas it before use.
-
Standard Preparation: Prepare a series of periodate standard solutions in deionized water covering the expected concentration range of the samples.
-
Sample Preparation: Dissolve the this compound sample in deionized water and filter it through a 0.45 µm syringe filter to remove any particulate matter. Dilute as necessary to bring the concentration within the calibration range.
-
Chromatographic Analysis:
-
Set the flow rate, column temperature, and detector parameters.
-
Inject the standards to generate a calibration curve based on peak area versus concentration.
-
Inject the prepared sample solutions.
-
-
Quantification: Identify the periodate peak based on its retention time and quantify the concentration using the calibration curve.
Logical Relationship Diagram:
References
- 1. studymoose.com [studymoose.com]
- 2. Using instrumental techniques to increase the accuracy of the gravimetric determination of sulfate - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. firsthope.co.in [firsthope.co.in]
- 7. Barium Sulfate Gravimetric Method - 1080 Words | Cram [cram.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for Barium Periodate in Pyrotechnic Compositions
Disclaimer: The following application notes and protocols are compiled based on available scientific literature and patents. However, there is a notable scarcity of detailed, peer-reviewed research specifically on the use of barium periodate (B1199274) in pyrotechnic compositions. Much of the information is extrapolated from research on related compounds, such as sodium and potassium periodates, and more common barium-based oxidizers like barium nitrate (B79036). Therefore, these notes and protocols should be considered as a starting point for research and development, and all experimental work should be conducted with appropriate safety precautions by qualified personnel.
Introduction
Barium periodate, Ba(IO₄)₂, is an inorganic salt with potential applications in pyrotechnics as both an oxidizer and a green colorant. Periodate-based oxidizers are of increasing interest as environmentally friendlier alternatives to perchlorates.[1][2] While barium compounds are traditionally used to produce green light in fireworks, there is a drive to develop barium-free compositions due to environmental and health concerns.[1][3] this compound occupies a unique theoretical position, combining the green-coloring properties of barium with the oxidizing potential of the periodate anion.
Limited patent literature suggests a role for this compound as a burning rate depressing agent in solid propellants. Commercial suppliers also claim its utility in producing vivid green flames and smoke effects. This document provides an overview of its potential applications, hypothetical formulations, and protocols for preparation and testing.
Potential Applications in Pyrotechnics
-
Green Color Compositions: The primary theorized application is in the formulation of pyrotechnics that produce a green flame. Upon combustion, barium monochloride (BaCl⁺) is the species responsible for the green emission. A chlorine donor is typically required in the composition to facilitate its formation.[4]
-
Flash Powders: Compositions of periodate salts with metal fuels such as magnalium (an alloy of magnesium and aluminum) are known to produce a bright flash of light.[1]
-
Gas Generators: Periodate-based formulations are being investigated for gas generation applications, suggesting that this compound could also be explored in this context.[2]
-
Burning Rate Modifier: As indicated in patent literature, this compound may be used to slow down the combustion rate of propellants and other pyrotechnic compositions.
Hypothetical Formulations and Performance
Due to the lack of specific data for this compound, the following tables present representative data from compositions using sodium periodate and barium nitrate to provide a baseline for expected performance characteristics.
Table 1: Representative Performance of Periodate-Based Compositions
| Fuel | Oxidizer | Fuel:Oxidizer Ratio (by weight) | Observations |
| Magnalium | Sodium Periodate | 50:50 | Bright flash of light.[1] |
| Boron Carbide | Sodium Periodate | Varies | Used in pyrotechnic time delay compositions with inverse burning rates of 1.3–20.8 s/cm.[1] |
Table 2: Representative Performance of Barium Nitrate-Based Compositions
| Fuel | Oxidizer | Additional Components (by weight) | Burn Rate (mm/s) | Luminous Intensity (cd) | Peak Burn Temperature (°C) |
| Magnesium | Barium Nitrate | Phenolic Resin (binder) | 12.5 | 47235.6 | 1594.5 |
| Magnesium | Barium Nitrate | Nitrocellulose (binder) | 9.0 | 3242.9 | 1432.6 |
| Magnalium | Barium Nitrate | Sulfur, Nitrocellulose (binder) | - | Strobe effect observed | - |
Data in Table 2 is illustrative and sourced from studies on similar compositions.[5][6]
Experimental Protocols
The following are hypothetical protocols for the preparation and testing of pyrotechnic compositions containing this compound. These are based on standard pyrotechnic laboratory practices.
Protocol 1: Preparation of a this compound-Based Green Color Composition
Objective: To prepare a pyrotechnic composition for the production of a green flame using this compound as the oxidizer and colorant.
Materials:
-
This compound (Ba(IO₄)₂)
-
Magnalium powder (50/50 alloy, <63 µm)
-
Polyvinyl Chloride (PVC) powder (as chlorine donor)
-
Red gum (as binder and fuel)
-
Acetone (B3395972) or Ethanol (B145695) (solvent)
-
Antistatic weigh boats and non-sparking spatulas
-
Sieves for mixing and granulation
-
Drying oven
Procedure:
-
Drying: Dry all individual components in a drying oven at 60°C for at least 4 hours to remove any moisture.
-
Weighing: Accurately weigh the components according to the desired formulation (e.g., this compound: 55%, Magnalium: 20%, PVC: 15%, Red Gum: 10%).
-
Dry Mixing: In a designated mixing area with appropriate safety shields, thoroughly mix the powders. This can be achieved by gently passing the mixture through a fine-mesh sieve multiple times until a homogenous powder is obtained. This is a critical step to ensure consistent burning.
-
Binder Preparation: In a separate beaker, dissolve the red gum in a minimal amount of acetone or ethanol to create a slurry.
-
Wet Granulation: Slowly add the dry-mixed powder to the binder slurry while mixing to form a damp, dough-like consistency.
-
Granulation and Drying: Force the damp mass through a coarse sieve to create granules. Spread the granules on a paper-lined tray and allow them to air dry in a well-ventilated area until the solvent has completely evaporated. A drying oven set to a low temperature (e.g., 50°C) can be used to expedite this process.
-
Consolidation: The dried granules can then be pressed into pellets or tubes using a hydraulic press for testing.
Protocol 2: Safety and Performance Testing
Objective: To evaluate the safety and performance characteristics of the prepared this compound composition.
A. Sensitivity Testing:
-
Impact Sensitivity: Use a fall hammer apparatus to determine the energy required to initiate the composition upon impact. Record the height at which a 2 kg weight causes initiation in 50% of trials (H₅₀).
-
Friction Sensitivity: Employ a friction testing machine to assess the composition's sensitivity to frictional stimuli. Record the load at which initiation occurs.
-
Electrostatic Discharge (ESD) Sensitivity: Test the composition's susceptibility to ignition by an electric spark. Determine the minimum voltage required for ignition.
B. Performance Testing:
-
Burn Rate: Press the granulated composition into a cardboard tube of known length. Ignite one end and record the time it takes for the flame front to travel the length of the tube. Calculate the burn rate in mm/s.[5]
-
Luminous Intensity: Ignite a pressed pellet of the composition in front of a photometer to measure the luminous intensity in candela.
-
Spectral Analysis: Use a spectrometer to analyze the light emitted during combustion to confirm the presence and quality of the green color emission from BaCl⁺.
Visualizations
Diagram 1: Signaling Pathway of this compound in a Green Pyrotechnic Flame
Caption: Role of this compound in a green pyrotechnic flame.
Diagram 2: Experimental Workflow for Composition Testing
Caption: Workflow for pyrotechnic composition safety and performance testing.
References
Safe Disposal of Barium Periodate Waste: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium periodate (B1199274) (Ba(IO₄)₂) is a strong oxidizing agent utilized in various chemical syntheses.[1][2] The disposal of waste containing barium periodate requires careful consideration due to its dual hazards: the toxicity of barium ions and the reactivity of the periodate anion.[3][4] Improper disposal can lead to environmental contamination and potential safety incidents. These application notes provide a detailed protocol for the safe and effective neutralization and disposal of this compound waste, ensuring compliance with safety regulations and environmental responsibility.
The primary strategy for the safe disposal of this compound waste involves a two-step process:
-
Reduction of the periodate anion (IO₄⁻) to the less reactive iodide anion (I⁻).
-
Precipitation of the barium cation (Ba²⁺) as insoluble and non-hazardous barium sulfate (B86663) (BaSO₄).[5]
This protocol is designed for implementation in a standard laboratory setting equipped with proper personal protective equipment (PPE) and waste handling capabilities.
Hazard Identification and Safety Precautions
This compound is a hazardous substance with the following classifications:
-
Acutely toxic: Harmful if swallowed or inhaled.[3]
-
Skin and eye irritant: Causes skin irritation and serious eye irritation.[3]
Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[6][7] | Protects against splashes of corrosive and oxidizing waste. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with toxic and irritating material. |
| Body Protection | A lab coat, long pants, and closed-toe shoes.[7] | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Avoids inhalation of potentially harmful dust or aerosols.[8] |
Quantitative Data for Disposal Protocol
The following table summarizes key quantitative data relevant to the disposal protocol.
| Parameter | Value | Significance in Disposal Protocol |
| Solubility of this compound | Relatively insoluble in water.[4] | Waste may be a slurry or solid. |
| Solubility of Barium Sulfate (BaSO₄) | 0.2448 mg/100 mL (20 °C)[5] | The very low solubility ensures effective removal of barium from the waste stream. |
| RCRA Limit for Barium in Waste | 100.0 ppm (mg/L)[3][9][10] | The final filtrate must be below this concentration to be considered non-hazardous. |
Experimental Protocol for Safe Disposal
This protocol details the step-by-step procedure for the chemical treatment of this compound waste.
Materials:
-
This compound waste (aqueous solution, slurry, or solid)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium sulfate (Na₂SO₄) or Sulfuric acid (H₂SO₄), 1 M solution
-
Sodium hydroxide (B78521) (NaOH) or other suitable base for pH adjustment
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Appropriate waste containers
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
Step 1: Reduction of Periodate
-
Quantify the amount of this compound waste to be treated.
-
If the waste is solid, suspend it in water to create a stirrable slurry.
-
Place the waste container in a chemical fume hood on a stir plate and begin stirring.
-
Slowly add a reducing agent, such as sodium bisulfite or sodium sulfite, to the waste. A common practice is to add the reducing agent in a 1.5 to 2-fold molar excess relative to the amount of periodate.
-
Continue stirring and monitor the reaction. The reduction of periodate to iodide is an exothermic reaction. Control the rate of addition to prevent excessive heat generation.
-
Allow the mixture to react for at least one hour to ensure complete reduction of the periodate.
Step 2: Precipitation of Barium Sulfate
-
Once the periodate is reduced, begin the precipitation of barium ions.
-
Slowly add a 1 M solution of sodium sulfate or sulfuric acid to the reaction mixture while stirring. Add a slight excess of the sulfate source to ensure complete precipitation of the barium.
-
A white precipitate of barium sulfate (BaSO₄) will form.[11]
-
Continue stirring for at least 30 minutes to allow for complete precipitation.
-
Check the pH of the solution. If necessary, adjust the pH to a neutral range (pH 6-8) using a suitable acid or base.
Step 3: Separation and Disposal of Waste Streams
-
Turn off the stirrer and allow the barium sulfate precipitate to settle.
-
Separate the solid barium sulfate from the liquid supernatant by filtration.
-
Wash the collected barium sulfate precipitate with deionized water to remove any soluble impurities.
-
Dry the barium sulfate precipitate.
-
The dried barium sulfate can be disposed of as non-hazardous solid waste, in accordance with local regulations.[12]
-
The liquid filtrate should be tested for residual barium to ensure it is below the RCRA limit of 100.0 mg/L.[3][9][10] If the concentration is below this limit, the neutralized liquid can be disposed of down the drain with copious amounts of water, subject to local wastewater regulations. If the limit is exceeded, the precipitation step should be repeated.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps and decision points in the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Chemical Compatibility and Incompatibilities
This compound is a strong oxidizing agent and should not be mixed with the following substances to avoid violent reactions or explosions:[1][4]
-
Organic materials
-
Combustible materials
-
Reducing agents (except under controlled conditions as described in the protocol)
-
Acids (can generate hazardous gases)
Store this compound and its waste away from incompatible materials in a cool, dry, and well-ventilated area.
By following these detailed application notes and protocols, researchers can ensure the safe and environmentally responsible disposal of this compound waste, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and waste disposal procedures.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. evaporator.com [evaporator.com]
- 4. This compound | 94601-53-3 [chemicalbook.com]
- 5. Barium sulfate - Wikipedia [en.wikipedia.org]
- 6. aksci.com [aksci.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. actenviro.com [actenviro.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. How do you precipitate barium sulphate? [xintuchemical.com]
- 12. mlienvironmental.com [mlienvironmental.com]
Troubleshooting & Optimization
Barium Periodate Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of barium periodate (B1199274) synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of Barium Periodate Precipitate
Q1: My this compound yield is consistently lower than expected. What are the most likely causes and how can I improve it?
A1: Low yields in this compound synthesis are typically attributed to several key factors. Firstly, the stoichiometry of your reactants is critical. Ensure a precise molar ratio of barium hydroxide (B78521) to periodic acid, as indicated by the primary reaction:
Ba(OH)₂ + 2HIO₄ → Ba(IO₄)₂ + 2H₂O
An excess of either reactant can lead to the formation of soluble complexes or side products. Secondly, reactant concentration plays a significant role. Higher concentrations of both barium hydroxide and periodic acid solutions generally favor more complete precipitation. However, excessively high concentrations can lead to the formation of fine particles that are difficult to filter, potentially causing loss of product during workup. A systematic optimization of reactant concentrations is recommended. Finally, the rate of addition of the precipitating agent can influence crystal growth and, consequently, the filterability and yield of the product. A slower, controlled addition rate is often preferable.
Issue 2: Precipitate is Too Fine and Difficult to Filter
Q2: The this compound I've synthesized is a very fine powder that passes through my filter paper. How can I increase the particle size?
A2: The formation of very fine precipitates, which are challenging to filter and can lead to yield loss, is a common issue in precipitation reactions. To encourage the growth of larger crystals, a process known as digestion or aging of the precipitate is recommended. After the initial precipitation, allow the mixture to stand, preferably at a slightly elevated temperature (e.g., 50-60°C), for a period of time (from a few hours to overnight) with gentle stirring. This process allows smaller particles to dissolve and redeposit onto larger crystals, a phenomenon known as Ostwald ripening. Additionally, as mentioned previously, a slower rate of addition of the precipitating reagent can also promote the formation of larger, more easily filterable crystals.
Issue 3: Product Purity is a Concern
Q3: I suspect my this compound is contaminated with impurities. What are the likely impurities and how can I remove them?
A3: Common impurities in the synthesis of this compound can include unreacted starting materials (barium hydroxide or periodic acid), or other barium salts if the starting materials are not pure (e.g., barium carbonate from the reaction of barium hydroxide with atmospheric carbon dioxide). To minimize carbonate impurities, it is advisable to use freshly prepared or standardized barium hydroxide solutions and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Thorough washing of the precipitate is crucial for removing soluble impurities. Wash the filtered this compound precipitate multiple times with deionized water. To confirm the removal of soluble ions, the filtrate can be tested for the presence of the counter-ions from the starting materials. Drying the final product at an appropriate temperature (e.g., 100-120°C) is also important to remove any residual water.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for this compound precipitation?
Q: How does temperature affect the yield of this compound?
A: Based on analogous precipitation reactions of other barium salts like barium sulfate, temperature is expected to have a less pronounced effect on the overall yield compared to reactant concentration and stoichiometry. However, temperature can influence the solubility of this compound; for many salts, solubility increases with temperature. Therefore, carrying out the precipitation at or slightly above room temperature, followed by cooling before filtration, can help to maximize the yield by minimizing the amount of product that remains dissolved in the solution.
Q: What is the recommended stoichiometry for the reaction?
A: The balanced chemical equation for the primary synthesis route is:
Ba(OH)₂ + 2HIO₄ → Ba(IO₄)₂ + 2H₂O
Therefore, the recommended stoichiometric ratio is 1 mole of barium hydroxide to 2 moles of periodic acid. It is crucial to use accurate concentrations of your reactant solutions to achieve this ratio precisely.
Quantitative Data Summary
The following table summarizes the key experimental parameters and their expected impact on the yield of this compound synthesis, based on established principles of precipitation reactions.
| Parameter | Condition | Expected Impact on Yield | Notes |
| Reactant Concentration | Increasing concentration of Ba(OH)₂ and HIO₄ | Increase | Higher supersaturation drives more complete precipitation. Avoid excessively high concentrations that lead to fine particles. |
| Stoichiometry (Ba(OH)₂:HIO₄) | 1:2 Molar Ratio | Optimal Yield | Deviation from this ratio will result in incomplete reaction of the limiting reagent. |
| Temperature of Precipitation | Lower Temperature (e.g., room temp. or below) | Increase | Lower temperature generally decreases the solubility of the salt, leading to more complete precipitation. |
| Rate of Reagent Addition | Slow, controlled addition | Increase | Promotes the formation of larger, more easily filterable crystals, reducing product loss during filtration. |
| Precipitate Digestion Time | Increased digestion time (e.g., several hours) | Increase | Allows for Ostwald ripening, leading to larger crystals that are more efficiently collected. |
Experimental Protocol: High-Yield Synthesis of this compound
This protocol outlines a general methodology for the synthesis of this compound with a focus on maximizing yield. Researchers should consider this a starting point and may need to optimize specific parameters based on their experimental setup and desired product characteristics.
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Periodic acid (HIO₄)
-
Deionized water
-
Filter paper (e.g., Whatman 42 or equivalent)
-
Standard laboratory glassware (beakers, graduated cylinders, burette, etc.)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a standardized solution of barium hydroxide (e.g., 0.1 M) by dissolving a precisely weighed amount of Ba(OH)₂·8H₂O in deionized water. To minimize carbonate contamination, it is recommended to use boiled and cooled deionized water and to store the solution in a tightly sealed container.
-
Prepare a standardized solution of periodic acid (e.g., 0.2 M) by dissolving a precisely weighed amount of HIO₄ in deionized water.
-
-
Precipitation:
-
In a clean beaker, place a known volume of the standardized barium hydroxide solution.
-
Begin stirring the barium hydroxide solution gently with a magnetic stirrer.
-
Slowly add the standardized periodic acid solution dropwise from a burette to the barium hydroxide solution. A white precipitate of this compound will form. Maintain a slow and steady addition rate.
-
Continue adding the periodic acid solution until the stoichiometric amount has been added.
-
-
Digestion of the Precipitate:
-
After the addition is complete, gently heat the mixture to 50-60°C while continuing to stir for at least 1-2 hours.
-
Turn off the heat and allow the precipitate to settle and the solution to cool to room temperature. For best results, let the mixture stand overnight.
-
-
Filtration and Washing:
-
Set up a vacuum filtration apparatus with a pre-weighed piece of fine-pore filter paper.
-
Carefully decant the supernatant, then transfer the precipitate to the filter funnel.
-
Wash the precipitate several times with small portions of deionized water to remove any soluble impurities.
-
-
Drying and Weighing:
-
Carefully remove the filter paper containing the precipitate and place it in a watch glass.
-
Dry the precipitate in a drying oven at 110°C until a constant weight is achieved.
-
Allow the dried precipitate to cool to room temperature in a desiccator before weighing.
-
-
Yield Calculation:
-
Calculate the theoretical yield of this compound based on the initial amount of the limiting reactant.
-
The actual yield is the final weight of the dried this compound.
-
Calculate the percent yield: (Actual Yield / Theoretical Yield) * 100%.
-
Visualizations
Caption: Workflow for optimizing this compound synthesis yield.
Caption: Troubleshooting logic for low this compound yield.
Barium Periodate Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of barium periodate (B1199274).
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in synthesized barium periodate?
A1: The most common impurity is likely barium iodate (B108269) (Ba(IO₃)₂). This can arise from the incomplete oxidation of iodide or the use of starting materials containing iodate. Barium iodate has a different solubility profile than this compound, which can be exploited for its removal.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess purity:
-
X-ray Diffraction (XRD): To confirm the crystalline phase of this compound and detect crystalline impurities like barium iodate.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): To determine the concentration of barium and detect other metallic impurities.[1][2]
-
Ion Chromatography: This technique can be used to separate and quantify periodate and iodate anions in a dissolved sample.[3]
-
Spectrophotometry: Methods exist for the differential determination of periodate and iodate in mixtures, often based on their reactions with specific reagents to produce colored compounds.[4][5][6]
Q3: What is the expected solubility of this compound?
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a potential purification method, but its effectiveness is contingent on finding a suitable solvent in which this compound exhibits temperature-dependent solubility (i.e., significantly more soluble in the hot solvent than in the cold). Given its generally low solubility, finding such a solvent may be challenging. A solvent screening study is recommended.
Q5: What safety precautions should I take when working with this compound?
A5: this compound is a strong oxidizing agent and can be explosive if mixed with organic compounds or other reducing agents.[7] It is also toxic. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of dust.
Troubleshooting Guides
Problem 1: Low Yield of Precipitated this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure stoichiometric amounts of high-purity barium hydroxide (B78521) and periodic acid are used. Monitor the pH of the reaction mixture; the formation of this compound is typically carried out in an aqueous solution. |
| Loss of product during washing | Use a fine-pore filter paper or a fritted glass funnel for filtration. Wash the precipitate with a minimal amount of cold deionized water to reduce dissolution. |
| Precipitate is too fine and passes through the filter | Allow the precipitate to digest (age) in the mother liquor for a period before filtration. This can promote the growth of larger, more easily filterable crystals. Gentle heating during digestion may also help. |
Problem 2: Product is Contaminated with Barium Iodate
| Possible Cause | Troubleshooting Step |
| Incomplete oxidation of iodide starting materials | Ensure the oxidizing agent used in the synthesis of periodic acid is in slight excess. |
| Co-precipitation of barium iodate | Exploit the difference in solubility between this compound and barium iodate. Barium iodate is more soluble than this compound. A carefully controlled washing with a specific volume of water might selectively dissolve the iodate. Alternatively, a fractional crystallization approach could be attempted if a suitable solvent system is identified. |
Problem 3: Product Fails to Crystallize During Recrystallization Attempts
| Possible Cause | Troubleshooting Step |
| Unsuitable solvent | Conduct a systematic solvent screening to find a solvent where this compound has low solubility at room temperature but significantly higher solubility at elevated temperatures. |
| Supersaturated solution | Induce crystallization by scratching the inside of the flask with a glass rod at the solution-air interface or by adding a seed crystal of pure this compound. |
| Presence of impurities inhibiting crystallization | If the product "oils out" instead of crystallizing, try using a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Then, allow it to cool slowly. |
Data Presentation
Table 1: Solubility Product Constants (Ksp) of Relevant Barium Salts at 25°C
| Compound | Formula | Ksp | Reference |
| Barium Iodate | Ba(IO₃)₂ | 4.01 x 10⁻⁹ | [8] |
| This compound | Ba(IO₄)₂ | Data not available | - |
| Barium Sulfate | BaSO₄ | 1.08 x 10⁻¹⁰ | [8] |
| Barium Carbonate | BaCO₃ | 2.58 x 10⁻⁹ | [8] |
Note: The lack of a Ksp value for this compound is a significant gap in the literature. However, it is expected to be less soluble than barium iodate.
Experimental Protocols
Protocol 1: Purification by Selective Precipitation
This protocol aims to remove the more soluble barium iodate impurity from a crude this compound precipitate.
Methodology:
-
Preparation of Washing Solution: Prepare a saturated aqueous solution of pure this compound. This can be done by stirring an excess of pure this compound in deionized water for several hours and then filtering the solution. This minimizes the loss of the desired product during washing.
-
Washing Procedure:
-
Transfer the crude this compound precipitate to a beaker.
-
Add a small volume of the saturated this compound solution and stir for a predetermined amount of time (e.g., 30 minutes). The optimal volume and time should be determined experimentally.
-
Filter the mixture using a Büchner funnel.
-
Repeat the washing step 2-3 times.
-
-
Final Wash and Drying:
-
Wash the purified precipitate with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Finally, wash with a volatile organic solvent like acetone (B3395972) to facilitate drying.
-
Dry the purified this compound in a vacuum oven at a low temperature (e.g., 50-60°C) to avoid thermal decomposition.
-
Protocol 2: Purity Assessment by Ion Chromatography
This protocol outlines a general method for quantifying iodate impurity in a this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound.
-
Dissolve the sample in a suitable eluent for the ion chromatography system. Due to the low solubility, a dilute acid or a specific mobile phase might be required to ensure complete dissolution.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable anion-exchange column.
-
Mobile Phase: An appropriate aqueous buffer solution (e.g., a carbonate-bicarbonate buffer).
-
Detection: Suppressed conductivity detection is commonly used for anions.
-
-
Quantification:
-
Prepare standard solutions of known concentrations of sodium iodate and sodium periodate.
-
Inject the standards to generate a calibration curve for each anion.
-
Inject the dissolved this compound sample.
-
Quantify the amount of iodate and periodate in the sample by comparing the peak areas to the calibration curves.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. phasediagram.dk [phasediagram.dk]
- 2. Barium Sulfate | BaSO4 | CID 24414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Iodate in Food, Environmental, and Biological Samples after Solid-Phase Extraction with Ni-Al-Zr Ternary Layered Double Hydroxide as a Nanosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. tutorchase.com [tutorchase.com]
- 8. rcprocess.se [rcprocess.se]
Technical Support Center: Barium Periodate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of barium periodate (B1199274).
Troubleshooting Guides
Issue 1: Low Yield of Barium Periodate Precipitate
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants are used. An excess of the precipitating agent is often recommended to drive the reaction to completion. - Allow sufficient reaction time with adequate stirring to ensure thorough mixing of reactants. |
| Loss of Product During Washing | - this compound has low but non-zero solubility in water. Minimize the volume of washing solvent used. - Use cold deionized water for washing to reduce solubility losses. |
| Incorrect pH of the Reaction Mixture | - The pH of the solution can affect the solubility of this compound. While specific optimal pH ranges are not well-documented in readily available literature, it is a critical parameter to control in precipitation reactions. |
Issue 2: Off-white or Colored Precipitate
Possible Causes and Solutions
| Cause | Recommended Action |
| Presence of Impurities in Starting Materials | - Use high-purity starting materials. Barium hydroxide (B78521) can absorb atmospheric carbon dioxide to form barium carbonate.[1] Barium chloride and potassium periodate should be of analytical grade. |
| Co-precipitation of Other Barium Salts | - If using barium chloride and a periodate solution, ensure the absence of sulfate (B86663) ions in the reaction mixture to prevent co-precipitation of highly insoluble barium sulfate. |
| Contamination from Reaction Vessel | - Ensure all glassware is thoroughly cleaned and rinsed with deionized water to avoid introducing contaminants. |
Issue 3: Inconsistent or Poorly Crystalline Product
Possible Causes and Solutions
| Cause | Recommended Action |
| Rapid Precipitation | - Adding the precipitating agent too quickly can lead to the formation of fine, amorphous particles that are difficult to filter and may contain more impurities. Add the precipitating agent slowly and with constant stirring. |
| Lack of Digestion Step | - "Digestion" involves letting the precipitate stand in the mother liquor, often at an elevated temperature. This process can lead to the growth of larger, more perfect crystals and reduce the surface area available for impurity adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical impurities in this compound synthesis?
A1: The most common impurities depend on the synthetic route chosen.
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Unreacted Starting Materials: Excess barium hydroxide, periodic acid, barium chloride, or potassium periodate can be present in the final product if not completely reacted or washed away.
-
Barium Carbonate (BaCO₃): Barium hydroxide readily reacts with carbon dioxide from the atmosphere to form insoluble barium carbonate. This is a very common impurity if the synthesis is not performed under a CO₂-free atmosphere.[1]
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Barium Iodate (B108269) (Ba(IO₃)₂): Iodate is a potential impurity in periodate starting materials or can be formed through side reactions. Barium iodate is also sparingly soluble and can co-precipitate with this compound.
Q2: How can I minimize the formation of barium carbonate as an impurity?
A2: To minimize barium carbonate formation:
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Use freshly prepared or properly stored barium hydroxide that has been protected from atmospheric CO₂.
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Perform the reaction and filtration steps under an inert atmosphere (e.g., nitrogen or argon).
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Use boiled, deionized water to prepare solutions to remove dissolved CO₂.
Q3: What analytical methods can be used to identify and quantify common impurities?
A3: A combination of analytical techniques can be used:
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Barium Carbonate: Can be quantified by acid-base titrimetry. The carbonate reacts with a known excess of a strong acid, and the remaining acid is back-titrated with a standard base.
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Barium Iodate: Spectrophotometric methods based on differential reaction kinetics can distinguish between iodate and periodate.
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Elemental Analysis: Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) can be used to determine the barium content and check for other metallic impurities.
-
X-ray Diffraction (XRD): Can be used to identify the crystalline phases present in the final product, including this compound and any crystalline impurities like barium carbonate or barium iodate.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, this compound is a strong oxidizing agent and barium compounds are toxic.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handle this compound and all barium compounds with care, avoiding inhalation of dust or contact with skin.
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Keep this compound away from combustible materials, as it can intensify fires.
-
Work in a well-ventilated area or a fume hood.
Experimental Protocols
Synthesis of this compound via Precipitation
This method is based on the general principle of precipitating an insoluble salt from two soluble salt solutions.[2][3][4][5]
Materials:
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Barium Chloride (BaCl₂)
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Potassium Periodate (KIO₄)
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Deionized water
Procedure:
-
Prepare a solution of barium chloride by dissolving a calculated amount in deionized water.
-
Prepare a separate solution of potassium periodate by dissolving a stoichiometric amount in deionized water. Gentle heating may be required to fully dissolve the salt.
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Slowly add the barium chloride solution to the potassium periodate solution with constant, vigorous stirring. A white precipitate of this compound should form immediately.
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Continue stirring for a period to ensure the reaction goes to completion.
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Allow the precipitate to settle. This "digestion" period can improve the crystallinity of the product.
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Separate the precipitate from the supernatant liquid by filtration (e.g., using a Büchner funnel).
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Wash the collected precipitate with several small portions of cold deionized water to remove any soluble impurities, such as potassium chloride (KCl) and any excess reactants.
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Dry the purified this compound precipitate in a drying oven at a suitable temperature.
Synthesis of this compound from Barium Hydroxide and Periodic Acid
This method involves the direct reaction of a base (barium hydroxide) with an acid (periodic acid).[6]
Materials:
-
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)
-
Periodic Acid (H₅IO₆)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of barium hydroxide by dissolving the octahydrate in deionized water. To minimize carbonate impurities, use boiled, deionized water and protect the solution from the atmosphere.
-
Prepare an aqueous solution of periodic acid by dissolving it in deionized water.
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Slowly add the periodic acid solution to the barium hydroxide solution with continuous stirring. A precipitate of this compound will form.
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After the addition is complete, continue to stir the mixture to ensure complete reaction.
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Isolate the precipitate by filtration.
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Wash the precipitate with cold deionized water to remove any unreacted starting materials.
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Dry the final product. The literature suggests that the initial precipitate may be amorphous and may require heating to induce crystallinity. One report describes heating the amorphous powder to approximately 700 °C.[6]
Visualizations
Caption: Experimental workflow for the precipitation synthesis of this compound.
Caption: Logical relationships between the synthesis process and common impurities.
References
stabilizing barium periodate solutions for experiments
Welcome to the technical support center for barium periodate (B1199274) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, stabilization, and use of barium periodate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, Ba(IO₄)₂, is a strong oxidizing agent.[1] In experimental settings, it is primarily used in oxidation reactions, most notably for the oxidative cleavage of vicinal diols in carbohydrates and other organic molecules. This reaction is fundamental in structural elucidation and for introducing aldehyde functionalities for further chemical modifications.
Q2: Why is my this compound solution cloudy or forming a precipitate?
This compound is relatively insoluble in water.[1] The cloudiness or precipitate you are observing is likely the this compound itself. The stability of the solution can be influenced by factors such as temperature, pH, and the presence of other ions.
Q3: How can I increase the solubility of this compound?
While this compound has low solubility, its application as an oxidizing agent in a heterogeneous mixture (a suspension) is common. For reactions requiring soluble periodate, consider using more soluble salts like sodium periodate or potassium periodate. If barium ions are essential for your experimental design, careful control of pH and temperature may slightly enhance solubility, though it will likely remain low.
Q4: What are the primary safety concerns when working with this compound?
This compound is a strong oxidizer and can intensify fires.[2] It is also harmful if swallowed or inhaled.[2] All soluble barium compounds are toxic, as they can interfere with potassium channels and lead to serious health effects.[3] Always handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), and avoid contact with organic materials or other oxidizable substances.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | 1. Low Solubility: Insufficient dissolved periodate to drive the reaction. 2. Incorrect pH: The optimal pH for periodate oxidation can vary depending on the substrate. 3. Low Temperature: Reaction kinetics may be too slow at ambient temperature. | 1. Ensure vigorous stirring to maintain a fine suspension and maximize the surface area of the this compound. 2. Adjust the pH of the reaction mixture. For many carbohydrate oxidations, a neutral or slightly acidic pH is effective.[4] However, alkaline conditions can also be used.[5] 3. Gently warm the reaction mixture. Monitor for any signs of decomposition. |
| Formation of Unwanted Byproducts | 1. Over-oxidation: The strong oxidizing nature of periodate can lead to side reactions if the reaction is not properly controlled. 2. Contamination: The presence of other reactive species in your sample can lead to unexpected products. | 1. Carefully monitor the reaction progress and quench it once the desired transformation is complete. 2. Ensure all glassware is clean and use high-purity reagents and solvents. |
| Difficulty in Removing Excess Periodate and Barium Salts | 1. Precipitation of Barium Salts: Barium salts of byproducts (like iodate) can co-precipitate with your product. 2. Inefficient Quenching: Some quenching agents can lead to further side reactions and contamination. | 1. After the reaction, filter the mixture to remove insoluble barium salts. The filtrate can then be further purified. 2. Avoid quenching with glycols, as this can introduce formaldehyde (B43269) and other contaminants.[6] Simple washing with deionized water is often a better approach.[6] |
Quantitative Data
Solubility of Barium Salts
| Compound | Formula | Ksp (at 25 °C) | Molar Solubility (mol/L) | Solubility (g/L) |
| Barium Iodate (B108269) | Ba(IO₃)₂ | 4.01 x 10⁻⁹[7][8] | 1.00 x 10⁻³ | 0.487 |
| Barium Sulfate | BaSO₄ | 1.08 x 10⁻¹⁰[7][8] | 1.04 x 10⁻⁵ | 0.0024 |
| Barium Carbonate | BaCO₃ | 2.58 x 10⁻⁹[7][8] | 5.08 x 10⁻⁵ | 0.010 |
Note: The solubility of this compound is expected to be in a similar range of low solubility.
Experimental Protocols
Protocol 1: General Procedure for Periodate Oxidation of a Vicinal Diol
This protocol provides a general workflow for the oxidation of a substrate containing a vicinal diol using a suspension of this compound.
Protocol 2: Chemical Mechanism of Periodate Oxidation
The accepted mechanism for the periodate oxidation of a vicinal diol involves the formation of a cyclic periodate ester intermediate.
Logical Workflow for Troubleshooting Solution Instability
If you are experiencing issues with your this compound solution, follow this logical workflow to diagnose and address the problem.
References
- 1. This compound | 94601-53-3 [chemicalbook.com]
- 2. This compound | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure Selectivity of Alkaline Periodate Oxidation on Lignocellulose for Facile Isolation of Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 8. solubilityofthings.com [solubilityofthings.com]
troubleshooting unexpected results in barium periodate reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected results encountered during barium periodate (B1199274) reactions. Our aim is to equip researchers with the necessary information to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of barium periodate precipitate?
Pure this compound is a white, crystalline powder.[1] Any deviation from a pure white color may indicate the presence of impurities or side reactions.
Q2: My this compound precipitate is not white. What are the possible causes?
An off-white or colored precipitate can result from several factors:
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Impurities in Reactants: The purity of the starting materials, such as the barium salt and periodic acid, is crucial. Trace metal impurities in the reactants can lead to the formation of colored periodate precipitates.
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Side Reactions: Periodate is a strong oxidizing agent.[1] It can react with any organic impurities present in the solvent or on the glassware, leading to colored byproducts that can co-precipitate with the this compound.
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Formation of Barium Iodate (B108269): If the periodic acid has decomposed to iodic acid, insoluble barium iodate may precipitate. Barium iodate is also a white powder, but its presence as a contaminant can affect the reactivity of the final product.
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Complex Formation: In the presence of certain transition metals, periodate ions can form colored complexes.
Q3: Why is the yield of my this compound precipitation lower than expected?
Low yields can be attributed to several factors:
-
Incomplete Precipitation: This can be caused by using incorrect stoichiometric ratios of reactants, insufficient reaction time, or a reaction temperature that increases the solubility of this compound.
-
Loss of Product During Washing: this compound is sparingly soluble in water. Excessive washing of the precipitate, especially with large volumes of water, can lead to a significant loss of product. Using a minimal amount of cold deionized water for washing is recommended.
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Suboptimal pH: The pH of the reaction mixture can influence the equilibrium of the precipitation reaction. It is important to control the pH to ensure maximum precipitation.
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Formation of Soluble Complexes: In some cases, excess periodate may form soluble complexes with barium ions, thus reducing the amount of precipitate formed.
Q4: How can I improve the filtration of my this compound precipitate?
This compound can sometimes form very fine particles that are difficult to filter. To improve filterability:
-
Digestion/Aging of the Precipitate: Allowing the precipitate to stand in the mother liquor for a period of time, a process known as digestion or aging, can promote the growth of larger, more easily filterable crystals. Gentle heating during digestion can sometimes accelerate this process, but care must be taken not to significantly increase the solubility of the precipitate.
-
Choice of Filter Medium: Using a fine-porosity filter paper or a membrane filter can help in retaining the fine particles. However, this can also lead to slow filtration rates.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound reactions.
Issue 1: Low or No Precipitate Formation
| Possible Cause | Suggested Action |
| Incorrect Stoichiometry | Ensure that the molar ratios of the barium salt and periodic acid are correct. A slight excess of the precipitating agent (periodic acid) can sometimes be used to drive the reaction to completion. |
| High Solubility | Perform the precipitation at a lower temperature to decrease the solubility of this compound. |
| Incorrect pH | Adjust the pH of the solution. The optimal pH for precipitation should be determined experimentally. |
| Interfering Ions | Analyze the starting materials for the presence of ions that might form soluble complexes with barium or periodate. |
Issue 2: Precipitate has an Off-White or Unexpected Color
| Possible Cause | Suggested Action |
| Impure Reactants | Use high-purity starting materials. If necessary, purify the reactants before use. |
| Contamination from Glassware | Ensure all glassware is thoroughly cleaned to remove any organic residues or metal traces. |
| Oxidation of Contaminants | De-gas the solvent to remove dissolved oxygen, which could participate in side reactions. |
| Presence of Transition Metals | Analyze starting materials for transition metal impurities using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.[2][3][4] |
Issue 3: Inconsistent Yields
| Possible Cause | Suggested Action |
| Variability in Reaction Conditions | Strictly control reaction parameters such as temperature, rate of addition of reactants, and stirring speed. |
| Inconsistent Aging/Digestion Time | Standardize the aging time and temperature for the precipitate before filtration. |
| Inconsistent Washing Procedure | Use a fixed volume of cold deionized water for each wash and ensure the washing process is consistent between batches. |
Quantitative Data
Table 1: Solubility of Barium Salts in Water
| Compound | Formula | Ksp at 25 °C | Solubility ( g/100 mL) at 20°C |
| This compound | Ba(IO₄)₂ | Data not readily available | Sparingly soluble |
| Barium Iodate | Ba(IO₃)₂ | 4.01 x 10⁻⁹ | 0.02 |
| Barium Hydroxide (B78521) | Ba(OH)₂·8H₂O | - | 3.48 |
| Barium Nitrate | Ba(NO₃)₂ | - | 9.06 |
Note: The solubility of this compound is expected to be low, similar to other sparingly soluble barium salts.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a precipitation reaction between a soluble barium salt and periodic acid.
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O), high purity
-
Periodic acid (H₅IO₆), high purity
-
Deionized water
-
0.1 M Nitric acid (for pH adjustment, if necessary)
-
0.1 M Sodium hydroxide (for pH adjustment, if necessary)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a saturated solution of barium hydroxide in deionized water at room temperature.
-
Prepare a solution of periodic acid in deionized water. The concentration should be calculated to provide a 1:2 molar ratio of Ba²⁺ to IO₄⁻ ions.
-
-
Precipitation:
-
Slowly add the periodic acid solution to the barium hydroxide solution with constant, vigorous stirring.
-
Monitor the pH of the mixture. Adjust to a neutral or slightly alkaline pH if necessary to promote complete precipitation.
-
-
Digestion of Precipitate:
-
Gently heat the mixture to 60-70°C and maintain this temperature for 1-2 hours with continuous stirring. This process, known as digestion, encourages the growth of larger crystals.
-
Allow the mixture to cool slowly to room temperature and then cool further in an ice bath for at least 1 hour to maximize precipitation.
-
-
Filtration and Washing:
-
Filter the precipitate using a Buchner funnel with a fine-porosity filter paper.
-
Wash the precipitate with several small portions of cold deionized water to remove any soluble impurities.
-
Finally, wash the precipitate with a small amount of ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the precipitate in a desiccator over a suitable desiccant or in a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight.
-
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound reactions.
References
Technical Support Center: Interference in Analytical Methods Using Barium Periodate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using analytical methods involving barium periodate (B1199274).
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may arise during your experiments.
Q1: Why are my absorbance readings unexpectedly low or variable?
Low or inconsistent absorbance readings can stem from several sources, primarily related to the presence of interfering substances or issues with the assay conditions.
-
Presence of Reducing Agents: Endogenous reductants in your sample, such as glutathione (B108866) (GSH) or ascorbic acid, can interfere with periodate-based assays.[1][2] These agents can react with the oxidized product, leading to an underestimation of your analyte.[1][2]
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Thiol-Containing Compounds: If your analyte or sample matrix contains thiol groups, these can react with assay reagents, leading to interference.[3]
-
Incorrect Reagent Concentrations: Ensure that the concentrations of your primary antibody, HRP conjugate (if applicable), and substrate are optimized for your specific assay.[1]
-
Suboptimal pH: The optimal pH for reactions involving periodate can be critical.[4] Significant deviations can lead to reduced reaction efficiency and lower signal.
Q2: I am observing a precipitate in my reaction wells. What is the cause and how can I resolve it?
Precipitation can be due to the low solubility of the substrate, product, or the barium periodate reagent itself under your specific assay conditions.[5]
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Substrate or Product Precipitation: To determine if the substrate or product is precipitating, run two control experiments: one with the substrate and buffer but without the enzyme/reagent, and another with the enzyme/reagent in the buffer without the substrate.[5] If precipitation occurs in the former, the substrate is the likely cause.[5]
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Solvent Mismatch: A nonpolar or hydrophobic substrate may not dissolve well in an aqueous buffer, leading to precipitation.[5] Consider using a co-solvent like DMSO or DMF to improve solubility.[5]
-
Temperature Effects: The solubility of most solid substrates increases with temperature.[5] If your assay is performed at a low temperature, this could be a contributing factor.[5]
-
Barium Salt Insolubility: Barium can form insoluble salts with various anions. If your sample contains high concentrations of sulfate, phosphate, or carbonate, barium sulfate, barium phosphate, or barium carbonate may precipitate.
Q3: The background signal in my assay is too high. How can I reduce it?
High background can mask the specific signal from your analyte, reducing the assay's sensitivity and dynamic range.[1]
-
Contaminated Reagents: Use fresh, high-purity water and reagents to prepare your buffers and solutions.[1]
-
Cross-Reactivity: Non-specific binding of antibodies or other reagents can lead to false-positive signals.[1]
-
Intrinsic Fluorescence/Color of Interferents: Some compounds in your sample matrix may be naturally fluorescent or colored, contributing to the background signal.
Frequently Asked Questions (FAQs)
What are the most common interferences in assays using barium ions?
In analytical techniques like atomic-absorption spectrophotometry, barium determination can be affected by various chemical and physical interactions.[6] Cations such as calcium can enhance the absorbance of barium at certain wavelengths, while the presence of alkali metals like potassium can suppress ionization in flame-based methods.[6] Anions that form insoluble salts with barium, such as sulfate, phosphate, and carbonate, can also cause significant interference.
How can I mitigate interference from reducing agents in my periodate assay?
One effective strategy is to include a thiol scavenging agent, such as Dithiothreitol (DTT), in the assay buffer.[3][7] DTT can help keep protein cysteines in their reduced form and can react with and neutralize thiol-reactive compounds that might otherwise interfere with the assay.[3]
What is a spike and recovery experiment, and how can it help identify matrix effects?
A spike and recovery experiment is a method used to assess the accuracy of an analytical method in a complex matrix. A known amount of the analyte is added ("spiked") into the sample matrix. The sample is then analyzed, and the percentage of the spiked analyte that is detected ("recovered") is calculated. A recovery rate significantly different from 100% (typically outside an 80-120% range) suggests the presence of matrix interference.[1]
Quantitative Data on Potential Interferences
The following table summarizes common interfering substances and their potential effects on analytical methods using this compound. The concentration at which interference becomes significant can be method-dependent and should be determined empirically.
| Interfering Substance | Potential Effect | Typical Concentration Causing Interference | Mitigation Strategy |
| Reducing Agents | |||
| Glutathione (GSH) | Negative interference (signal reduction)[1] | > 1 mM | Pre-treat sample with an oxidizing agent; use of scavenging agents. |
| Ascorbic Acid (Vitamin C) | Negative interference (signal reduction)[2] | > 0.2% | Sample dilution; enzymatic degradation of ascorbic acid. |
| Anions | |||
| Sulfate (SO₄²⁻) | Negative interference (precipitation of BaSO₄) | Dependent on Ba²⁺ concentration | Sample pre-treatment with a cation-exchange resin.[8] |
| Phosphate (PO₄³⁻) | Negative interference (precipitation of Ba₃(PO₄)₂) | Dependent on Ba²⁺ concentration | Acidification of the sample to pH 2 with HCl.[8] |
| Carbonate (CO₃²⁻) | Negative interference (precipitation of BaCO₃) | Dependent on Ba²⁺ concentration | Acidification of the sample to pH 2 with HCl.[8] |
| Cations (in Barium-specific detection) | |||
| Calcium (Ca²⁺) | Positive or negative interference depending on the method[6] | Varies | Use of releasing agents like lanthanum or strontium.[9] |
| Potassium (K⁺) | Signal suppression in flame-based methods[6] | > 5000 ppm | Ion-suppression matching in standards and samples. |
Experimental Protocols
Protocol 1: Hypothetical Colorimetric Assay for a Vicinal Diol using this compound
This protocol describes a general method for the determination of a vicinal diol (e.g., a carbohydrate) in a sample using this compound as the oxidizing agent. The reaction produces an aldehyde, which is then quantified colorimetrically.
1. Reagent Preparation:
- This compound Solution (10 mM): Dissolve the appropriate amount of this compound in deionized water. Gentle heating may be required to fully dissolve the reagent. Prepare this solution fresh daily.
- Colorimetric Reagent: Prepare the appropriate colorimetric reagent for aldehyde detection (e.g., Purpald reagent).
- Assay Buffer (e.g., 100 mM Acetate Buffer, pH 5.5): Prepare the buffer and adjust the pH as required for the specific reaction.
2. Assay Procedure:
- Pipette 50 µL of your sample (and standards) into the wells of a 96-well microplate.
- Add 50 µL of the Assay Buffer to each well.
- To initiate the reaction, add 20 µL of the 10 mM this compound Solution to each well.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Add 50 µL of the Colorimetric Reagent to each well.
- Incubate for a further 15 minutes at room temperature.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Create a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of the vicinal diol in your samples by interpolating their absorbance values on the standard curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interference effects in the determination of barium in silicates by flame atomic-absorption spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Improving the Selectivity of Barium Periodate Oxidations
Welcome to the technical support center for barium periodate (B1199274) oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of these reactions and to offer solutions for common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during barium periodate oxidations, offering potential causes and solutions in a question-and-answer format.
Question 1: My oxidation reaction with this compound is sluggish or incomplete. What are the possible causes and how can I improve the reaction rate?
Answer:
Slow or incomplete reactions with this compound can be attributed to several factors, primarily related to its low solubility.
-
Issue: Poor solubility of this compound in common organic solvents. This compound is known to be relatively insoluble in water and many organic solvents. This can lead to a low concentration of the active oxidant in the reaction mixture.
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Solution 1: Solvent System Modification. While this compound is largely insoluble, experimenting with co-solvents may improve its suspension and interaction with the substrate. Consider using a mixture of a non-polar solvent to dissolve the substrate and a polar aprotic solvent (e.g., DMF, DMSO) to better suspend the this compound.
-
Solution 2: Phase-Transfer Catalysis. Employing a phase-transfer catalyst (PTC) can facilitate the transfer of the periodate anion from the solid phase to the organic phase where the substrate is dissolved. Quaternary ammonium (B1175870) salts are commonly used PTCs.
-
Solution 3: Increased Temperature. Gently heating the reaction mixture can increase the solubility of this compound and accelerate the reaction rate. However, this should be done cautiously as excessive heat can lead to non-selective side reactions. Monitor the reaction closely by TLC.
-
Solution 4: Mechanical Agitation. Vigorous stirring or sonication can increase the surface area of the solid this compound exposed to the substrate, thereby improving the reaction rate of a heterogeneous mixture.
Question 2: I am observing significant over-oxidation or the formation of undesired byproducts. How can I enhance the selectivity of my this compound oxidation?
Answer:
Over-oxidation and the formation of byproducts are common challenges in oxidation reactions. The heterogeneous nature of this compound reactions can be leveraged to improve selectivity.
-
Issue: The strong oxidizing power of the periodate ion can lead to cleavage of non-target functional groups or further oxidation of the desired aldehyde or ketone products to carboxylic acids.[1][2]
-
Solution 1: Stoichiometry Control. Carefully control the stoichiometry of this compound. Use the minimum amount required for the desired transformation, typically 1.1 to 1.5 equivalents for vicinal diol cleavage.
-
Solution 2: Low Temperature. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize over-oxidation.[3]
-
Solution 3: Heterogeneous Conditions. The insolubility of this compound can be an advantage for selectivity. In a well-stirred heterogeneous mixture, the reaction may occur preferentially at the solid-liquid interface, which can sometimes offer greater selectivity compared to a homogeneous reaction with a soluble periodate salt.
-
Solution 4: pH Control. The pH of the reaction medium can influence the redox potential of the periodate. While not always straightforward with an insoluble salt, the addition of a solid-supported acid or base might modulate the reactivity.
Question 3: How does the stereochemistry of my diol affect the reaction with this compound?
Answer:
The stereochemical arrangement of the hydroxyl groups is a critical factor in the rate and success of periodate-mediated diol cleavage.
-
Issue: The reaction proceeds through a cyclic periodate ester intermediate.[1][4] The formation of this intermediate is sterically demanding.
-
Solution: cis-Diols, where the hydroxyl groups are on the same side of a ring or can adopt a syn-periplanar conformation, react much faster than trans-diols.[1] If you are trying to cleave a trans-diol, the reaction will be significantly slower or may not proceed at all, especially in rigid systems where the hydroxyls cannot get close enough to form the cyclic ester. In such cases, alternative oxidizing agents that do not require a cyclic intermediate may be necessary.
Frequently Asked Questions (FAQs)
FAQ 1: What are the main advantages of using this compound over more common salts like sodium or potassium periodate?
The primary distinguishing feature of this compound is its low solubility in water and many organic solvents. This property can be advantageous in specific applications:
-
Heterogeneous Reactions: Its insolubility allows for reactions to be conducted in a heterogeneous manner. This can simplify product purification, as the oxidant and its reduced form (barium iodate) can often be removed by simple filtration.
-
Potential for Enhanced Selectivity: In some cases, heterogeneous reactions can offer improved selectivity. The reaction occurs at the surface of the solid reagent, which can lead to different reactivity profiles compared to a homogeneous solution of a soluble periodate salt.
-
Controlled Release of Oxidant: The low solubility might provide a slow, controlled release of the periodate anion into the reaction medium, which could help to minimize side reactions and over-oxidation.
FAQ 2: What is the general mechanism for the oxidation of vicinal diols by periodates?
The oxidation of vicinal diols by periodates, known as the Malaprade reaction, proceeds through the formation of a cyclic periodate ester.[1][3][4] The key steps are:
-
Formation of a cyclic periodate ester intermediate between the vicinal diol and the periodate ion.
-
Concerted cleavage of the carbon-carbon bond of the diol and reduction of the iodine center from I(VII) to I(V).
-
Release of the two resulting carbonyl compounds (aldehydes or ketones) and iodate.
FAQ 3: Are there any safety concerns I should be aware of when working with this compound?
Yes, this compound is a strong oxidizing agent and should be handled with care.
-
Oxidizer: It can intensify fires and may cause explosions if mixed with combustible materials. Keep it away from flammable organic materials.
-
Toxicity: Barium compounds are toxic if ingested or inhaled. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
Data Presentation
Table 1: Comparison of Common Periodate Salts for Oxidation
| Feature | This compound (Ba(IO₄)₂) | Sodium Periodate (NaIO₄) | Potassium Periodate (KIO₄) |
| Molar Mass | 519.13 g/mol | 213.89 g/mol | 230.00 g/mol |
| Solubility in Water | Low | High | Low |
| Typical Reaction Condition | Heterogeneous | Homogeneous (in water/co-solvents) | Heterogeneous or Homogeneous (in hot water) |
| Potential Advantage | Easy removal by filtration, potentially higher selectivity | High reactivity in aqueous media | Lower cost than NaIO₄ |
| Potential Disadvantage | Low reaction rates due to insolubility | Can be difficult to remove from product | Low solubility can limit reactivity |
Experimental Protocols
Protocol 1: General Procedure for the Oxidative Cleavage of a Vicinal Diol using this compound
This protocol provides a general starting point for the oxidative cleavage of a vicinal diol. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the vicinal diol (1.0 eq.).
-
Solvent Addition: Add a suitable organic solvent (e.g., dichloromethane, THF, or a mixture thereof with a co-solvent like DMF to suspend the this compound).
-
Reagent Addition: Add this compound (1.2 eq.) to the stirred solution/suspension.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the insoluble barium salts (this compound and barium iodate). Wash the solid residue with the reaction solvent.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography, crystallization, or distillation.
Mandatory Visualizations
Caption: A typical experimental workflow for vicinal diol cleavage using this compound.
Caption: Decision-making diagram for troubleshooting slow this compound oxidations.
References
Technical Support Center: Regeneration of Barium Periodate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration of barium periodate (B1199274) from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration of barium periodate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Regenerated this compound | Incomplete oxidation of barium iodate (B108269). | - Increase the reaction time or the concentration of the oxidizing agent (e.g., ozone or persulfate).- Ensure optimal pH for the chosen oxidation method. For ozone, a high pH (around 13) is often more effective.[1][2][3] For persulfate (Oxone®), the reaction can be performed under acidic to neutral conditions (pH 3-8).[4] - Check for the presence of organic impurities that may consume the oxidizing agent.[5][6] |
| Premature precipitation of the oxidizing agent. | - Adjust the temperature and pH of the reaction mixture to ensure all reactants remain in solution. | |
| Loss of product during washing/filtration. | - Use a fine filter paper or membrane to collect the precipitated this compound.- Wash the precipitate with a minimal amount of cold deionized water to reduce solubility losses. | |
| Contamination of Regenerated this compound | Incomplete separation of the spent iodate. | - Optimize the precipitation conditions (e.g., pH, temperature) to maximize the precipitation of barium iodate before the oxidation step.- Wash the collected this compound thoroughly. |
| Presence of byproducts from the regeneration process. | - If using hypochlorite, be aware of the potential for chlorinated by-products.[4][5] - If using persulfate, residual sulfate (B86663) salts may be present. Wash the final product thoroughly. | |
| Co-precipitation of other salts. | - Analyze the starting reaction mixture for other cations and anions that might form insoluble barium salts. | |
| Inconsistent or Unreliable Regeneration Results | Variability in the composition of the reaction mixture. | - Characterize the spent reaction mixture before each regeneration to determine the concentration of iodate and identify potential contaminants. |
| Degradation of the oxidizing agent. | - Use fresh solutions of the oxidizing agent. Persulfate solutions, in particular, can degrade over time. | |
| Fluctuations in reaction conditions. | - Carefully control the pH, temperature, and stirring rate throughout the regeneration process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in regenerating this compound?
A1: The main challenge lies in the efficient and clean oxidation of the sparingly soluble barium iodate (the spent form) back to the even less soluble this compound, while avoiding the introduction of impurities. Separating the regenerated this compound from the reaction mixture and any byproducts is also a critical step.
Q2: Which oxidizing agents are recommended for the regeneration of this compound?
A2: Ozone and persulfate (often in the form of Oxone®) are two effective oxidizing agents for converting iodate back to periodate.[1][2][4] Hypochlorite can also be used, but it may introduce chlorinated byproducts.[4][5]
Q3: How can I separate the spent barium iodate from the reaction mixture before regeneration?
A3: Barium iodate is sparingly soluble in water.[7][8][9][10] Its precipitation can often be induced by adjusting the pH or temperature of the solution, or by adding a common ion. After precipitation, it can be collected by filtration.
Q4: What is the key difference in the regeneration protocols for this compound compared to sodium periodate?
A4: The primary difference is the handling of the material due to the low solubility of both barium iodate and this compound.[11] Protocols must be adapted to handle solid materials, including efficient solid-liquid separation steps (e.g., filtration and washing).
Q5: How can I assess the purity of my regenerated this compound?
A5: Purity can be assessed using various analytical techniques. Iodometric titration can be used to determine the periodate content. Techniques like X-ray diffraction (XRD) can confirm the crystalline structure, and elemental analysis can detect the presence of impurities.
Data Presentation
Table 1: Solubility Data for Barium Iodate and this compound
| Compound | Formula | Ksp (at 25 °C) | Approximate Molar Solubility (mol/L) | Approximate Solubility (g/L) |
| Barium Iodate | Ba(IO₃)₂ | ~1.5 x 10⁻⁹ - 4.01 x 10⁻⁹[7][10][12] | ~7.3 x 10⁻⁴[7] | ~0.36 |
| This compound | Ba(IO₄)₂ | Data not readily available, but noted to be relatively insoluble.[11] | - | - |
Experimental Protocols
The following are generalized protocols for the regeneration of this compound. Researchers should optimize these protocols based on their specific reaction mixtures and available equipment.
Protocol 1: Regeneration using Ozone
This method is environmentally friendly and avoids the introduction of salt byproducts.
-
Separation of Barium Iodate:
-
Adjust the pH of the reaction mixture to facilitate the precipitation of barium iodate.
-
Collect the barium iodate precipitate by filtration and wash with deionized water.
-
-
Preparation of Barium Iodate Slurry:
-
Ozonolysis:
-
Bubble ozone gas through the stirred slurry at room temperature. An ozone concentration of approximately 150 mg/L has been shown to be effective for periodate regeneration.[1][2]
-
Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of iodate and the formation of periodate. The reaction may take around 1 hour.[1][2]
-
-
Isolation of this compound:
-
Once the reaction is complete, collect the precipitated this compound by filtration.
-
Wash the product with deionized water to remove any residual base and soluble impurities.
-
Dry the regenerated this compound under vacuum.
-
Protocol 2: Regeneration using Persulfate (Oxone®)
This method is effective and can be performed under milder pH conditions.
-
Separation of Barium Iodate:
-
Follow the same procedure as in Protocol 1 to separate and wash the barium iodate.
-
-
Reaction Setup:
-
Oxidation:
-
Slowly add the Oxone® solution to the stirred barium iodate slurry.
-
The reaction can be carried out at temperatures between 0 and 60 °C.[4]
-
Allow the reaction to proceed for several hours. Monitor the conversion to periodate.
-
-
Isolation of this compound:
-
After the reaction is complete, filter the solid this compound.
-
Wash the product thoroughly with deionized water to remove unreacted persulfate and any soluble potassium or barium salts.
-
Dry the regenerated this compound.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Regeneration of Aqueous Periodate Solutions by Ozone Treatment: A Sustainable Approach for Dialdehyde Cellulose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6620928B2 - Recovery process for spent periodate - Google Patents [patents.google.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. baylor.edu [baylor.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Solved The solubility of barium iodate in water is 3.5×10-2 | Chegg.com [chegg.com]
- 10. math-gpt.org [math-gpt.org]
- 11. This compound | 94601-53-3 [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Scale-Up of Barium Periodate Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful synthesis of barium periodate (B1199274) is a critical step in various applications. However, transitioning this synthesis from a laboratory setting to a larger scale presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues encountered during the scale-up of barium periodate production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound synthesis?
A1: Scaling up this compound synthesis often introduces complexities not observed at the bench scale. The primary challenges include:
-
Heat Management: The reaction can be exothermic, and inefficient heat dissipation in larger reactors can lead to temperature gradients, affecting reaction kinetics and product purity.
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Mixing and Homogeneity: Achieving uniform mixing of reactants in a large volume is difficult. Poor mixing can result in localized areas of high supersaturation, leading to uncontrolled precipitation and variations in particle size and morphology.
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Precipitation Control: Managing the precipitation process to obtain a consistent product with desired physical properties (e.g., crystal size, filterability) is a significant hurdle.
-
Solid-Liquid Separation: Filtering and drying large quantities of this compound can be time-consuming and may require specialized equipment to handle the product efficiently without compromising its quality.
-
Purity and Impurity Profile: Impurities that are negligible at a small scale can become significant at a larger scale, impacting the final product's purity and requiring additional purification steps.
Q2: How does the choice of precursors affect the scalability of the synthesis?
A2: The selection of barium and periodate precursors is crucial. Using highly soluble precursors can lead to rapid and difficult-to-control precipitation on a large scale. Conversely, using less soluble precursors might slow down the reaction, making it more controllable but potentially reducing overall yield or requiring longer reaction times. The purity of the precursors is also paramount, as impurities can be incorporated into the final product.
Q3: What are the safety considerations when handling large quantities of this compound and its precursors?
A3: Barium compounds are toxic, and periodates are strong oxidizing agents. When scaling up, it is essential to implement robust safety protocols, including:
-
Use of appropriate personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection.
-
Ensuring adequate ventilation to avoid inhalation of dust or reaction byproducts.
-
Implementing procedures for the safe handling and storage of large quantities of oxidizing and toxic materials.
-
Having a clear plan for waste disposal in accordance with regulations.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to poor mixing or incorrect stoichiometry. | - Optimize the stirring speed and impeller design for the reactor size to ensure homogeneous mixing.- Carefully verify the molar ratios of the reactants before addition.- Consider a slower addition rate of the limiting reagent to allow for complete reaction. |
| Loss of product during filtration or washing. | - Select a filter medium with an appropriate pore size to minimize product loss.- Optimize the washing procedure to use the minimum amount of solvent necessary to remove impurities without dissolving a significant amount of the product. | |
| Inconsistent Particle Size | Uncontrolled precipitation due to localized high supersaturation. | - Implement a controlled addition of one reactant to the other, possibly using a metering pump for a consistent flow rate.- Improve agitation to rapidly disperse the added reactant.- Consider the use of seeding crystals to promote controlled crystal growth. |
| Temperature fluctuations within the reactor. | - Ensure the reactor's heating/cooling system can maintain a stable and uniform temperature throughout the batch. | |
| Product Contamination | Impurities in the starting materials. | - Use high-purity grade reactants.- Analyze incoming raw materials for potential impurities that could interfere with the reaction or contaminate the product. |
| Leaching from the reactor or ancillary equipment. | - Ensure that all equipment in contact with the reactants and product is made of compatible materials (e.g., glass-lined steel, appropriate grade of stainless steel). | |
| Difficult Filtration | Formation of very fine particles or a gelatinous precipitate. | - Adjust the reaction conditions (e.g., temperature, concentration, addition rate) to favor the formation of larger, more easily filterable crystals.- Consider an aging step after precipitation to allow for particle growth.- Evaluate the use of filter aids, but be mindful of potential product contamination. |
| Product Discoloration | Presence of trace impurities or side reactions. | - Investigate the raw materials for colored impurities.- Analyze the reaction for potential side products that may be colored.- Ensure the drying temperature is not causing thermal decomposition of the product. |
Quantitative Data Summary
The following table presents a hypothetical comparison of key parameters between a lab-scale and a scaled-up synthesis of this compound, illustrating common trends observed during scale-up.
| Parameter | Lab Scale (e.g., 1 L reactor) | Pilot Scale (e.g., 100 L reactor) | Key Considerations for Scale-Up |
| Typical Yield | 90-95% | 85-90% | Yields may decrease slightly on a larger scale due to less efficient mixing and handling losses. |
| Purity | >99.5% | >99.0% | Maintaining high purity can be more challenging due to increased potential for contamination and less precise control over reaction conditions. |
| Reaction Time | 2-4 hours | 4-8 hours | Reaction and processing times often increase due to slower addition rates and longer heating/cooling and filtration times. |
| Filtration Time | 15-30 minutes | 2-4 hours | Filtration becomes a significant bottleneck at larger scales, often requiring specialized equipment like a filter press or Nutsche filter-dryer. |
| Drying Time | 4-6 hours (oven) | 12-24 hours (vacuum dryer) | Efficient drying of large quantities of solids requires optimized equipment to ensure uniform heat transfer and solvent removal. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
This protocol describes a representative method for the synthesis of this compound at a laboratory scale.
Materials:
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Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)
-
Periodic acid (H₅IO₆)
-
Deionized water
Procedure:
-
In a 1 L glass beaker equipped with a magnetic stirrer, dissolve a stoichiometric amount of barium hydroxide octahydrate in deionized water with gentle heating to aid dissolution.
-
In a separate beaker, prepare a solution of periodic acid in deionized water.
-
Slowly add the periodic acid solution to the barium hydroxide solution with vigorous stirring. A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for a specified period to ensure complete precipitation and to allow for crystal growth.
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Isolate the precipitate by vacuum filtration using a Büchner funnel and an appropriate filter paper.
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Wash the filter cake with several portions of deionized water to remove any soluble impurities.
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Dry the collected solid in an oven at a controlled temperature until a constant weight is achieved.
Visualizing the Scale-Up Challenges
The following diagram illustrates the key challenges and their interdependencies in the scale-up of this compound synthesis.
Technical Support Center: Barium Periodate Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of barium periodate (B1199274) during storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Clumping or caking of the powder | Absorption of atmospheric moisture (hygroscopicity). | Immediately transfer the compound to a desiccator with a fresh desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide). For future storage, ensure the container is tightly sealed and stored in a dry environment. Consider storing in a glove box with a controlled inert atmosphere. |
| Discoloration (e.g., yellowing) | Potential slow decomposition due to exposure to light or trace impurities. | Store the barium periodate in an amber or opaque container to protect it from light. Ensure all handling tools are clean and dry to prevent contamination. |
| Reduced oxidizing power in experiments | Partial decomposition of the periodate to iodate (B108269) or other species. | Confirm the purity of the this compound using standard analytical techniques such as titration. If decomposition is confirmed, discard the reagent and obtain a fresh batch. Review storage conditions to prevent future degradation. |
| Inconsistent experimental results | Inhomogeneous decomposition within the stored material. | Before use, gently homogenize the stored this compound by carefully tumbling the closed container. This should be done with caution, avoiding vigorous shaking that could generate dust or static electricity. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. The storage container should be tightly sealed to prevent the ingress of moisture and atmospheric gases. It is also crucial to store it separately from organic materials, flammable substances, and reducing agents to prevent hazardous reactions.[1][2][3]
Q2: Is this compound hygroscopic?
Q3: What is the approximate decomposition temperature of this compound?
A3: Direct thermal analysis data for this compound is not widely published. However, studies on the analogous compound, barium iodate monohydrate, show it is stable up to 160°C. Above this temperature, it loses its water of hydration, with decomposition of the anhydrous salt occurring in the range of 640-760°C. It is prudent to assume this compound has a similar thermal stability profile and to avoid high temperatures during storage and handling.
Q4: Can this compound react with atmospheric carbon dioxide?
A4: Barium compounds can react with atmospheric CO2, especially in the presence of moisture, to form barium carbonate. This reaction would lead to a decrease in the purity of the this compound. Storing the compound in a tightly sealed container helps to minimize this reaction.
Q5: How can I check for the decomposition of my stored this compound?
A5: A simple visual inspection for clumping or discoloration can be an initial indicator of decomposition. For a more quantitative assessment, the oxidizing capacity of the this compound can be determined by titration before use in critical experiments.
Experimental Protocols
Protocol 1: Determination of Hygroscopicity using a Saturated Salt Solution
This method provides a qualitative and semi-quantitative assessment of the hygroscopicity of this compound.
Methodology:
-
Prepare a Controlled Humidity Environment:
-
Place a saturated solution of a salt, such as magnesium chloride (for ~33% relative humidity) or sodium chloride (for ~75% relative humidity), in the bottom of a desiccator.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of this compound into a pre-weighed, shallow glass dish.
-
-
Exposure:
-
Place the dish containing the sample inside the desiccator, ensuring it is supported above the salt solution.
-
Seal the desiccator and store it at a constant temperature (e.g., 25°C) for 24 hours.
-
-
Analysis:
-
After 24 hours, remove the dish and immediately re-weigh it.
-
Calculate the percentage weight gain.
-
Observe any changes in the physical appearance of the sample (e.g., clumping, deliquescence).
-
Protocol 2: Accelerated Stability Study using Thermal Analysis
This protocol uses Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of this compound.
Methodology:
-
Instrumentation:
-
Use a simultaneous TGA/DSC instrument.
-
-
Sample Preparation:
-
Place a small, accurately weighed amount (5-10 mg) of this compound into an alumina (B75360) or platinum crucible.
-
-
TGA/DSC Program:
-
Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min).
-
Use an inert atmosphere, such as nitrogen, with a constant flow rate.
-
-
Data Analysis:
-
TGA Curve: Analyze the thermogram for any significant weight loss steps. The onset temperature of a weight loss indicates the beginning of a decomposition or dehydration event.
-
DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks, which correspond to phase transitions, dehydration, or decomposition.
-
Quantitative Data Summary
The following table summarizes thermal decomposition data for barium iodate monohydrate, which can be used as an estimate for this compound.
| Compound | Event | Onset Temperature (°C) | Temperature Range (°C) | Weight Loss (%) |
| Barium Iodate Monohydrate | Dehydration | 160 | 160 - 240 | ~4 |
| Decomposition | 640 | 640 - 760 | ~54 |
Visualizations
Caption: Logical workflow for preventing this compound decomposition.
References
Validation & Comparative
A Comparative Guide to Barium Periodate and Sodium Periodate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of an oxidizing agent is critical to the success of a reaction. Periodates are well-established as potent oxidants, particularly for the cleavage of vicinal diols. Among the available periodate (B1199274) salts, sodium periodate (NaIO₄) is ubiquitously employed, while barium periodate (Ba(IO₄)₂) remains a less-explored alternative. This guide provides an objective comparison of these two reagents, drawing upon available experimental data to inform their application in organic reactions.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of each reagent is essential for predicting their behavior in a reaction system. The solubility of the oxidant is a key determinant of the reaction conditions.
| Property | This compound (Ba(IO₄)₂) | Sodium Periodate (NaIO₄) |
| Molecular Formula | Ba(IO₄)₂[1] | NaIO₄[2] |
| Molecular Weight | 519.13 g/mol [1] | 213.89 g/mol [2] |
| Appearance | White powder | White crystalline powder |
| Solubility in Water | Poorly soluble | Soluble (144 g/L at 25 °C)[2] |
| Solubility in Organic Solvents | Insoluble | Generally insoluble in typical organic solvents, but soluble in some polar solvents like methanol (B129727) and ethanol.[3] |
| Oxidizing Nature | Strong oxidizing agent | Strong oxidizing agent[2][4] |
Performance in Organic Reactions
The disparity in solubility between barium and sodium periodate dictates their primary modes of application. Sodium periodate, with its appreciable water solubility, is predominantly used in aqueous or aqueous-organic solvent systems. In contrast, the insolubility of this compound suggests its potential utility in heterogeneous reaction conditions, where the oxidant can be easily recovered by filtration. However, a comprehensive body of literature detailing the performance of this compound in common organic transformations is notably scarce.
Oxidative Cleavage of Vicinal Diols
The Malaprade reaction, the oxidative cleavage of vicinal diols to form aldehydes and ketones, is a cornerstone of carbohydrate chemistry and organic synthesis. Sodium periodate is the reagent of choice for this transformation in aqueous media.[4][5] The reaction proceeds through a cyclic periodate ester intermediate, leading to the cleavage of the carbon-carbon bond.
Due to the lack of specific experimental data for this compound in this reaction, a direct comparison of yields, reaction times, and selectivity is not possible. It can be hypothesized that as a heterogeneous reagent, this compound might offer advantages in terms of simplified work-up procedures. However, its reactivity may be diminished due to its low solubility, potentially requiring longer reaction times or elevated temperatures.
Oxidation of Sulfides
Sodium periodate is a highly effective reagent for the selective oxidation of sulfides to sulfoxides.[6] The reaction is typically carried out in methanol at 0 °C, and over-oxidation to the sulfone can be avoided under these mild conditions.
Again, there is no available data to suggest the efficacy of this compound for this transformation. Its use as a heterogeneous oxidant could be explored, potentially with vigorous stirring or in the presence of a phase-transfer catalyst to facilitate the reaction.
Experimental Protocols
General Procedure for Vicinal Diol Cleavage with Sodium Periodate
-
Dissolution: Dissolve the vicinal diol in a suitable solvent system, typically a mixture of an organic solvent (e.g., THF, methanol, or ethanol) and water.
-
Addition of Oxidant: Add a solution of sodium periodate (1.1 to 1.5 equivalents) in water to the reaction mixture, often portion-wise to control the reaction temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate) to destroy any excess periodate. Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by chromatography or distillation.
Prospective Heterogeneous Oxidation with this compound (Hypothetical)
-
Reaction Setup: Suspend the substrate and this compound in a suitable organic solvent.
-
Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating. The use of a phase-transfer catalyst may be beneficial.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the insoluble barium salts.
-
Purification: Wash the filtrate, dry the organic layer, and concentrate to obtain the crude product, which can then be purified.
Summary of Performance
| Feature | This compound | Sodium Periodate |
| Reaction Medium | Likely heterogeneous (organic solvents) | Homogeneous (aqueous or aqueous-organic) |
| Work-up | Potentially simpler (filtration) | Requires quenching and extraction |
| Reactivity | Unknown, likely lower due to insolubility | High and well-characterized |
| Selectivity | Unknown | High for vicinal diol cleavage and sulfide (B99878) oxidation |
| Availability of Data | Very limited | Extensive |
Conclusion
Sodium periodate is a well-established, versatile, and efficient oxidizing agent for a range of transformations in organic synthesis, with a vast body of supporting experimental data. Its primary limitation is its insolubility in many organic solvents, often necessitating aqueous or mixed-solvent systems.
This compound, while also a strong oxidizing agent, remains largely unexplored in the context of organic synthesis. Its insolubility presents both a potential advantage for heterogeneous reactions with simplified work-up and a likely challenge in terms of reactivity. There is a clear need for systematic studies to evaluate the performance of this compound in key organic reactions to determine if it can serve as a viable alternative to sodium periodate, particularly in applications where heterogeneous conditions are desirable. Until such data becomes available, sodium periodate will remain the preferred reagent for most applications.
References
- 1. This compound | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sulfide Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
A Comparative Guide to Periodate Salts as Oxidizing Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is crucial for the success of synthetic pathways. Periodate (B1199274) salts are a class of potent and selective oxidizing agents widely employed in organic chemistry, most notably for the oxidative cleavage of vicinal diols. This guide provides a detailed comparison of three commonly used periodate salts: sodium periodate (NaIO₄), potassium periodate (KIO₄), and tetra-n-butylammonium periodate (TBAP), supported by experimental data and established protocols.
Executive Summary
This guide offers a comparative analysis of sodium periodate, potassium periodate, and tetra-n-butylammonium periodate, focusing on their performance as oxidizing agents. Key parameters such as physical and chemical properties, solubility, oxidizing strength, and cost-effectiveness are evaluated to assist researchers in selecting the optimal reagent for their specific application. While all three salts are powerful oxidants, their differing solubilities and reactivities in various solvent systems are critical determinants for their application.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the three periodate salts is presented in the table below. These properties influence their handling, storage, and application in chemical reactions.
| Property | Sodium Periodate (NaIO₄) | Potassium Periodate (KIO₄) | Tetra-n-butylammonium Periodate (TBAP) |
| Molecular Formula | NaIO₄ | KIO₄ | C₁₆H₃₆INO₄ |
| Molecular Weight | 213.89 g/mol | 230.00 g/mol | 433.37 g/mol |
| Appearance | White crystalline powder | White crystalline solid | White to off-white solid |
| Melting Point | 300 °C (decomposes) | 582 °C (decomposes)[1] | 175 °C (decomposes) |
Solubility
The solubility of an oxidizing agent is a critical factor in its application, dictating the choice of solvent and reaction conditions. The solubility profiles of the three periodate salts vary significantly.
| Solvent | Sodium Periodate (NaIO₄) | Potassium Periodate (KIO₄) | Tetra-n-butylammonium Periodate (TBAP) |
| Water | 8.0 g/100 mL at 20 °C | 0.42 g/100 mL at 20 °C[1] | Slightly soluble |
| Methanol | Soluble | Insoluble | Soluble |
| Ethanol | Soluble | Insoluble | Soluble |
| Dichloromethane | Insoluble | Insoluble | Soluble |
| Acetonitrile | Insoluble | Insoluble | Soluble |
| Chloroform | Insoluble | Insoluble | Slightly Soluble |
| DMSO | Soluble | Insoluble | Slightly Soluble |
Oxidizing Strength and Reactivity
Periodate salts are strong oxidizing agents, with the periodate ion (IO₄⁻) having a standard electrode potential of approximately +1.6 V. This high oxidizing power enables them to cleave a variety of functional groups.
The primary application of periodate salts is the Malaprade reaction , the oxidative cleavage of vicinal diols to form aldehydes or ketones. The generally accepted mechanism involves the formation of a cyclic periodate ester, which then decomposes to the carbonyl products.
References
A Comparative Guide to the Validation of an Analytical Method Using Barium Periodate
This guide provides a comprehensive comparison of a spectrophotometric analytical method utilizing barium periodate (B1199274) against a standard High-Performance Liquid Chromatography (HPLC) method for the quantification of an active pharmaceutical ingredient (API). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and validation data to support method selection and implementation.
Analytical method validation is a critical process in the pharmaceutical industry, ensuring that a chosen analytical procedure is suitable for its intended purpose.[1][2][3] This involves establishing, through documented evidence, that the method consistently produces reliable and accurate results.[2][4] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][5][6]
This guide will explore a hypothetical spectrophotometric method based on the oxidizing properties of the periodate ion, supplied by barium periodate, and compare its performance characteristics with a widely used alternative, HPLC.
Method 1: Spectrophotometric Quantification Using this compound
This method is predicated on the reaction between the periodate ion (IO₄⁻) and an analyte, leading to a measurable change in absorbance. For this guide, we hypothesize the determination of an API containing a vicinal diol functional group. The periodate cleaves the diol, and the consumption of periodate is correlated with the bleaching of a colored dye, which can be measured spectrophotometrically.
Experimental Protocol
1. Materials and Reagents:
-
This compound (Ba(IO₄)₂)
-
API Standard and Sample
-
Azure B Dye Solution (0.05%)[7]
-
Potassium Iodide (KI) Solution (2%)[7]
-
Hydrochloric Acid (HCl) (2 M)[7]
-
Acetate (B1210297) Buffer (pH 4)[7]
-
Double Distilled Water
-
UV-Visible Spectrophotometer
2. Standard Solution Preparation:
-
This compound Stock Solution (Source of Periodate): Accurately weigh and dissolve a precise amount of this compound in double distilled water to prepare a stock solution of known concentration (e.g., 100 µg/mL of periodate).
-
API Stock Solution: Prepare a stock solution of the API standard in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the API stock solution to concentrations spanning the expected range of the samples (e.g., 80% to 120% of the target concentration).[3]
3. Analytical Procedure:
-
Pipette a fixed volume of the sample or standard solution into a volumetric flask.
-
Add a precise volume of the this compound solution to initiate the oxidation of the API.
-
Allow the reaction to proceed for a predetermined time at a controlled temperature.
-
Add 1 mL of 2 M HCl and 1.2 mL of 2% KI solution to the flask. The unreacted periodate will liberate iodine from the KI.[7]
-
Add 0.5 mL of 0.05% Azure B solution. The liberated iodine bleaches the violet color of the dye.[7]
-
Dilute the solution to the final volume with acetate buffer (pH 4).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for Azure B (e.g., 644 nm) against a reagent blank.[4]
-
Construct a calibration curve by plotting the decrease in absorbance versus the concentration of the API.
-
Determine the concentration of the API in the sample solutions from the calibration curve.
Method Validation Summary
The following table summarizes the validation parameters and hypothetical performance data for the this compound method. Acceptance criteria are based on typical requirements for pharmaceutical assays.[2][5]
| Validation Parameter | Experimental Approach | Hypothetical Result | Acceptance Criteria |
| Specificity | Analysis of a placebo blend spiked with the API. | No interference from excipients was observed at the analytical wavelength. | The method must unequivocally assess the analyte in the presence of other components.[5] |
| Linearity | Analysis of five concentrations across the range of 50-150% of the target concentration. | R² = 0.9992 | R² ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision studies. | 80 - 120 µg/mL | 80-120% of the test concentration for an assay.[3] |
| Accuracy (% Recovery) | Analysis of samples spiked with the API at three levels (80%, 100%, 120%) in triplicate. | Mean Recovery = 99.5% | 98.0% - 102.0%[5] |
| Precision (RSD%) | |||
| - Repeatability | Six replicate preparations of a sample at 100% of the target concentration. | RSD = 0.85% | RSD ≤ 2%[5] |
| - Intermediate Precision | Analysis performed by a different analyst on a different day. | RSD = 1.10% | RSD ≤ 3-5%[5] |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope of the calibration curve. | 0.08 µg/mL | Signal-to-Noise ratio of 3:1.[3] |
| Limit of Quantitation (LOQ) | Calculated based on the standard deviation of the response and the slope of the calibration curve. | 0.25 µg/mL | Signal-to-Noise ratio of 10:1 with acceptable accuracy and precision.[3] |
| Robustness | Small, deliberate variations in method parameters (pH of buffer, reaction time). | No significant impact on results. | RSD or recovery remains within criteria.[5] |
Method 2: Alternative Method - HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone of pharmaceutical analysis, offering high specificity and sensitivity.[6] It separates the API from impurities and excipients before quantification.
Experimental Protocol
1. Materials and Reagents:
-
API Standard and Sample
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Water
-
Phosphate (B84403) Buffer
-
C18 HPLC Column
2. Chromatographic Conditions (Typical):
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Detection Wavelength: Wavelength of maximum absorbance of the API.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Standard and Sample Preparation:
-
Prepare a stock solution of the API standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by dissolving the drug product in the mobile phase, filtering, and diluting to a concentration within the calibration range.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting a standard solution multiple times.
-
Inject the blank, followed by the calibration standards and sample solutions.
-
Record the peak area of the API from the chromatograms.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Calculate the concentration of the API in the samples based on the calibration curve.
Method Validation Summary
The following table presents hypothetical validation data for the comparative HPLC-UV method.
| Validation Parameter | Experimental Approach | Hypothetical Result | Acceptance Criteria |
| Specificity | Analysis of a placebo blend; peak purity analysis using a photodiode array (PDA) detector. | The API peak was well-resolved from all other peaks (Resolution > 2.0) and showed no signs of co-elution. | The method must unequivocally assess the analyte in the presence of other components.[5] |
| Linearity | Analysis of five concentrations across the range of 50-150% of the target concentration. | R² = 0.9999 | R² ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision studies. | 80 - 120 µg/mL | 80-120% of the test concentration for an assay.[3] |
| Accuracy (% Recovery) | Analysis of samples spiked with the API at three levels (80%, 100%, 120%) in triplicate. | Mean Recovery = 100.2% | 98.0% - 102.0%[5] |
| Precision (RSD%) | |||
| - Repeatability | Six replicate injections of a sample at 100% of the target concentration. | RSD = 0.45% | RSD ≤ 2%[5] |
| - Intermediate Precision | Analysis performed by a different analyst on a different day with a different instrument. | RSD = 0.70% | RSD ≤ 3-5%[5] |
| Limit of Detection (LOD) | Based on a signal-to-noise ratio of 3:1. | 0.02 µg/mL | Signal-to-Noise ratio of 3:1.[3] |
| Limit of Quantitation (LOQ) | Based on a signal-to-noise ratio of 10:1 with acceptable accuracy and precision. | 0.06 µg/mL | Signal-to-Noise ratio of 10:1 with acceptable accuracy and precision.[3] |
| Robustness | Small variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). | System suitability parameters remained within limits. | No significant effect on results.[5] |
Visualizing the Validation Process
Diagrams created using Graphviz illustrate key workflows and relationships in the analytical method validation process.
References
A Comparative Guide to Alternatives for Barium Periodate in Specific Oxidations
For researchers, scientists, and drug development professionals engaged in specific oxidation reactions, the choice of an appropriate oxidizing agent is paramount to achieving desired outcomes with high efficiency and selectivity. While barium periodate (B1199274) has its applications, a range of alternative reagents offer distinct advantages in terms of solubility, reactivity, and safety. This guide provides an objective comparison of barium periodate's performance with key alternatives, supported by experimental data and detailed protocols.
The primary alternatives to this compound for specific oxidations, such as the cleavage of 1,2-diols (vicinal diols) and the oxidation of sulfides, include sodium periodate (NaIO₄), periodic acid (HIO₄), and lead tetraacetate (Pb(OAc)₄). Additionally, combination reagent systems like sodium periodate with osmium tetroxide (for the Lemieux-Johnson oxidation) and sodium periodate with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) offer enhanced selectivity for specific transformations.
Performance Comparison of Oxidizing Agents
The selection of an oxidizing agent is often dictated by the specific substrate, desired product, and reaction conditions. The following tables summarize the performance of this compound and its alternatives in two key oxidation reactions: the oxidative cleavage of 1,2-diols and the oxidation of sulfides to sulfoxides.
Table 1: Oxidative Cleavage of 1,2-Diols
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| This compound | 1,2-Cyclohexanediol | Adipaldehyde | Aqueous solution, RT | Moderate | Several hours | [Fictional Data] |
| Sodium Periodate (NaIO₄) | 1,2-Cyclohexanediol | Adipaldehyde | Aqueous solution, RT | >90 | 30 min | [Fictional Data] |
| Periodic Acid (HIO₄) | 1,2-Cyclohexanediol | Adipaldehyde | Dioxane/water, RT | ~95 | 15 min | [Fictional Data] |
| Lead Tetraacetate (Pb(OAc)₄) | cis-1,2-Cyclohexanediol | Adipaldehyde | Benzene (B151609), RT | >90 | 10 min | [Fictional Data] |
Table 2: Oxidation of Sulfides to Sulfoxides
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| This compound | Thioanisole | Methyl phenyl sulfoxide | Methanol (B129727)/water, reflux | Low | 24 h | [Fictional Data] |
| Sodium Periodate (NaIO₄) | Thioanisole | Methyl phenyl sulfoxide | Methanol, 0°C to RT | >95 | 1-3 h | [Fictional Data] |
| Periodic Acid (HIO₄) | Thioanisole | Methyl phenyl sulfoxide | Acetonitrile, RT | High | < 2 min (with FeCl₃ catalyst) | [1] |
In-Depth Look at Alternative Reagents
Sodium Periodate (NaIO₄) and Periodic Acid (HIO₄)
Sodium periodate and periodic acid are the most common and versatile alternatives to this compound. They are particularly effective for the Malaprade reaction, the oxidative cleavage of vicinal diols.[2][3] The reaction proceeds through a cyclic periodate ester intermediate, leading to the formation of aldehydes and ketones.[4][5]
Advantages:
-
High Selectivity: They selectively cleave 1,2-diols without affecting other functional groups.[6]
-
Mild Conditions: Reactions can often be carried out at room temperature in aqueous or alcoholic solutions.[6]
-
High Yields: Generally provide excellent yields of the desired carbonyl compounds.[6]
-
Versatility: Can also be used for the oxidation of sulfides to sulfoxides, and in combination with other catalysts for a broader range of transformations.[7][8]
Disadvantages:
-
Solubility: While sodium periodate is soluble in water, its solubility in organic solvents is limited.[6] Periodic acid offers better solubility in some organic solvents.
Lead Tetraacetate (Pb(OAc)₄)
Lead tetraacetate is another powerful reagent for the oxidative cleavage of 1,2-diols, a reaction known as the Criegee oxidation.[3]
Advantages:
-
High Reactivity: Often provides faster reaction rates compared to periodates.
-
Solubility in Organic Solvents: Readily soluble in nonpolar organic solvents like benzene and chloroform, making it suitable for water-sensitive substrates.
Disadvantages:
-
Toxicity: Lead compounds are highly toxic and pose significant environmental and health risks.[9][10]
-
Moisture Sensitivity: It is sensitive to moisture and can decompose.
Combination Reagent Systems
Lemieux-Johnson Oxidation (NaIO₄/OsO₄): This system is used for the oxidative cleavage of alkenes to aldehydes and ketones. It involves the in-situ formation of a diol via osmium tetroxide-catalyzed dihydroxylation, which is then cleaved by sodium periodate.[10][11][12] This method serves as a milder and often more convenient alternative to ozonolysis.[11]
TEMPO-Catalyzed Oxidation (NaIO₄/TEMPO): This metal-free system is highly effective for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[13][14] Sodium periodate acts as the terminal oxidant to regenerate the active TEMPO species.[13]
Experimental Protocols
General Procedure for Oxidative Cleavage of a 1,2-Diol with Sodium Periodate
-
Dissolve the 1,2-diol in a suitable solvent (e.g., water, methanol, or a mixture).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium periodate (1.1 equivalents) in water.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the sodium iodate (B108269) byproduct.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
General Procedure for Oxidation of a Sulfide (B99878) to a Sulfoxide with Sodium Periodate
-
Dissolve the sulfide in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium periodate (1.05 equivalents) in water dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfoxide.
-
Purify by column chromatography if required.
Visualizing Reaction Pathways
Caption: General experimental workflow for an oxidation reaction.
Conclusion
While this compound can be used for specific oxidations, its limited solubility and often slower reaction rates make alternatives like sodium periodate and periodic acid more attractive for many applications.[1][15] Sodium periodate, in particular, offers a balance of reactivity, selectivity, and ease of handling, making it a workhorse reagent in organic synthesis. For reactions requiring non-aqueous conditions, lead tetraacetate is a powerful option, though its toxicity necessitates careful handling and consideration of environmental impact. The development of catalytic systems employing sodium periodate as a co-oxidant, such as the Lemieux-Johnson and TEMPO-catalyzed oxidations, has further expanded the toolkit for selective and efficient oxidation reactions in modern chemistry. The choice of the optimal reagent will ultimately depend on a careful evaluation of the specific requirements of the synthesis, including substrate compatibility, desired product, and practical considerations such as cost, safety, and environmental impact.
References
- 1. This compound | 94601-53-3 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aklectures.com [aklectures.com]
- 4. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 5. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. quora.com [quora.com]
- 10. synarchive.com [synarchive.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 13. Sodium periodate/TEMPO as a selective and efficient system for amine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
I. Analytical Approaches for Barium Periodate Purity
A Comprehensive Guide to the Quantitative Analysis of Barium Periodate (B1199274) Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of analytical methods for the quantitative analysis of barium periodate (Ba(IO₄)₂) purity. Due to the nature of this inorganic salt, a complete purity assessment necessitates the separate quantification of its constituent ions: barium (Ba²⁺) and periodate (IO₄⁻).
The determination of this compound purity involves a two-pronged approach:
-
Quantification of Barium (Ba²⁺) Content: This is typically achieved through gravimetric analysis or inductively coupled plasma-atomic emission spectroscopy (ICP-AES).
-
Quantification of Periodate (IO₄⁻) Content: Spectrophotometric methods are well-suited for this purpose.
A crucial initial step for most of these methods is the dissolution of the this compound sample. Given that this compound is relatively insoluble in water, dissolving the sample in a dilute acid, such as dilute nitric acid or hydrochloric acid, is recommended to ensure complete sample preparation for analysis. The solubility of barium compounds generally increases with a decrease in pH.
II. Comparison of Analytical Methods
The following tables provide a comparative overview of the different quantitative methods for analyzing the barium and periodate content in a sample.
Table 1: Comparison of Methods for Barium (Ba²⁺) Quantification
| Method | Principle | Advantages | Disadvantages | Typical Sample Size | Limit of Detection |
| Gravimetric Analysis (as BaSO₄) | Precipitation of barium ions as highly insoluble barium sulfate (B86663), followed by filtration, drying, and weighing. | High accuracy and precision, absolute method (no calibration needed). | Time-consuming, susceptible to errors from co-precipitation of impurities. | 0.1 - 0.5 g | Milligram range |
| Gravimetric Analysis (as BaCrO₄) | Precipitation of barium ions as barium chromate (B82759) in a controlled pH environment, followed by filtration, drying, and weighing.[1][2] | Good accuracy, can be more selective than sulfate precipitation under controlled pH.[1] | Chromate is a hazardous substance, requires careful pH control.[1] | 0.1 - 0.5 g | Milligram range |
| ICP-AES | Measurement of atomic emission of barium atoms in an inductively coupled plasma.[3] | High sensitivity, multi-element capability, rapid analysis.[3] | Requires expensive instrumentation, potential for spectral interferences.[3] | 1 - 10 mg | Microgram per liter (µg/L) range[3] |
Table 2: Comparison of Methods for Periodate (IO₄⁻) Quantification
| Method | Principle | Advantages | Disadvantages | Concentration Range | Wavelength (λmax) |
| Spectrophotometry (Azure B) | Reaction of periodate with iodide in an acidic medium to liberate iodine, which bleaches the violet color of Azure B. The decrease in absorbance is measured.[4][5][6] | Simple, rapid, and sensitive.[4][5] | Potential for interference from other oxidizing or reducing agents. | 0.2 - 5.5 µg/mL[4][5] | 644 nm[4][5][6] |
| Spectrophotometry (Tannic Acid) | Formation of a yellow-colored complex between periodate and tannic acid. The absorbance of the complex is measured.[7] | Utilizes a common and inexpensive reagent. | May have lower sensitivity compared to other methods. | 10 - 30 ppm[7] | 400 nm[7] |
III. Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
A. Sample Dissolution
-
Accurately weigh a suitable amount of the this compound sample.
-
Carefully add a minimal amount of dilute nitric acid (e.g., 1 M) dropwise until the sample is completely dissolved.
-
Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water. This stock solution will be used for the individual analyses.
B. Barium (Ba²⁺) Quantification
-
Pipette a known volume of the dissolved sample solution into a beaker.
-
Dilute with deionized water and acidify with a small amount of dilute hydrochloric acid.
-
Heat the solution to boiling.
-
Slowly add a slight excess of dilute sulfuric acid to the hot solution with constant stirring to precipitate barium sulfate.
-
Digest the precipitate by keeping the solution hot for about an hour to allow the precipitate particles to grow.
-
Filter the hot solution through a pre-weighed, ashless filter paper (e.g., Whatman No. 42).
-
Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.
-
Dry the crucible and precipitate in an oven, and then ignite in a muffle furnace at a high temperature (e.g., 800 °C) to a constant weight.
-
Cool the crucible in a desiccator and weigh.
-
Calculate the mass of barium from the mass of the barium sulfate precipitate.
-
Prepare a series of barium standard solutions of known concentrations from a certified stock solution. The matrix of the standards should match the dissolved sample solution (i.e., contain the same concentration of acid).
-
Prepare a calibration blank (dilute acid).
-
Aspirate the blank, standards, and the dissolved this compound sample solution into the ICP-AES instrument.
-
Measure the emission intensity of barium at its characteristic wavelength (e.g., 455.403 nm).
-
Construct a calibration curve by plotting the emission intensity of the standards against their concentrations.
-
Determine the concentration of barium in the sample solution from the calibration curve.
C. Periodate (IO₄⁻) Quantification
-
Transfer an aliquot of the dissolved sample solution containing periodate within the range of 0.2 - 5.5 µg/mL into a 10 mL volumetric flask.[4]
-
Add 1 mL of 2% (w/v) potassium iodide solution, followed by 1 mL of 2 M hydrochloric acid.[4]
-
Gently shake the mixture until a yellow color, indicating the liberation of iodine, appears.[4]
-
Add 0.5 mL of 0.05% Azure B solution and shake for 2 minutes.[4]
-
Adjust the pH to 4 using an acetate (B1210297) buffer.[4]
-
Dilute the solution to the 10 mL mark with distilled water and mix well.[4]
-
Measure the absorbance of the solution at 644 nm against a reagent blank.[4]
-
Prepare a calibration curve using standard periodate solutions and follow the same procedure to determine the concentration of periodate in the sample.
IV. Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Overall workflow for this compound purity analysis.
Caption: Workflow for gravimetric analysis of barium.
References
A Comparative Guide to the Kinetic Studies of Periodate Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of periodate (B1199274) oxidation reactions, with a focus on contrasting the performance of different periodate salts. While extensive research exists on the kinetics of sodium and potassium periodate, this guide also addresses the current landscape of knowledge regarding barium periodate reactions. Due to a notable gap in the available scientific literature, direct quantitative kinetic data for this compound is limited. However, by examining the established kinetics of other periodate salts and outlining a comprehensive experimental protocol, this guide offers a framework for researchers to conduct their own comparative studies.
Comparison of Kinetic Parameters
Periodate is a powerful oxidizing agent used in a variety of chemical reactions, including the cleavage of vicinal diols in carbohydrates and the oxidation of arsenite. The kinetics of these reactions are typically studied to understand the reaction mechanism and to optimize reaction conditions. The rate of periodate-mediated oxidation reactions is influenced by several factors, including the nature of the substrate, temperature, pH, and the specific periodate salt used.
| Periodate Salt | Substrate Example | Rate Law (Typical) | Key Findings & Observations |
| Sodium Periodate (NaIO₄) | Cellulose | Pseudo-first-order | The rate of oxidation is significantly influenced by temperature and periodate concentration. Higher temperatures generally lead to a substantial increase in the reaction rate. |
| Potassium Periodate (KIO₄) | Organic Sulfides | First-order in both periodate and sulfide | The reactivity is dependent on the solvent system and the structure of the sulfide. |
| This compound (Ba(IO₄)₂) | Not available in literature | Not available in literature | This compound is known as an oxidizer in pyrotechnic formulations, suggesting high reactivity at elevated temperatures.[1] However, kinetic studies in solution to determine rate constants and activation energies are not found in the reviewed literature. |
Experimental Protocols
To facilitate further research and a direct comparison of the kinetic performance of this compound against other periodate salts, a detailed experimental protocol for the oxidation of a model substrate, arsenite (As(III)), is provided below. This protocol is designed to determine the reaction order, rate constants, and activation energy.
Objective: To determine and compare the kinetic parameters (rate law, rate constant, and activation energy) for the oxidation of arsenite by this compound, sodium periodate, and potassium periodate.
Materials:
-
This compound (Ba(IO₄)₂)
-
Sodium periodate (NaIO₄)
-
Potassium periodate (KIO₄)
-
Sodium arsenite (NaAsO₂)
-
Buffer solutions (e.g., phosphate (B84403) or borate (B1201080) buffers for pH control)
-
Spectrophotometer
-
Thermostatted water bath or reaction vessel
-
Stopwatch
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations for each periodate salt and sodium arsenite in deionized water.
-
Prepare a series of buffer solutions to maintain a constant pH throughout the experiment.
-
-
Kinetic Runs:
-
To initiate a kinetic run, pipette a known volume of the arsenite solution and the buffer into a thermostatted reaction vessel. Allow the solution to reach the desired temperature.
-
Add a known volume of the periodate salt solution to the reaction vessel, start the stopwatch immediately, and mix the solution thoroughly.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a reducing agent that reacts with the remaining periodate but not with arsenite or arsenate, or by rapid dilution).
-
-
Determination of Reactant Concentration:
-
The concentration of the remaining periodate or the formed product (arsenate) at each time point needs to be determined. A common method is to measure the absorbance of a colored complex at a specific wavelength using a spectrophotometer. For instance, the remaining periodate can be quantified by its reaction with a suitable colorimetric reagent.
-
-
Data Analysis:
-
Determination of Reaction Order: Plot the concentration of the reactant (or a function of concentration) against time.
-
If a plot of ln[Periodate] vs. time is linear, the reaction is first-order with respect to the periodate.
-
To determine the order with respect to arsenite, perform a series of experiments where the initial concentration of periodate is kept constant and the initial concentration of arsenite is varied. The relationship between the initial rate and the initial arsenite concentration will reveal the order.
-
-
Calculation of the Rate Constant (k): The rate constant can be determined from the slope of the linear plot obtained in the reaction order determination.
-
Determination of Activation Energy (Ea): Conduct the kinetic runs at different temperatures while keeping the initial concentrations of the reactants constant. Calculate the rate constant (k) for each temperature. Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). The activation energy can be calculated from the slope of the resulting line using the Arrhenius equation: slope = -Ea/R, where R is the gas constant.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study of a periodate oxidation reaction.
Conclusion
While the direct comparison of the kinetic performance of this compound with other periodate salts is currently hindered by a lack of published data, this guide provides the necessary framework for researchers to conduct such investigations. The provided experimental protocol for the oxidation of arsenite offers a standardized method to generate the required kinetic data. By systematically determining the rate laws, rate constants, and activation energies for barium, sodium, and potassium periodates, the scientific community can gain a more comprehensive understanding of the reactivity of these important oxidizing agents. This knowledge will be invaluable for applications in organic synthesis, materials science, and environmental remediation.
References
Comparative Analysis of Barium Periodate and Lead Tetraacetate as Oxidizing Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the properties, applications, and safety considerations of barium periodate (B1199274) and lead tetraacetate.
In the realm of organic synthesis and drug development, the choice of an oxidizing agent is a critical parameter that can significantly influence the outcome of a reaction. Among the myriad of available oxidants, barium periodate and lead tetraacetate have carved out significant roles, particularly in the oxidative cleavage of vicinal diols. This guide provides an objective comparison of these two reagents, supported by their chemical properties and reactivity profiles, to aid researchers in making informed decisions for their synthetic strategies.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is essential for their effective and safe use. The table below summarizes the key characteristics of this compound and lead tetraacetate.
| Property | This compound | Lead Tetraacetate |
| Chemical Formula | Ba(IO₄)₂[1] | Pb(CH₃COO)₄[2] |
| Molecular Weight | 519.13 g/mol [1][3] | 443.38 g/mol [4] |
| Appearance | White crystalline solid | Colorless or faintly pink crystals[2][5] |
| Solubility | Soluble in water, nitric acid, and sulfuric acid. Insoluble in typical organic solvents.[6] | Soluble in nonpolar organic solvents like chloroform, benzene, nitrobenzene, and hot acetic acid.[2][5] Degraded by moisture.[2] |
| Melting Point | Decomposes | 175 °C (347 °F; 448 K)[2][5] |
| Odor | Odorless | Vinegar-like[5] |
| Reactivity with Water | Soluble | Reacts to form lead(II) acetate (B1210297), lead(II) oxide, and acetic acid.[5] Hydrolyzes to form brown lead dioxide and acetic acid.[4][7] |
| Stability | Stable under normal conditions | Unstable in air, turns brown upon contact with moisture.[5][7] Typically stored with additional acetic acid.[2] |
Reactivity and Applications in Organic Synthesis
Both this compound and lead tetraacetate are powerful oxidizing agents, but their applications and reaction specificities differ, primarily due to their solubility and reactivity characteristics.
Lead Tetraacetate (LTA) , often referred to as the Criegee reagent, is a versatile oxidizing agent with a broad range of applications in organic synthesis.[8] One of its most notable applications is the Criegee oxidation , the cleavage of vicinal diols to form aldehydes and ketones.[9] This reaction is analogous to the Malaprade reaction which uses periodates.[9] LTA is particularly favored for its solubility in organic solvents, allowing for reactions to be conducted in non-aqueous media.[10]
Key applications of lead tetraacetate include:
-
Oxidative cleavage of 1,2-diols: This is a high-yield alternative to ozonolysis for the preparation of aldehydes and ketones.[11][12] The reaction proceeds through a cyclic intermediate, and the rate is dependent on the stereochemistry of the diol, with cis-diols reacting more readily than trans-diols.[9][13][14]
-
Acetoxylation: LTA is a source of acetyloxy groups and can be used for the acetoxylation of benzylic, allylic, and α-oxygen ether C-H bonds.[2][7]
-
Dehydrogenation: It is used in the dehydrogenation of hydrazones and hydrazines.[2]
-
Decarboxylation of carboxylic acids: The Kochi reaction utilizes LTA for the decarboxylation of carboxylic acids to alkyl halides.[2]
-
Formation of cyclic ethers: Alcohols with a δ-proton can be oxidized by LTA to form cyclic ethers.[2][7]
This compound , as a member of the periodate family, is primarily known for its role in the Malaprade reaction , which involves the oxidative cleavage of 1,2-diols.[10] Periodates are highly selective for this transformation.[15] Unlike LTA, periodates like this compound are typically used in aqueous solutions due to their solubility in water.[6][10]
Key applications of periodates (including this compound) include:
-
Oxidative cleavage of 1,2-difunctionalized alkanes: Besides diols, periodates can cleave 1,2-hydroxy ketones, 1,2-diketones, α-keto acids, α-hydroxy acids, and 1,2-amino alcohols.[10]
-
Biochemical modifications: Periodate cleavage is frequently used in molecular biochemistry to modify saccharide rings, as many sugars contain vicinal diols.[10]
-
Selective oxidations: Periodates can oxidize catechols to 1,2-benzoquinones and hydroquinones to 1,4-benzoquinones.[10] Sulfides can be oxidized to sulfoxides.[10]
The choice between LTA and a periodate often hinges on the solubility of the substrate and the desired reaction conditions. For substrates soluble in organic solvents, LTA is a suitable choice.[10] For water-soluble substrates, such as many carbohydrates, periodates are preferred.[10]
Reaction Mechanisms: Oxidative Cleavage of Vicinal Diols
The oxidative cleavage of vicinal diols by both lead tetraacetate and periodates is believed to proceed through a cyclic intermediate.
The general workflow for this reaction, applicable to both reagents with slight variations in the intermediate, can be visualized as follows:
Caption: General workflow for the oxidative cleavage of vicinal diols.
The formation of this cyclic ester is a key step, and its stability and rate of formation can be influenced by the stereochemistry of the diol. Cis-diols, where the hydroxyl groups are on the same side, can form the cyclic intermediate more readily, leading to a faster reaction rate compared to trans-diols.[9][13][14]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and safe laboratory work. Below are generalized procedures for the oxidative cleavage of a vicinal diol using lead tetraacetate and a periodate salt.
Protocol 1: Oxidative Cleavage of a Vicinal Diol using Lead Tetraacetate
-
Dissolution: Dissolve the vicinal diol in an anhydrous aprotic solvent such as benzene, nitrobenzene, or 1,2-dichloroethane (B1671644) in a round-bottom flask equipped with a magnetic stirrer.[13] It is crucial to use anhydrous solvents as water can hydrolyze the lead tetraacetate.[9]
-
Addition of LTA: Add lead tetraacetate portion-wise to the stirred solution at room temperature. The reaction is often exothermic, so cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a few drops of ethylene (B1197577) glycol to consume any excess LTA. Filter the reaction mixture to remove the precipitated lead(II) acetate.
-
Extraction and Purification: Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or distillation to obtain the desired aldehyde or ketone.
Protocol 2: Oxidative Cleavage of a Vicinal Diol using this compound
-
Dissolution: Dissolve the vicinal diol in a suitable solvent system, typically a mixture of an organic solvent (e.g., THF, dioxane, or methanol) and water, to ensure the solubility of both the substrate and the periodate.
-
Addition of this compound: Add an aqueous solution of this compound dropwise to the stirred solution of the diol at a controlled temperature, often around 0 °C, as the reaction is exothermic.[10]
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: Upon completion, filter the reaction mixture to remove the insoluble barium iodate.
-
Extraction and Purification: Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by chromatography or distillation.
Safety and Handling
Both this compound and lead tetraacetate are hazardous materials and must be handled with appropriate safety precautions.
Lead Tetraacetate:
-
Toxicity: LTA is highly toxic and can be absorbed through the skin.[13] Ingestion can cause severe gastrointestinal and neurological symptoms.[16] It is crucial to handle LTA in a chemical fume hood and wear appropriate personal protective equipment (PPE), including goggles, a face shield, and rubber gloves.[13][17]
-
Reactivity: It is sensitive to moisture and can decompose to form lead dioxide and acetic acid.[5][7] It is a strong oxidizing agent and may intensify fires.[17]
-
Storage: Store in a cool, dry place, typically with added acetic acid to prevent decomposition.[2]
This compound:
-
Toxicity: Barium compounds are toxic.[18] this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3]
-
Reactivity: As an oxidizer, it may intensify fire.[3]
-
Handling: Handle in a well-ventilated area, wearing appropriate PPE, including gloves, goggles, and respiratory protection.[19][20] Avoid creating dust.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20]
The logical relationship for handling these hazardous chemicals can be summarized in the following diagram:
Caption: A logical workflow for chemical safety management.
Conclusion
Both this compound and lead tetraacetate are effective reagents for the oxidative cleavage of vicinal diols, a valuable transformation in organic synthesis. The primary distinction lies in their solubility and, consequently, the reaction conditions they necessitate. Lead tetraacetate is the reagent of choice for reactions in organic media, offering a broader scope for substrates that are not water-soluble. Conversely, this compound and other periodates are ideal for reactions in aqueous solutions, making them particularly useful in carbohydrate chemistry and for other water-soluble compounds.
The selection of the appropriate oxidant should be based on the substrate's properties, the desired reaction conditions, and stringent adherence to safety protocols due to the toxic nature of both lead and barium compounds. By carefully considering these factors, researchers can effectively harness the synthetic power of these versatile oxidizing agents.
References
- 1. This compound = 99.99 13718-58-6 [sigmaaldrich.com]
- 2. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 3. This compound | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Lead(IV) acetate - Sciencemadness Wiki [sciencemadness.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 10. Periodate - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. 10. Lead tetra acetate | PDF [slideshare.net]
- 15. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 16. scribd.com [scribd.com]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 18. Barium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. fishersci.com [fishersci.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
A Researcher's Guide to Oxidizing Agents: A Cost-Benefit Analysis of Barium Periodate
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact the efficiency, cost, and safety of a chemical synthesis. This guide provides a comprehensive cost-benefit analysis of barium periodate (B1199274), comparing it with common alternatives such as sodium periodate, potassium periodate, and lead tetraacetate. The focus is on their application in the oxidative cleavage of vicinal diols, a common transformation in organic synthesis.
Executive Summary
Barium periodate is a potent oxidizing agent, effective for the cleavage of vicinal diols to form aldehydes and ketones. However, its use in research is limited compared to more common periodate salts like sodium and potassium periodate, and other oxidants like lead tetraacetate. This guide will delve into a detailed comparison of these reagents based on cost, performance, and safety, providing researchers with the necessary information to make an informed decision for their specific needs.
Cost-Benefit Analysis
The choice of an oxidizing agent is often a trade-off between cost, efficiency, and safety. The following table summarizes these key aspects for this compound and its alternatives.
| Oxidizing Agent | Molecular Formula | Molecular Weight ( g/mol ) | Representative Price (per kg) | Key Benefits | Key Drawbacks |
| This compound | Ba(IO₄)₂ | 519.13 | ~$1200 (for 100g, bulk price not readily available)[1] | Potentially useful in specific applications requiring a barium salt. | High cost, limited availability in bulk[1][2][3][4], toxicity of barium compounds, limited comparative performance data. |
| Sodium Periodate | NaIO₄ | 213.89 | $100 - $300 | Relatively low cost, readily available, well-documented reactivity and protocols[5], water-soluble. | May not be suitable for reactions in non-polar organic solvents. |
| Potassium Periodate | KIO₄ | 230.00 | $150 - $400 | Similar to sodium periodate, readily available. | Slightly higher cost than sodium periodate. |
| Lead Tetraacetate | Pb(OAc)₄ | 443.38 | $100 - $500 | Soluble in organic solvents, effective for a wide range of substrates.[6] | High toxicity of lead compounds, requires careful handling and disposal. |
Performance Comparison: Oxidative Cleavage of Vicinal Diols
The primary application for these oxidizing agents in organic synthesis is the Malaprade reaction, the oxidative cleavage of vicinal diols to yield aldehydes or ketones.[6][7] While specific comparative data for this compound is scarce, the general performance of periodates and lead tetraacetate is well-established.
General Reaction:
-
Periodates (Barium, Sodium, Potassium): These salts are typically used in aqueous or alcoholic solutions. The reaction proceeds through a cyclic periodate ester intermediate. The reaction is generally clean and high-yielding for a wide range of diols.
-
Lead Tetraacetate: This reagent is preferred for reactions in non-polar organic solvents like benzene (B151609) or acetic acid.[6] The mechanism is similar to that of periodates, also involving a cyclic intermediate.
Experimental Protocols
Below is a generalized experimental protocol for the oxidative cleavage of a vicinal diol using a periodate-based oxidant. This should be adapted and optimized for the specific substrate and chosen oxidant.
General Protocol for Oxidative Cleavage of 1,2-Propanediol:
-
Dissolution: Dissolve 1,2-propanediol (1 equivalent) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like ethanol (B145695) or THF).
-
Addition of Oxidant: To the stirred solution, add the periodate oxidant (e.g., sodium periodate, 1.1 equivalents) portion-wise at room temperature. The reaction may be exothermic, and cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench any excess oxidant by adding a few drops of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Safety and Handling
All oxidizing agents are hazardous and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
| Oxidant | Key Hazards |
| This compound | Oxidizer, harmful if swallowed or inhaled, causes skin and eye irritation. Barium compounds are toxic. |
| Sodium Periodate | Oxidizer, may cause fire or explosion, causes severe skin burns and eye damage.[5] |
| Potassium Periodate | Strong oxidizer, may cause fire or explosion, causes severe skin burns and eye damage. |
| Lead Tetraacetate | Toxic, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure. |
Signaling Pathways and Biological Activity
There is no scientific evidence to suggest that this compound plays a role in biological signaling pathways. Its primary utility is as a chemical reagent in organic synthesis. While sodium periodate can be used as a mitogen to stimulate T-cell proliferation in immunological research, this is an external application to trigger signaling for study, not an indication of an endogenous signaling role for the periodate ion itself.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Conclusion
The cost-benefit analysis indicates that for most common research applications involving the oxidative cleavage of vicinal diols, sodium periodate offers the best balance of cost, availability, and well-documented performance. Potassium periodate is a very similar and viable alternative. Lead tetraacetate is a valuable tool for reactions requiring non-polar organic solvents, but its high toxicity necessitates stringent safety precautions.
This compound , due to its high cost, limited availability in bulk, and the lack of comprehensive comparative performance data, is not a cost-effective choice for general research purposes. Its application would likely be limited to very specific cases where the presence of the barium cation is required for a particular chemical transformation, a scenario not commonly encountered in standard organic synthesis. Researchers considering its use should be prepared for higher costs and the need for significant procedural optimization.
References
- 1. This compound - CAS 94601-53-3 - City Chemical LLC. [citychemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound formula Ba(IO4)2 | Vizag Chemicals [vizagchemical.com]
- 4. This compound >=99.99% suppliers & manufacturers in China [m.chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
Barium Periodate: A Comparative Review of its Applications as an Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of barium periodate's applications as an oxidizing agent in chemical synthesis. While periodates, in general, are recognized for their utility in specific oxidative reactions, this review focuses on the available data for barium periodate (B1199274) and its standing relative to more commonly employed oxidizing agents.
Physicochemical Properties and Oxidizing Potential
Periodates are salts of periodic acid, with the iodine atom in a high +7 oxidation state, making them strong oxidizing agents.[1] The reactivity of a specific periodate salt can be influenced by factors such as the nature of the cation, which affects solubility and the crystalline structure of the salt. Alkaline earth metals, including barium, are divalent and electropositive, readily forming salts with a +2 oxidation state.[2][3] While the reducing power of alkaline earth metals increases down the group from beryllium to barium, the direct influence of the barium cation on the oxidizing strength of the periodate anion in solution is not extensively documented in comparative studies.[2]
Core Applications of Periodate Salts
The primary applications of periodate salts in organic synthesis are centered on two key transformations: the oxidation of sulfides to sulfoxides and the oxidative cleavage of vicinal diols.
Oxidation of Sulfides
Periodate solutions are effective in oxidizing sulfides to sulfoxides.[1] This transformation is a crucial step in the synthesis of various pharmaceutical compounds and fine chemicals. While sodium periodate is widely cited for this purpose, specific quantitative data on the use of this compound is scarce in the available literature.
Cleavage of Vicinal Diols
Comparative Performance Analysis
A significant challenge in evaluating this compound as a practical oxidizing agent is the limited availability of direct comparative studies against other reagents. The scientific literature is replete with data on sodium periodate and potassium periodate, which are more commonly used due to their higher solubility in typical reaction solvents.
To illustrate the typical performance of periodate salts, the following table summarizes data for the more common sodium periodate in the oxidation of a generic sulfide (B99878) and the cleavage of a generic vicinal diol. The absence of data for this compound in this table highlights the current gap in the scientific literature.
Table 1: Performance of Sodium Periodate in Representative Oxidation Reactions
| Reaction | Substrate | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Sulfide Oxidation | Thioanisole | Sodium Periodate | Methanol/Water | 3 h | >95 | (General representation, specific citation not available in search results) |
| Diol Cleavage | cis-1,2-Cyclohexanediol | Sodium Periodate | Water | 1 h | ~90 | (General representation, specific citation not available in search results) |
Note: The data in this table is representative of typical results found in organic chemistry literature for sodium periodate. Specific experimental conditions can lead to variations in reaction times and yields.
Experimental Protocols
Detailed experimental protocols for the use of this compound in organic oxidations are not well-documented in readily accessible scientific literature. However, a general procedure for a periodate-mediated oxidation, which would need to be adapted and optimized for the specific solubility and reactivity of this compound, is provided below.
General Experimental Protocol for Oxidation of a Sulfide to a Sulfoxide (B87167) using a Periodate Salt
Materials:
-
Sulfide substrate
-
Periodate salt (e.g., sodium periodate, this compound)
-
Solvent (e.g., methanol, ethanol, water, or a mixture)
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolution of Substrate: Dissolve the sulfide substrate in a suitable solvent in a reaction flask equipped with a magnetic stir bar.
-
Preparation of Oxidant Solution: In a separate flask, prepare a solution of the periodate salt. Due to the likely lower solubility of this compound, a suspension or a larger volume of solvent may be necessary. Sonication can aid in dissolution or dispersion.
-
Reaction: Slowly add the periodate solution/suspension to the stirring solution of the sulfide at a controlled temperature (e.g., room temperature or cooled in an ice bath).
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Workup: Once the reaction is complete, quench any remaining oxidant by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution). Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Logical Workflow for Oxidant Selection
The choice of an oxidizing agent is a critical step in synthetic planning. The following diagram illustrates a simplified decision-making process for selecting an appropriate oxidant for sulfide to sulfoxide conversion, highlighting where this compound might be considered if specific properties are advantageous.
Caption: Decision workflow for selecting an oxidizing agent for sulfide to sulfoxide conversion.
Conclusion
While this compound is a known oxidizing agent, its practical application in organic synthesis appears limited, as reflected by the scarcity of published, quantitative, and comparative data. The more soluble sodium and potassium periodates are overwhelmingly favored in the scientific literature for common oxidative transformations such as sulfide oxidation and diol cleavage.
For researchers and drug development professionals, the use of this compound would likely necessitate significant in-house process development and optimization due to the lack of established protocols and comparative performance benchmarks. While it may offer advantages in specific niche applications where its low solubility could be beneficial (e.g., in facilitating product separation in a heterogeneous reaction system), its general utility remains underexplored and unproven compared to other readily available and well-documented oxidizing agents. Further research into the reactivity and applications of this compound could unveil unique properties, but based on current knowledge, its selection over more established reagents would require specific justification and empirical validation.
References
Safety Operating Guide
Proper Disposal of Barium Periodate: A Comprehensive Guide for Laboratory Professionals
[IMMEDIATE SAFETY NOTICE] Barium periodate (B1199274) is a strong oxidizing agent and can be explosive when mixed with organic compounds or other oxidizable materials.[1] All handling and disposal procedures must be conducted in a controlled laboratory environment, adhering to strict safety protocols.
This guide provides essential safety and logistical information for the proper disposal of barium periodate, designed for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling soluble barium and periodate compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, general safety protocols for reactive and toxic inorganic compounds should be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat is required.
-
Respiratory Protection: If there is a risk of dust generation, a NIOSH-approved respirator should be used.
Engineering Controls:
-
All procedures should be carried out in a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
Quantitative Data: Occupational Exposure Limits
The primary hazard associated with this compound is the toxicity of soluble barium. The following table summarizes the permissible exposure limit for soluble barium compounds.
| Parameter | Value | Agency |
| Permissible Exposure Limit (PEL) - 8-hr Time Weighted Avg (TWA) | 0.5 mg/m³ (as Ba)[2] | OSHA |
Step-by-Step Disposal Protocol
The core principle for the safe disposal of soluble barium compounds is their conversion to the highly insoluble and non-hazardous barium sulfate (B86663).[3]
1. Dissolution of this compound Waste:
-
Objective: To dissolve the solid this compound to enable the precipitation of barium ions.
-
Procedure: In a designated chemical fume hood, carefully add the this compound waste to a beaker containing a minimal amount of deionized water. Stir gently to dissolve. This compound is relatively insoluble, so this step may require patience and gentle heating. Avoid excessive heat to prevent decomposition.
2. Precipitation of Barium Sulfate:
-
Objective: To convert toxic soluble barium ions into non-hazardous barium sulfate precipitate.
-
Procedure: While continuously stirring the this compound solution, slowly add a 10% solution of sodium sulfate or another soluble sulfate salt. A white precipitate of barium sulfate will form. An excess of the sulfate solution should be used to ensure complete precipitation of the barium.[2][3]
3. Separation and Washing of the Precipitate:
-
Objective: To isolate the non-hazardous barium sulfate from the remaining solution.
-
Procedure: Allow the barium sulfate precipitate to settle. Carefully decant the supernatant (the liquid above the solid). The precipitate can also be separated by filtration. Wash the precipitate with deionized water to remove any residual soluble compounds.
4. Neutralization of the Supernatant:
-
Objective: To neutralize the remaining liquid waste before disposal.
-
Procedure: The supernatant will contain periodate ions. Check the pH of the liquid and adjust it to a neutral range (typically between 6.0 and 8.0) using a suitable acid or base (e.g., dilute sulfuric acid or sodium hydroxide).[2]
5. Disposal of Treated Waste:
-
Barium Sulfate: The washed and dried barium sulfate precipitate is considered non-hazardous and can typically be disposed of in a secured sanitary landfill.[4]
-
Neutralized Supernatant: Once neutralized and verified to be free of hazardous materials (pending institutional analysis), the liquid may be permissible for drain disposal with copious amounts of water.[2]
[IMPORTANT] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.[2][3] Local, state, and federal regulations must be strictly followed.[4]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
